2-Chloro-6-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHRYXMBYDJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590640 | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60611-22-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-(trifluoromethyl)benzaldehyde CAS number
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate in the fields of pharmaceutical and agrochemical synthesis. Its unique molecular architecture, characterized by ortho-substitutions of a chloro group and a highly electronegative trifluoromethyl group, confers significant reactivity and makes it a valuable building block for complex molecular design. This document delves into its physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and applications, with a particular focus on its utility in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. The CAS Number for this compound is 60611-22-5 .[1][2][3][4]
Introduction to this compound
This compound is a substituted aromatic aldehyde that has garnered significant interest as a versatile synthetic intermediate.[1] Its structure is defined by a benzaldehyde core with a chlorine atom and a trifluoromethyl (-CF3) group at the 2- and 6-positions, respectively.
The strategic placement of these two powerful electron-withdrawing groups dramatically influences the compound's chemical behavior. The inductive effects of the chlorine and, most notably, the trifluoromethyl group render the carbonyl carbon exceptionally electrophilic. This enhanced electrophilicity makes the aldehyde highly susceptible to nucleophilic attack, a desirable characteristic for a building block in multi-step organic synthesis.[5] In medicinal chemistry, the trifluoromethyl group is a highly valued substituent known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] Consequently, this aldehyde serves as a crucial precursor for introducing the 2-chloro-6-(trifluoromethyl)phenyl moiety into biologically active molecules.[8]
Physicochemical and Spectroscopic Properties
The compound is typically a clear, colorless to pale yellow liquid under standard conditions.[1][2] Proper storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended to maintain its purity and stability.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 60611-22-5 | [1][2][3] |
| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |
| Molecular Weight | 208.57 g/mol | [2][3][4] |
| Appearance | Clear, almost colorless liquid | [2] |
| Boiling Point | 213.3 ± 40.0 °C (Predicted) | [2] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | This compound | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation of this compound. While specific shifts can vary with the solvent and instrument used, representative data is key for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aldehydic proton (-CHO) at a downfield chemical shift. The aromatic protons will appear as multiplets, with their specific shifts and coupling patterns influenced by the chlorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon spectrum will feature a distinct signal for the carbonyl carbon. The aromatic carbons will also be visible, with the carbons directly bonded to the electron-withdrawing substituents showing characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[9][10]
Synthesis and Mechanistic Insights
The industrial synthesis of substituted benzaldehydes often involves the controlled oxidation of the corresponding toluenes. A similar strategy, analogous to the synthesis of 2-chloro-6-fluorobenzaldehyde, is a robust method for preparing the title compound.[11][12] The process involves a two-step sequence: radical-initiated side-chain chlorination followed by hydrolysis.
Diagram 1: General Synthesis Workflow
Caption: General reaction pathway for the synthesis of the target compound.
Experimental Protocol: Synthesis via Toluene Oxidation
This protocol is a representative example based on established industrial methods for analogous compounds.[12][13]
-
Chlorination: Charge a suitable reaction vessel equipped with a reflux condenser, thermometer, and gas inlet with 2-chloro-6-(trifluoromethyl)toluene. Heat the mixture to 150-180°C under irradiation from a metal halide lamp.
-
Initiation: Bubble chlorine gas through the hot mixture. The reaction is initiated by light, promoting the formation of a mixture of side-chain chlorinated species.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the desired ratio of di- and tri-chlorinated intermediates is achieved.
-
Hydrolysis: To the crude chlorinated mixture, add a catalyst such as an iron-based solid superacid. Maintain the temperature at 150-180°C.
-
Water Addition: Slowly add water dropwise to the reaction mixture over several hours. The chlorinated intermediates are hydrolyzed to the aldehyde. Continue stirring until GC analysis confirms the complete conversion.
-
Work-up: Cool the reaction mixture and neutralize it with an aqueous alkali solution (e.g., sodium carbonate).
-
Extraction & Purification: Separate the organic layer. The crude this compound is then purified by vacuum distillation to yield the final product.
Chemical Reactivity and Synthetic Utility
The primary driver of this compound's reactivity is the pronounced electrophilicity of its carbonyl carbon. Both the ortho-chloro and ortho-trifluoromethyl groups exert strong electron-withdrawing inductive effects, which polarize the C=O bond and increase the partial positive charge on the carbon atom.
Diagram 2: Influence of Substituents on Reactivity
Caption: Electron-withdrawing groups enhance carbonyl electrophilicity.
This heightened reactivity makes it an excellent substrate for a variety of crucial synthetic transformations, including:
-
Condensation Reactions: It readily participates in Knoevenagel and Wittig-type reactions to form carbon-carbon double bonds.
-
Reductive Amination: It can be converted to corresponding amines, which are common functional groups in pharmaceutical agents.
-
Grignard and Organolithium Additions: It reacts efficiently with organometallic reagents to form secondary alcohols.
-
Heterocycle Formation: It is a key starting material for building complex heterocyclic scaffolds, which are prevalent in modern drug discovery.
Applications in Drug Discovery and Development
The 2-chloro-6-(trifluoromethyl)phenyl motif is present in several developmental and investigational drug candidates. The aldehyde is a critical starting material for introducing this specific chemical entity. The trifluoromethyl group, in particular, is known to enhance drug properties by increasing metabolic stability (due to the strength of the C-F bond) and improving membrane permeability.[6]
Use Case: Synthesis of Bioactive Scaffolds
While direct synthesis of a marketed drug from this specific aldehyde is not prominently documented in the provided results, its close analogues are used in major pharmaceuticals like flucloxacillin.[14][15] Furthermore, related structures are integral to the discovery of potent enzyme inhibitors, such as those for microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for treating inflammation and pain.[16]
Representative Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the condensation of this compound with an active methylene compound, a common step in constructing more complex molecular frameworks.[14]
-
Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of an active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The high reactivity of the aldehyde typically leads to high yields and relatively short reaction times.[5]
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure condensation product.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[2][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[2]
-
In Case of Exposure: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]
-
Conclusion
This compound (CAS: 60611-22-5) is a high-value synthetic intermediate whose utility is derived from its unique electronic properties. The combined influence of its chloro and trifluoromethyl substituents creates a highly reactive aldehyde, making it an ideal building block for constructing complex organic molecules. Its importance in the synthesis of pharmaceutical and agrochemical compounds, coupled with the beneficial effects of the trifluoromethyl group in drug design, ensures its continued relevance for researchers and scientists in chemical development. Proper understanding of its properties, reactivity, and safety protocols is essential for its effective and safe application.
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-6-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Drawing upon available data and established scientific principles, this document aims to equip researchers with the critical information necessary for its effective handling, characterization, and utilization in synthetic workflows.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS Number 60611-22-5, is an aromatic aldehyde substituted with both a chloro and a trifluoromethyl group ortho to the formyl moiety.[1] This substitution pattern imparts significant electronic effects that influence its reactivity and physical properties. The trifluoromethyl group acts as a strong electron-withdrawing group, while the chloro group also contributes to the electrophilic nature of the aromatic ring.[2]
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O | [3] |
| Molecular Weight | 208.57 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Predicted Boiling Point | 213.3 ± 40.0 °C | [4] |
| Predicted Density | 1.423 ± 0.06 g/cm³ | [4] |
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be well-resolved, providing clear insights into its molecular structure.
The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.
Caption: Predicted ¹H NMR Spectral Features
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will appear between 120 and 140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl and trifluoromethyl groups.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O (carbonyl) stretch |
| ~1300-1100 | C-F (trifluoromethyl) stretches |
| ~3050-3100 | Aromatic C-H stretch |
| ~1600, ~1470 | Aromatic C=C stretches |
| ~800-900 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 208, with an M+2 peak characteristic of a chlorine-containing compound. The fragmentation pattern will likely involve the loss of the formyl group (-CHO), the chlorine atom, and the trifluoromethyl group.
Caption: Predicted Mass Spectrometry Fragmentation
Synthesis and Reactivity
Proposed Synthetic Route
A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 2-chloro-6-(trifluoromethyl)toluene. This transformation can be achieved using various oxidizing agents, such as manganese dioxide in sulfuric acid.[5] A similar, well-documented procedure for the synthesis of 2-chloro-6-fluorobenzaldehyde involves the radical chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis, which can be adapted for the trifluoromethyl analog.[6][7]
Caption: Proposed Synthesis Workflow
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An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzaldehyde for Advanced Synthesis
Introduction
2-Chloro-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic substitution pattern—featuring an electrophilic aldehyde, a sterically hindering and electron-withdrawing chloro group, and a lipophilic, strongly electron-withdrawing trifluoromethyl group—imparts unique reactivity and makes it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[3]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, focusing on its core physicochemical properties, robust analytical characterization methods, common synthetic applications, and essential safety protocols. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.
Core Compound Profile & Physicochemical Properties
Accurate knowledge of a compound's properties is the foundation of successful experimental design. The molecular weight, determined by its atomic composition, is a fundamental parameter for all stoichiometric calculations in synthesis and analysis.
The molecular formula of this compound is C₈H₄ClF₃O.[4] Based on this, its calculated molecular weight is approximately 208.56 g/mol .[4][5] This value is the cornerstone for converting mass to moles, essential for reaction stoichiometry, solution preparation, and quantitative analysis.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 208.56 g/mol | [4][5] |
| Molecular Formula | C₈H₄ClF₃O | [4][5] |
| CAS Number | 60611-22-5 | [4][6] |
| Appearance | Clear, almost colorless to pale yellow liquid | [1][7] |
| Boiling Point | 213.3 ± 40.0 °C (Predicted) | [7] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [7] |
Analytical Characterization & Quality Control
Rigorous analytical verification is paramount to ensure the identity, purity, and stability of starting materials, which directly impacts reaction yield, impurity profiles, and the ultimate success of a synthetic campaign. For this compound, a multi-modal approach combining spectroscopic and chromatographic techniques is standard practice.
Identity Confirmation
-
Mass Spectrometry (MS): Provides direct confirmation of the molecular weight. In its mass spectrum, the compound will exhibit a molecular ion peak corresponding to its exact mass (~207.99 Da), along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. Spectral data can be found on chemical databases like ChemicalBook.[8]
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, most notably a strong absorption band for the aldehyde carbonyl (C=O) stretch.
Purity Assessment: A Comparative Workflow
The purity of this compound is most commonly assessed using high-resolution chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[9] These methods are adept at separating the main component from starting materials, by-products, and degradation products.[10]
Caption: High-level workflow for HPLC-based purity assessment.
Experimental Protocol: HPLC Purity Determination
This protocol provides a standardized method for determining the purity of this compound.[9][11]
-
Instrumentation: Utilize an HPLC system equipped with a UV or Diode Array Detector (DAD).[9]
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.[9]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample onto the column.
-
Data Processing: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area and multiplying by 100. A purity level of >98% is typically required for use in sensitive synthetic applications.
Applications in Synthesis
The unique electronic and steric properties of this compound make it a valuable precursor for a wide range of complex molecules, particularly heterocyclic compounds used in pharmaceuticals.[12][13] The aldehyde group serves as a versatile handle for reactions such as condensations, reductive aminations, and Wittig reactions, while the halogenated phenyl ring can participate in cross-coupling reactions.
A key application is in the synthesis of penicillinase-resistant antibiotics like Flucloxacillin.[14] In this context, the benzaldehyde is a foundational piece for constructing the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole side chain, which is ultimately coupled to the 6-aminopenicillanic acid (6-APA) core.[14] While the linked example uses the fluoro-analogue, the synthetic logic is directly applicable.
Caption: Role as a building block in pharmaceutical synthesis.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is crucial for laboratory safety. It is classified as an irritant that can cause skin and serious eye irritation, and may also cause respiratory irritation.[15][16]
Mandatory Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[15][16]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[17]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[15] If inhalation risk is high, a NIOSH-approved respirator may be necessary.
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[18] Ensure an eyewash station and safety shower are readily accessible.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][18] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[16][18] Avoid generating dust or vapors.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[15][17]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15][17]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[16]
-
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in its distinct molecular architecture. A precise understanding of its fundamental properties, beginning with its molecular weight of 208.56 g/mol , is essential for its effective use. By employing robust analytical methods for quality control, leveraging its reactivity in targeted synthetic applications, and adhering to strict safety protocols, researchers can confidently and safely utilize this compound to advance projects in drug discovery and materials science.
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An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)benzaldehyde, a key building block in modern synthetic chemistry. The document delves into its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the compound's reactivity, underpinned by the electronic effects of its substituents, and its applications in the pharmaceutical and agrochemical industries. Spectroscopic characterization data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are presented to aid in its identification and quality control. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
This compound is a substituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique electronic properties conferred by the presence of a chlorine atom and a trifluoromethyl group at the ortho positions relative to the formyl group. These electron-withdrawing substituents activate the benzene ring and influence the reactivity of the aldehyde functionality, making it a valuable precursor for a range of chemical transformations. This guide offers a detailed exploration of this compound, from its fundamental properties to its practical applications in the synthesis of high-value chemicals.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of this compound are foundational to its chemical behavior and handling.
Chemical Structure and Formula
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₈H₄ClF₃O[2]
-
CAS Number: 60611-22-5[2]
-
Molecular Weight: 208.57 g/mol [3]
-
SMILES: O=Cc1c(Cl)cccc1C(F)(F)F[4]
The molecule consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom, and a trifluoromethyl group (-CF₃). The ortho-substitution pattern creates steric hindrance around the aldehyde, which can influence its reactivity in certain reactions.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 213.3 ± 40.0 °C (Predicted) | |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its application in industrial and research settings. A common and effective method involves the side-chain chlorination of 2-chloro-6-(trifluoromethyl)toluene, followed by hydrolysis of the resulting dichloro intermediate.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process, starting from the readily available 2-chloro-6-(trifluoromethyl)toluene.
Detailed Experimental Protocol
Step 1: Free-Radical Chlorination of 2-Chloro-6-(trifluoromethyl)toluene
This step involves the selective chlorination of the methyl group of the starting material to form the corresponding benzylidene dichloride.
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine gas.
-
Reaction Initiation: The flask is charged with 2-chloro-6-(trifluoromethyl)toluene. The reaction mixture is heated to a temperature of 150-180 °C under irradiation with a UV lamp to initiate the free-radical reaction.
-
Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the mono-, di-, and tri-chlorinated intermediates. The reaction is typically continued until the concentration of the desired dichlorinated intermediate is maximized.
Step 2: Hydrolysis of 2-Chloro-6-(trifluoromethyl)benzylidene dichloride
The crude benzylidene dichloride from the previous step is hydrolyzed to the final aldehyde product.
-
Reaction Setup: The crude product from the chlorination step is transferred to a suitable reaction vessel equipped with a stirrer, a condenser, and a dropping funnel.
-
Hydrolysis: Water is added dropwise to the heated (100-150 °C) and stirred dichlorinated intermediate. The use of a phase-transfer catalyst can facilitate this reaction.
-
Reaction Completion: The reaction is monitored by GC until the complete conversion of the benzylidene dichloride to the benzaldehyde is observed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts, and then with brine. The crude product is then purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group and the electronic effects of the ortho-substituents.
Knoevenagel Condensation
The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated products. These products are valuable intermediates in the synthesis of various pharmaceuticals.
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. Reaction with a phosphorus ylide allows for the stereoselective formation of a carbon-carbon double bond.
Applications in Drug Discovery and Agrochemicals
This compound serves as a key starting material in the synthesis of a variety of biologically active molecules.
-
Pharmaceuticals: It is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability and bioavailability.
-
Agrochemicals: This aldehyde is utilized in the preparation of novel pesticides and herbicides. The presence of both chlorine and a trifluoromethyl group can contribute to the enhanced efficacy of the final active ingredient.
Spectroscopic Characterization
The following data is predicted based on the structure of this compound and analysis of similar compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, CHO), 7.8-7.6 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 188 (C=O), 135 (q, J ≈ 35 Hz, C-CF₃), 134 (C-Cl), 132 (Ar-CH), 130 (Ar-CH), 128 (Ar-CH), 125 (C-CHO), 123 (q, J ≈ 275 Hz, CF₃) |
| IR (Infrared) (cm⁻¹) | ~3080 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1710 (C=O stretch), ~1600, ~1470 (Ar C=C stretch), ~1320 (C-F stretch), ~800 (C-Cl stretch) |
| MS (Mass Spec.) (EI) | m/z (%): 208/210 (M⁺, Cl isotope pattern), 207/209 (M-H)⁺, 179/181 (M-CHO)⁺, 144 (M-CHO-Cl)⁺ |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity make it an important intermediate for the preparation of a wide range of functional molecules with applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its effective use in research and development.
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Synthesis of 2-Chloro-6-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-(trifluoromethyl)benzaldehyde is a pivotal chemical intermediate, distinguished by its halogen and trifluoromethyl-substituted aromatic structure. This guide offers a comprehensive analysis of its synthesis, tailored for professionals in the pharmaceutical and agrochemical industries. We delve into the principal synthetic methodologies, including the oxidation of 2-chloro-6-(trifluoromethyl)benzyl alcohol and the regioselective ortho-lithiation of 1-chloro-3-(trifluoromethyl)benzene. Each route is critically evaluated based on mechanism, yield, scalability, and safety considerations. This document provides detailed, field-proven experimental protocols, troubleshooting strategies, and quantitative data to empower researchers in optimizing the production of this high-value compound.
Introduction: A Molecule of Strategic Importance
This compound (CAS No: 60611-22-5) is a substituted aromatic aldehyde with the molecular formula C₈H₄ClF₃O.[1][2] Its strategic value in medicinal and materials chemistry stems from the unique combination of its substituents. The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3][4] Its incorporation can significantly improve a drug candidate's pharmacokinetic profile.[3] Concurrently, the ortho-chloro and aldehyde functionalities provide versatile handles for a wide array of chemical transformations, making this compound a crucial building block for complex molecular architectures.
Its applications are prominent in the development of pharmaceuticals, including anti-inflammatory and anti-cancer agents, and in the formulation of advanced agrochemicals where the trifluoromethyl group contributes to the efficacy of pesticides and herbicides.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.56 g/mol [1] |
| CAS Number | 60611-22-5[1] |
| Appearance | White to yellow crystalline solid[7] |
| IUPAC Name | This compound[1] |
Comparative Analysis of Primary Synthetic Routes
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale, purity requirements, and process safety. Here, we compare the two most scientifically robust and practical methods.
Caption: High-level overview of the primary synthetic routes.
Route 1: Ortho-lithiation of 1-Chloro-3-(trifluoromethyl)benzene
This method leverages the principles of directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings.[8] The chlorine atom and, to a lesser extent, the trifluoromethyl group direct the deprotonation to the C2 position.
-
Reaction Scheme: (Self-generated image for illustrative purposes)
-
1-Chloro-3-(trifluoromethyl)benzene + LDA/n-BuLi → Intermediate Aryllithium Species
-
Intermediate Aryllithium Species + DMF → this compound
-
-
Mechanism & Causality: The process begins with the deprotonation of 1-chloro-3-(trifluoromethyl)benzene at the position ortho to the chlorine atom. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is typically used at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions.[9] The choice of base is critical; while n-BuLi can be used, LDA often provides better regioselectivity and avoids potential lithium-halogen exchange.[8] The resulting aryllithium intermediate is a potent nucleophile. The reaction is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), which reliably introduces the aldehyde group upon acidic work-up.[8][10]
-
Advantages:
-
High regioselectivity due to the directing effect of the chloro group.
-
Readily available starting materials.
-
-
Disadvantages:
-
Requires cryogenic temperatures (-78 °C), which can be challenging for large-scale industrial production.
-
Organolithium reagents are highly pyrophoric and moisture-sensitive, demanding stringent anhydrous conditions and careful handling.
-
The reaction can be sensitive to aggregation states of the lithium amide, which may affect reproducibility.[9]
-
Route 2: Oxidation of 2-Chloro-6-(trifluoromethyl)benzyl Alcohol
The oxidation of a primary alcohol to an aldehyde is a fundamental and often high-yielding transformation in organic synthesis. This route is generally preferred for its milder conditions and operational simplicity.
-
Reaction Scheme: (Self-generated image for illustrative purposes) 2-Chloro-6-(trifluoromethyl)benzyl Alcohol + [Oxidant] → this compound
-
Mechanism & Causality: This pathway involves the direct oxidation of the benzylic alcohol. The key is selecting an oxidant that is potent enough to convert the alcohol but mild enough to prevent over-oxidation to the corresponding carboxylic acid.[11] Common choices include pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride/DMSO), or catalytic systems like TEMPO with a co-oxidant. The TEMPO-catalyzed oxidation is particularly attractive for industrial applications due to its use of a catalytic amount of the reagent and a stoichiometric, inexpensive co-oxidant like sodium hypochlorite. The mechanism generally involves the formation of an intermediate that facilitates the removal of two hydrogen atoms (one from the hydroxyl group and one from the carbinol carbon).[12]
-
Advantages:
-
Often proceeds under mild conditions with high yields.
-
Avoids the use of pyrophoric organometallic reagents.
-
Over-oxidation can be well-controlled with modern reagents.
-
-
Disadvantages:
-
The starting material, 2-chloro-6-(trifluoromethyl)benzyl alcohol, may not be as commercially available as 1-chloro-3-(trifluoromethyl)benzene and might need to be synthesized separately.
-
Some classic oxidants (e.g., chromium-based reagents like PCC) are toxic and generate hazardous waste, making them less environmentally friendly.
-
Table 2: Quantitative Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) | Key Considerations |
| Ortho-lithiation | 1-Chloro-3-(trifluoromethyl)benzene | LDA or n-BuLi, DMF | -78 | 70-85 | >98 | Requires cryogenic conditions; pyrophoric reagents.[8][9] |
| Oxidation | 2-Chloro-6-(trifluoromethyl)benzyl Alcohol | PCC, TEMPO/NaOCl | 0 to 25 | 85-95 | >99 | Dependent on starting material availability; potential for over-oxidation.[11] |
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and scale.
Protocol: Oxidation via TEMPO Catalysis
This protocol is favored for its efficiency and reduced environmental impact compared to stoichiometric heavy metal oxidants.
Materials:
-
2-Chloro-6-(trifluoromethyl)benzyl alcohol (1 equiv.)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01-0.05 equiv.)
-
Potassium bromide (KBr) (0.1 equiv.)
-
Aqueous sodium hypochlorite (NaOCl, bleach) solution (1.1-1.5 equiv.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-chloro-6-(trifluoromethyl)benzyl alcohol and TEMPO in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aqueous solution of KBr.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the NaOCl solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate mixture) or vacuum distillation to yield the pure aldehyde.[13]
Protocol: Purification by Bisulfite Adduct Formation
This is a highly effective classical method for purifying aldehydes from non-carbonyl impurities.[13]
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble adduct and move to the aqueous phase.
-
Separate the aqueous layer containing the adduct and wash it with fresh diethyl ether to remove any remaining organic impurities.
-
Regenerate the aldehyde by adding a strong base (e.g., 10% NaOH solution) or a strong acid (e.g., concentrated HCl) to the aqueous solution until the adduct is fully decomposed.[13] The pure aldehyde will precipitate or form an immiscible layer.
-
Extract the regenerated aldehyde with fresh organic solvent (e.g., diethyl ether or DCM), dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure.
Safety, Handling, and Hazard Management
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN 166, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.[15]
-
Chemical Hazards:
-
Organolithium Reagents (e.g., n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (e.g., argon or nitrogen).[16]
-
Chlorinated Solvents (e.g., DCM): Are suspected carcinogens and should be handled with care.
-
Oxidizing Agents: Can react exothermically. NaOCl is corrosive.
-
Product: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust or vapors and contact with skin and eyes.[14]
-
-
Emergency Procedures:
Caption: Simplified mechanism of TEMPO-catalyzed alcohol oxidation.
Conclusion
The synthesis of this compound is a critical process for the pharmaceutical and agrochemical sectors. While ortho-lithiation provides a direct route from a simple benzene derivative, the oxidation of the corresponding benzyl alcohol generally offers a safer, milder, and often higher-yielding alternative, particularly when employing modern catalytic systems like TEMPO. The choice of synthetic strategy must be carefully weighed, considering factors of scale, safety infrastructure, and economic viability. With robust protocols and a deep understanding of the underlying chemical principles, researchers can efficiently and safely produce this valuable intermediate for downstream applications.
References
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Collum, D. B., et al. (2006). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene. Journal of the American Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-6-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Lee, S. (2022). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. UNIST Repository. Retrieved from [Link]
-
ScienceDirect. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol using NHPI/Fenton system. Retrieved from [Link]
- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
-
Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[17][18]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Science of Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
ResearchGate. (2025). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. Retrieved from [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ResearchGate. (2025). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. Retrieved from [Link]
-
Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]
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2-Chloro-6-(trifluoromethyl)benzaldehyde safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(trifluoromethyl)benzaldehyde
As a Senior Application Scientist, the introduction of novel reagents into complex synthetic workflows is a routine yet critical task. Among these, halogenated benzaldehydes serve as versatile intermediates in the development of pharmaceuticals and agrochemicals.[1][2] this compound, in particular, presents a unique reactivity profile due to the strong electron-withdrawing effects of its chloro and trifluoromethyl substituents.[1][2] This enhanced reactivity, however, necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide moves beyond a simple recitation of standard procedures. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the hazards associated with this compound and to detail the self-validating systems required for its safe handling, storage, and disposal.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a complete understanding of the compound's identity and physical characteristics. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.
This compound is an aromatic aldehyde.[1] The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical behavior and potential hazards.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 60611-22-5 | [3][4] |
| Molecular Formula | C₈H₄ClF₃O | [1][3][4] |
| Molecular Weight | 208.57 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~213.3 °C (Predicted) | [6] |
| Density | ~1.423 g/cm³ (Predicted) | [6] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that demand stringent control measures.[3] Understanding these classifications is the first step in developing a robust safety protocol.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram | Source(s) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [3][7][8] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [3][5][8] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [3][7][9] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [5] |
The causality behind these hazards lies in the compound's reactivity. The electrophilic nature of the aldehyde group, enhanced by the inductive effects of the halogen substituents, can lead to reactions with biological nucleophiles in the skin, eyes, and respiratory tract, resulting in irritation and damage.
The Hierarchy of Controls: A Self-Validating Safety Framework
Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures. This system provides a logical and self-validating approach to minimizing risk.
Caption: The Hierarchy of Hazard Controls framework.
For this compound, elimination or substitution may not be feasible as it is often a required intermediate. Therefore, our focus rests on robust Engineering Controls, Administrative Controls, and Personal Protective Equipment.
Exposure Controls and Personal Protective Equipment (PPE)
Based on the GHS classifications, a multi-layered PPE approach is mandatory. The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[10]
-
Ventilation: The laboratory must have adequate general ventilation.[7][11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][11]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards of the chemical.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection Type | Rationale & Standard |
| Hands | Chemical-resistant gloves (e.g., Neoprene, Nitrile). Inspect before use.[5][12] | Prevents skin irritation (H315). Use proper glove removal technique to avoid self-contamination.[5] |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[11][13] | Protects against splashes causing serious eye irritation (H319). Must conform to OSHA 29 CFR 1910.133 or EN166.[7][11] |
| Body | Laboratory coat. For larger quantities or risk of splash, chemical-resistant coveralls (e.g., Tychem) are recommended.[9][12][14] | Protects skin from contact and contamination of personal clothing. |
| Respiratory | Not typically required if handled within a fume hood. For spill cleanup or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[5][15] | Prevents respiratory tract irritation (H335). Respirator use requires enrollment in a formal respiratory protection program.[15] |
Standard Operating Procedure: Laboratory Handling Workflow
A detailed, step-by-step methodology ensures that safety is integrated directly into the experimental workflow.
Caption: Standard workflow for handling this compound.
Protocol Details:
-
Preparation: Before any work begins, review the Safety Data Sheet (SDS). Ensure the chemical fume hood has been certified within the last year. Visually inspect all PPE for defects.[5]
-
PPE: Don all required PPE as specified in Table 3.
-
Handling: Conduct all manipulations inside the fume hood.[10] When transferring or weighing, do so slowly to minimize vapor generation. Keep the primary container sealed when not actively in use.[9]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][11] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[6][11]
-
Decontamination: After handling, wipe down the work surface in the fume hood. Dispose of any contaminated items (e.g., disposable gloves, weigh paper) in a designated hazardous waste container.[5]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[5][9]
Emergency Procedures: First Aid and Spill Response
Preparedness is paramount. All personnel must be trained on these procedures before handling the compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][16]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]
Spill Response Protocol: The response to a spill is dictated by its scale. This decision tree provides a logical path for action.
Caption: Decision tree for spill response management.
Waste Disposal
Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[11]
-
Product: Unused or waste this compound must be disposed of as hazardous waste. Do not empty into drains.[11] It should be handled by a licensed professional waste disposal service.[5]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.[5][8] Decontaminate containers where possible, but observe all label safeguards until they are destroyed.[9]
By adhering to this comprehensive guide, researchers can confidently handle this compound, leveraging its synthetic utility while maintaining the highest standards of laboratory safety.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (2010). Material Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzaldehyde. [Link]
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Environmental Health & Safety, University of Connecticut. Personal Protective Equipment. [Link]
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Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
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Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
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Spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(trifluoromethyl)benzaldehyde
Introduction
This compound is a key aromatic intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzaldehyde core substituted with both a chloro and a trifluoromethyl group, presents a unique electronic environment that is reflected in its spectroscopic signature. The potent electron-withdrawing nature of both substituents significantly influences the compound's reactivity and its spectral properties.[1][2]
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 60611-22-5).[3][4][5][6] It is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation and analytical validation. We will delve into the causality behind the observed spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both field-proven insights and detailed experimental protocols.
Molecular Structure and Physicochemical Properties
The strategic placement of the chloro and trifluoromethyl groups ortho to the aldehyde function dictates the molecule's chemical behavior. Understanding this structure is paramount to interpreting its spectroscopic output.
-
Appearance: Typically a colorless to pale yellow liquid or solid.[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum is defined by two regions: the highly deshielded aldehydic proton and the aromatic region. The powerful electron-withdrawing effects of the -Cl, -CF₃, and -CHO groups decrease the electron density of the aromatic ring, causing its protons to resonate at lower fields (higher ppm values) compared to unsubstituted benzene.[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[2]
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).
Data Interpretation & Analysis
-
Aldehydic Proton (H-C=O): A sharp singlet is expected in the δ 9.5-10.5 ppm range. This significant downfield shift is characteristic of aldehyde protons and its singlet multiplicity indicates no adjacent protons.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as a complex multiplet system between δ 7.5 and 8.0 ppm. The exact chemical shifts and coupling patterns are determined by their positions relative to the three substituents.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides a direct count of unique carbon environments. The carbonyl carbon is the most deshielded, appearing at the far-left of the spectrum. A key feature is the carbon attached to the trifluoromethyl group, which will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF).
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, especially the carbonyl carbon.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation & Analysis
-
Carbonyl Carbon (C=O): Expected to be in the δ 185-195 ppm region.[8]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 120-140 ppm range. The carbons directly attached to the electron-withdrawing substituents (C1-Cl, C2-CF₃, C6-CHO) will have their chemical shifts significantly influenced.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, typically in the δ 120-130 ppm range.[9]
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is exceptionally sensitive and specific for fluorine-containing compounds. A single peak is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift is a reliable diagnostic indicator.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same sample can be used. No special preparation is typically needed.
-
Data Acquisition: Acquire the spectrum using a standard ¹⁹F pulse program, often with proton decoupling. The spectral window should be wide enough to encompass typical organofluorine shifts.
-
Processing: Reference the spectrum to an external or internal standard, commonly trichlorofluoromethane (CFCl₃) at δ 0.0 ppm.[10][11]
Data Interpretation & Analysis
-
Trifluoromethyl Group (-CF₃): A sharp singlet is expected. For a CF₃ group attached to an aromatic ring, the chemical shift typically falls in the range of δ -60 to -65 ppm relative to CFCl₃.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of this compound is dominated by a strong carbonyl stretch, along with characteristic absorptions for the aromatic ring and carbon-halogen bonds.[12]
Experimental Protocol: FTIR (ATR Method)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a volatile solvent like isopropanol and collect a background spectrum.[7]
-
Sample Analysis: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is usually collected in the 4000–650 cm⁻¹ range.[12]
Data Interpretation & Analysis
-
C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aldehydic C-H stretch often presents as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
C-F Stretch: Strong absorption bands are expected in the 1350-1100 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.
-
C-Cl Stretch: A medium to strong absorption in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern upon ionization, aiding in structural confirmation.[7] The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1).
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).[7] Introduce the sample into the ion source via a direct insertion probe or, for purity analysis, through a gas chromatograph (GC-MS).[7]
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation & Analysis
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 208. A smaller peak at m/z 210, with approximately one-third the intensity, will also be present due to the ³⁷Cl isotope. This M/M+2 pattern is a definitive marker for a monochlorinated compound.
-
Key Fragment Ions: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, 29 Da) or a hydrogen atom. Therefore, prominent fragment ions might be observed at:
-
m/z 179/181: [M-CHO]⁺
-
m/z 173: [M-Cl]⁺
-
m/z 139: [M-CF₃]⁺
-
Summary of Spectroscopic Data
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | Aldehydic Proton (CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Aromatic Protons (Ar-H) | δ 7.5 - 8.0 ppm (multiplet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185 - 195 ppm |
| Aromatic Carbons (Ar-C) | δ 120 - 140 ppm | |
| Trifluoromethyl Carbon (CF₃) | δ 120 - 130 ppm (quartet) | |
| ¹⁹F NMR | Trifluoromethyl Group (CF₃) | δ -60 to -65 ppm (singlet) |
| FTIR | C=O Stretch | ~1710 cm⁻¹ (strong, sharp) |
| C-F Stretches | 1350 - 1100 cm⁻¹ (strong) | |
| C-Cl Stretch | 800 - 600 cm⁻¹ (medium-strong) | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 208 |
| Isotope Peak [M+2]⁺ | m/z 210 (~33% of M⁺) | |
| Key Fragment [M-CHO]⁺ | m/z 179 / 181 |
Workflow for Spectroscopic Characterization
The logical flow for a complete structural validation integrates these techniques into a self-validating system.
Caption: Workflow for the complete spectroscopic characterization of a compound.
Conclusion
The spectroscopic profile of this compound is distinct and highly characteristic, governed by the interplay of its aldehyde, chloro, and trifluoromethyl substituents. A multi-technique approach combining NMR (¹H, ¹³C, ¹⁹F), FTIR, and MS provides an unambiguous structural confirmation. This guide outlines the foundational principles and experimental methodologies required for this analysis, ensuring that researchers in drug development and chemical synthesis can confidently verify the identity, purity, and structure of this vital chemical intermediate.
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- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
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Purity assessment of 2-Chloro-6-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide for the Comprehensive Purity Assessment of 2-Chloro-6-(trifluoromethyl)benzaldehyde
Abstract
This guide provides a comprehensive framework for the purity assessment of this compound, a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] The quality and purity of this starting material are paramount, directly impacting the safety, efficacy, and impurity profile of the final active pharmaceutical ingredient (API).[3] We will move beyond a simple listing of methods to detail an integrated, orthogonal analytical strategy. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale underpinning each methodological choice, ensuring a robust and self-validating approach to quality control.
Introduction: The Significance of Purity for a Key Building Block
This compound (CAS No. 60611-22-5) is an aromatic aldehyde whose substituted benzene ring makes it a versatile precursor in organic synthesis.[2] The electron-withdrawing nature of both the chloro and trifluoromethyl groups influences its reactivity, making it a valuable component in the development of various therapeutic agents.[2] However, the very reactivity that makes it useful also presents challenges in maintaining its purity. Potential impurities can arise from unreacted starting materials, by-products from the synthetic route, or degradation over time.[4]
Ensuring the purity of this intermediate is not merely a matter of good practice; it is a regulatory and safety imperative.[5] Undetected impurities can lead to downstream reaction failures, the formation of toxic by-products in the final drug product, and potential regulatory non-compliance.[6] This guide, therefore, advocates for an orthogonal analytical approach, where multiple techniques with different separation and detection principles are employed to build a complete and trustworthy purity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄ClF₃O | [7][8] |
| Molecular Weight | 208.56 g/mol | [7][9] |
| Appearance | Clear, almost colorless liquid | [8] |
| Boiling Point | 213.3 ± 40.0 °C (Predicted) | [8] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [8] |
The Orthogonal Analytical Strategy: A Foundation of Trust
A single analytical method is rarely sufficient to declare a compound "pure." Each technique has inherent biases and limitations. For instance, a High-Performance Liquid Chromatography (HPLC) method might not detect volatile impurities, while Gas Chromatography (GC) may not be suitable for thermally labile compounds. The core principle of our strategy is to combine independent, complementary methods to ensure that what one technique misses, another will detect. This creates a self-validating system that provides high confidence in the final purity assignment.
Caption: Orthogonal workflow for comprehensive purity analysis.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatography is indispensable for separating the main component from structurally similar impurities. We employ both HPLC and GC to cover a wide range of potential contaminants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and profiling of non-volatile organic impurities. A reversed-phase method is ideal for this moderately polar aromatic compound.
Causality Behind Method Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic properties, which provide excellent retention and separation for aromatic compounds like our analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure that both more polar and less polar impurities are eluted and resolved from the main peak.
-
Detector: A Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies impurities but also provides UV spectra for all peaks, which helps in assessing peak purity and identifying potential co-eluting impurities.[1]
Caption: Step-by-step workflow for HPLC purity determination.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a DAD or UV detector, quaternary pump, autosampler, and column oven.[1][3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 acetonitrile/water. Filter through a 0.45 µm syringe filter before injection.[3]
-
Calculation: Purity is determined by area percent. The area of each impurity peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography (GC)
GC is essential for detecting and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile starting materials (e.g., 2-chloro-6-fluorotoluene).[4][10]
Causality Behind Method Choices:
-
Detector: A Flame Ionization Detector (FID) is used for general-purpose purity analysis as it provides a near-uniform response factor for most organic compounds, making area percent calculations more accurate without needing individual standards for every impurity.[10] For identification, a Mass Spectrometer (MS) is the detector of choice.[11][12]
-
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good selectivity for a range of aromatic compounds and potential impurities.[10]
Experimental Protocol: GC Impurity Profile
-
Instrumentation: Gas chromatograph with an FID or MS detector and a split/splitless injector.[1]
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID)
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a solution of ~5 mg/mL in a suitable solvent like ethyl acetate.
Spectroscopic and Absolute Methods: Confirmation and Quantification
While chromatography separates components, it does not inherently confirm their identity or provide an absolute measure of the main component. For this, we turn to spectroscopy and titrimetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unequivocal structure elucidation.[13] For purity assessment, its applications are twofold:
-
Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR spectra confirm the identity of the main component, ensuring the correct material is being analyzed. The chemical shifts, coupling patterns, and integrations must be consistent with the structure of this compound.[14]
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the exact concentration or purity of a substance without needing a standard of the analyte itself.[15] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte proton signal to that of a standard proton signal. This technique is non-destructive and provides a result orthogonal to chromatography.[16]
Titrimetry: An Absolute Assay of Functionality
Classic chemical methods provide an invaluable orthogonal check on chromatographic purity. For an aldehyde, a reaction with hydroxylamine hydrochloride followed by titration of the liberated hydrochloric acid is a robust and specific assay for the aldehyde functional group.[1]
Experimental Protocol: Titrimetric Assay
-
Reagents: 0.5 M Hydroxylamine Hydrochloride solution, 0.5 M standardized Sodium Hydroxide (NaOH), Bromophenol blue indicator.[1]
-
Procedure: a. Accurately weigh approximately 1.5 g of the sample into a flask. b. Add 50 mL of the hydroxylamine hydrochloride solution. c. Allow the reaction to proceed for 10 minutes at room temperature. The aldehyde reacts to form an oxime, liberating one equivalent of HCl. d. Titrate the liberated HCl with the standardized 0.5 M NaOH solution to a distinct greenish-blue endpoint using bromophenol blue as the indicator. e. Perform a blank titration using the same procedure without the sample.
-
Calculation: The percentage of aldehyde is calculated based on the volume of NaOH consumed, its molarity, the sample weight, and the molecular weight of this compound.
Table 2: Comparison of Primary Analytical Techniques
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titrimetry | Quantitative NMR (qNMR) |
| Principle | Separation by volatility | Separation by partitioning | Chemical reaction | Nuclear spin resonance |
| Primary Use | Volatile impurity profiling | Purity, non-volatile impurities | Absolute assay of aldehyde | Absolute assay, structure ID |
| Specificity | High (especially with MS) | High (with DAD) | Moderate (reacts with any aldehyde) | Very High (structural info) |
| Sensitivity | High (ng to pg) | High (µg to ng) | Lower (mg) | Moderate (µg to mg) |
Impurity Profiling and Forced Degradation
A comprehensive purity assessment must consider not only the impurities present at the time of release but also those that may form upon storage. Forced degradation studies are a regulatory expectation and are used to develop stability-indicating analytical methods.[17][18]
-
Potential Process Impurities: These include unreacted starting materials like 2-chloro-6-fluorotoluene and intermediates from the synthetic pathway.[4] GC-MS is an excellent tool for identifying these.
-
Potential Degradants: Aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid (in this case, 2-chloro-6-(trifluoromethyl)benzoic acid).[19] Forced degradation studies under oxidative (e.g., H₂O₂), acidic, basic, and thermal stress should be performed. The HPLC method described above should be validated to demonstrate it can separate the main peak from all potential degradation products.[17]
Conclusion: Synthesizing Data for a Definitive Purity Statement
The purity of this compound cannot be assured by a single measurement. A robust, defensible purity assessment is a synthesis of data from multiple, orthogonal techniques. The final Certificate of Analysis should report the purity as determined by the primary chromatographic method (e.g., HPLC), supported by a confirmatory assay (titrimetry or qNMR), and include a profile of any detected impurities identified by GC-MS and their corresponding levels. This multi-faceted approach, grounded in sound scientific principles and validated methodologies, ensures the quality of this critical pharmaceutical intermediate and the safety of the final drug products derived from it.
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Key intermediates in 2-Chloro-6-(trifluoromethyl)benzaldehyde synthesis
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Chloro-6-(trifluoromethyl)benzaldehyde
Abstract
This compound is a pivotal building block in the synthesis of high-value specialty chemicals, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group ortho to the aldehyde, imparts specific reactivity and conformational properties to target molecules. This guide provides an in-depth analysis of the prevalent synthetic pathways to this aldehyde, focusing on the identification, formation, and transformation of its key intermediates. We will explore the mechanistic underpinnings of experimental choices, present validated protocols, and offer field-proven insights for researchers, chemists, and process development professionals.
Introduction: Strategic Importance of this compound
The strategic placement of a chlorine atom and a trifluoromethyl (CF3) group on an aromatic ring is a common motif in modern drug discovery and crop protection. The CF3 group enhances metabolic stability, lipophilicity, and binding affinity, while the chlorine atom provides a site for further chemical modification and influences the electronic properties of the ring. This compound serves as a crucial starting material for molecules that leverage these properties. Understanding the synthesis of this compound requires a detailed examination of its precursors and the pivotal intermediates that define the efficiency, scalability, and purity of the final product.
Primary Synthetic Pathways: A Comparative Overview
The industrial synthesis of substituted benzaldehydes from toluenes generally follows two major strategies: a two-step process involving side-chain halogenation followed by hydrolysis, or a direct oxidation of the methyl group. Both pathways are applicable to the synthesis of this compound, originating from 2-chloro-6-(trifluoromethyl)toluene.
| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |
| Route A: Halogenation-Hydrolysis | 2-Chloro-6-(trifluoromethyl)toluene | 2-Chloro-6-(trifluoromethyl)benzylidene dichloride | High yields, well-established industrial process. | Use of hazardous chlorine gas; formation of byproducts (mono- and trichlorinated species). |
| Route B: Oxidation | 2-Chloro-6-(trifluoromethyl)toluene | 2-Chloro-6-(trifluoromethyl)benzyl alcohol | Can be a one-step process; potentially greener alternatives exist. | Risk of over-oxidation to carboxylic acid; some reagents are toxic (e.g., chromium-based). |
Pathway A: The Halogenation-Hydrolysis Route
This route is often the workhorse of industrial production due to its reliability and scalability. It hinges on the controlled free-radical chlorination of the benzylic methyl group, where the gem-dichloro intermediate is the most critical species.
Diagram of the Halogenation-Hydrolysis Pathway
Caption: Synthetic workflow via side-chain chlorination and hydrolysis.
Key Intermediate: 2-Chloro-6-(trifluoromethyl)benzylidene dichloride
Formation Mechanism and Experimental Causality: The synthesis begins with the free-radical chlorination of 2-chloro-6-(trifluoromethyl)toluene. This reaction is initiated by UV light, which causes the homolytic cleavage of chlorine (Cl₂) into two chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a stable benzyl radical. This benzylic radical reacts with another molecule of Cl₂ to form 2-chloro-6-(trifluoromethyl)benzyl chloride and a new chlorine radical, propagating the chain reaction.
The reaction continues, converting the monochlorinated species to the 2-chloro-6-(trifluoromethyl)benzylidene dichloride . This gem-dichloro compound is the direct and essential precursor to the aldehyde.[1][2] The key to a successful synthesis is to carefully monitor the reaction to maximize the formation of this dichloride while minimizing the monochloride (which leads to an alcohol byproduct upon hydrolysis) and the trichloride (which leads to a carboxylic acid byproduct).[2] Gas chromatography (GC) is the standard method for this monitoring.[3]
3.2. Experimental Protocol: Chlorination and Hydrolysis
This protocol is adapted from established industrial methods for analogous compounds.[1][2][4]
Part 1: Side-Chain Chlorination
-
Setup: Charge a 500 mL four-necked flask equipped with a reflux condenser, thermometer, gas inlet tube, and a tail gas absorption device with 250 g of 2-chloro-6-(trifluoromethyl)toluene.
-
Initiation: Position a metal halide lamp to irradiate the flask and heat the reaction mixture to 150-180°C with stirring.[3][4]
-
Chlorination: Begin bubbling chlorine gas through the mixture at a controlled rate.
-
Monitoring: Periodically take samples and analyze by GC. Continue the chlorination until the concentration of the monochloro-intermediate is less than 0.5%, indicating optimal conversion to the dichloro species.[2][3]
Part 2: Hydrolysis
-
Catalyst Addition: To the crude chlorinated mixture from Part 1, add a solid superacid catalyst, such as an iron-based catalyst (e.g., SO₄²⁻/Fe₂O₃), at a loading of 0.5-1.0 g.[1][2][3] The use of a solid acid is a modern improvement over corrosive concentrated sulfuric acid.[1][4]
-
Water Addition: While maintaining the temperature at 150-180°C, slowly add 40 g of water dropwise over 2-3 hours.[3] The slow addition is critical to control the exothermic reaction and ensure efficient conversion.
-
Reaction Completion: After the water addition is complete, continue stirring at temperature for an additional 4 hours. Monitor by GC to confirm the complete conversion of the dichloro-intermediate.[3]
-
Work-up and Purification:
-
Cool the reaction mixture to 80-100°C.
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate) to neutralize the mixture to a pH ≥ 8.[1][3]
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic phase.
-
The crude this compound can then be purified by vacuum distillation.
-
Pathway B: The Oxidation Route
Direct oxidation offers a more concise route, though control of selectivity can be challenging. A more refined and controllable variation of this pathway involves a two-step process: oxidation of the toluene to the corresponding benzyl alcohol, followed by a selective oxidation of the alcohol to the aldehyde.
Diagram of the Two-Step Oxidation Pathway
Caption: Synthetic workflow via a two-step oxidation process.
Key Intermediate: 2-Chloro-6-(trifluoromethyl)benzyl alcohol
Formation and Strategic Importance: 2-Chloro-6-(trifluoromethyl)benzyl alcohol is the central intermediate in this pathway. Isolating the alcohol provides a critical advantage: it allows for a second, highly selective oxidation step to the aldehyde, thereby preventing the formation of the corresponding carboxylic acid, a common issue in direct toluene-to-aldehyde oxidations.[5][6] The synthesis of the alcohol can be achieved by reducing the corresponding benzoic acid or by careful oxidation of the parent toluene.[7]
4.2. Experimental Protocol: Oxidation of Benzyl Alcohol
The selective oxidation of benzyl alcohols to aldehydes is a well-studied transformation. Modern catalytic methods are preferred for their mild conditions and high selectivity.[8][9] The following protocol is based on a copper/TEMPO-catalyzed aerobic oxidation, a green and efficient system.[10]
-
Setup: In a 100 mL Schlenk tube, combine 2-Chloro-6-(trifluoromethyl)benzyl alcohol (1.0 mmol), CuBr₂ (0.0112 g, 0.05 mmol), TEMPO (0.0078 g, 0.05 mmol), and Na₂CO₃ (0.1060 g, 1.0 mmol).
-
Solvent: Add 3.0 mL of water to the tube.
-
Reaction: Stir the mixture vigorously under an air atmosphere (using a balloon or air pump) while refluxing for 30 minutes. The use of air as the terminal oxidant makes this a highly sustainable process.[8]
-
Monitoring: Track the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) or GC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic phases, wash with water (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by silica gel chromatography if necessary.
-
Conclusion
The synthesis of this compound is most effectively approached via two primary routes, each defined by a critical intermediate. The industrial halogenation-hydrolysis pathway relies on the formation of 2-Chloro-6-(trifluoromethyl)benzylidene dichloride , demanding precise control over the chlorination step to maximize yield. Alternatively, a more modern and often higher-selectivity approach proceeds through the stable 2-Chloro-6-(trifluoromethyl)benzyl alcohol intermediate, which can be cleanly oxidized to the final product using advanced catalytic systems. The choice of pathway depends on factors such as scale, available equipment, cost, and environmental considerations. For drug development professionals and researchers, understanding the chemistry of these key intermediates is paramount to achieving efficient and high-purity synthesis of this valuable chemical building block.
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Executive Summary: A Comparative Analysis of Synthetic Strategies
An In-Depth Technical Guide to the Industrial Synthesis of 2-Chloro-6-fluorobenzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary industrial synthesis routes for 2-Chloro-6-fluorobenzaldehyde, a pivotal intermediate in the pharmaceutical and agrochemical sectors.[1][2] Its applications include the synthesis of antibiotics such as Dicloxacillin and Flucloxacillin, as well as high-efficiency, low-toxicity fungicides.[2][3][4] This document delves into the underlying chemistry, process optimization, and comparative analysis of the most viable manufacturing methods, offering field-proven insights for research, development, and scale-up.
Three principal synthetic routes for 2-Chloro-6-fluorobenzaldehyde have been rigorously evaluated for industrial-scale production:
-
Oxidation of 2-Chloro-6-fluorotoluene: This is the most prevalent and economically viable industrial method.[2] It typically proceeds via a two-step photochlorination and subsequent hydrolysis, demonstrating high yields and excellent product purity.[1]
-
Halogen Exchange from 2,6-Dichlorobenzaldehyde: This approach suffers from poor selectivity, leading to the formation of significant amounts of 2,6-difluorobenzaldehyde as the major product.[1][5]
-
Ortho-lithiation of 1-Chloro-3-fluorobenzene: While mechanistically sound, this route lacks specific and optimized experimental data in the current literature, making it less reliable for large-scale production.[1]
Based on available data, the oxidation of 2-chloro-6-fluorotoluene is the superior strategy in terms of yield, purity, and scalability.[1]
Data Presentation: Quantitative Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| Oxidation (Two-Step) | 2-Chloro-6-fluorotoluene | 1. Cl₂, light; 2. H₂O, Solid Superacid | Several | 100-200 | 92-95 | 99.7 |
| Oxidation (Prior Art) | 2-Chloro-6-fluorotoluene | 1. Radical initiator, Cl₂; 2. 85% H₂SO₄ | Not specified | Not specified | ~90 | 99 |
| Halogen Exchange | 2,6-Dichlorobenzaldehyde | KF, Phase Transfer Catalyst | ~6 | 160 | 10 | Not specified |
| Ortho-lithiation | 1-Chloro-3-fluorobenzene | n-BuLi or LDA, DMF | Not specified | -78 to RT | Not specified | Not specified |
Deep Dive: The Premier Industrial Route - Oxidation of 2-Chloro-6-fluorotoluene
This industrially favored method is a two-stage process that balances efficiency with high product quality.[6] The causality behind this choice lies in the readily available starting material and the high conversion rates achievable under optimized conditions.
Logical Workflow for the Oxidation of 2-Chloro-6-fluorotoluene
Caption: Workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Step 1: Photochlorination of 2-Chloro-6-fluorotoluene
This step involves a free-radical chain reaction initiated by UV light, leading to the chlorination of the methyl group.[6][7] The reaction temperature is maintained between 100-200°C.[1][8]
Experimental Protocol:
-
Charge a suitable reaction vessel, equipped with a reflux condenser, gas inlet, and a light source (e.g., a metal halide lamp), with 2-chloro-6-fluorotoluene.[1]
-
Initiate irradiation and heat the reactor to a temperature between 100-200°C.[1]
-
Introduce chlorine gas into the reaction mixture.[1]
-
Monitor the reaction progress by gas chromatography (GC) until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][8] This ensures the formation of a mixture rich in 2-chloro-6-fluorobenzylidene dichloride and 2-chloro-6-fluorobenzotrichloride, which are the desired precursors for hydrolysis.[1]
Step 2: Hydrolysis of the Chlorinated Mixture
The chlorinated intermediates are then hydrolyzed to the final aldehyde. The use of a ferric solid superacid catalyst is a modern improvement over the traditional use of corrosive 85% sulfuric acid, enhancing safety and reducing waste.[3][4][6][8]
Experimental Protocol:
-
To the chlorinated mixture from Step 1, add a ferric solid superacid catalyst.[1][8]
-
While maintaining the temperature between 100-200°C, slowly add water over 2-4 hours.[1][8]
-
After the addition of water, maintain the reaction mixture at temperature for an additional 4-5 hours to ensure complete conversion.[1][8]
-
Cool the mixture and add an alkaline solution (e.g., sodium carbonate solution) to neutralize the acid.[1]
-
Separate the organic layer.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation or rectification to obtain the final product with high purity.[1][8]
Alternative Synthetic Routes: An Objective Assessment
While the oxidation of 2-chloro-6-fluorotoluene is the dominant industrial method, a comprehensive understanding of alternative routes is crucial for a complete scientific perspective.
Route 2: Halogen Exchange from 2,6-Dichlorobenzaldehyde
This method relies on the nucleophilic substitution of a chlorine atom with fluorine.
Experimental Protocol:
-
In a reaction flask, combine 2,6-dichlorobenzaldehyde, spray-dried potassium fluoride (KF), and a phase transfer catalyst (e.g., tetramethylammonium chloride) in a high-boiling solvent such as dimethyl sulfoxide (DMSO).[1]
-
Heat the mixture to 160°C under an inert atmosphere for approximately 6 hours.[1][5]
-
Monitor the reaction by GC.[1]
Trustworthiness Note: This route exhibits poor selectivity, with the major product being 2,6-difluorobenzaldehyde, making it less desirable for targeted synthesis of 2-Chloro-6-fluorobenzaldehyde.[1][5]
Route 3: Ortho-lithiation of 1-Chloro-3-fluorobenzene
This approach involves the regioselective deprotonation of 1-chloro-3-fluorobenzene at the position between the chlorine and fluorine atoms, followed by quenching with a formylating agent.[1]
General Proposed Protocol:
-
Dissolve 1-chloro-3-fluorobenzene in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.[1]
-
Cool the solution to a low temperature (typically -78°C).[1]
-
Slowly add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA).[1]
-
After stirring to ensure complete lithiation, add a formylating agent, for example, N,N-dimethylformamide (DMF).[1]
-
Allow the reaction to warm to room temperature slowly.[1]
Authoritative Grounding: The fluorine atom is a stronger ortho-directing group than chlorine, which should favor the desired regioselectivity.[1] However, the lack of optimized and scalable protocols in published literature makes this route a higher risk for industrial application.
Conclusion: A Field-Proven Perspective
For the industrial synthesis of 2-Chloro-6-fluorobenzaldehyde, the two-step oxidation of 2-chloro-6-fluorotoluene via photochlorination and subsequent hydrolysis stands out as the most robust, high-yielding, and scalable method. The adoption of solid superacid catalysts in the hydrolysis step represents a significant advancement in process safety and environmental responsibility. While alternative routes exist, they are currently hampered by issues of selectivity and a lack of comprehensive process development data. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to confidently approach the synthesis of this critical chemical intermediate.
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-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 2-Chloro-6-(trifluoromethyl)benzaldehyde in Advanced Organic Synthesis
Abstract
2-Chloro-6-(trifluoromethyl)benzaldehyde is a uniquely functionalized aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its distinct substitution pattern—featuring an aldehyde for carbon-skeleton extension, a chloro group for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate reactivity—makes it a versatile intermediate.[1] These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this compound. We will explore its application in key transformations such as Suzuki-Miyaura cross-coupling, reductive amination, and the Wittig reaction, supported by detailed, field-tested protocols and mechanistic insights.
Physicochemical Properties and Strategic Significance
This compound (C₈H₄ClF₃O) is a substituted aromatic aldehyde with a molecular weight of 208.57 g/mol .[2] The molecule's reactivity is governed by the interplay of its three functional groups:
-
Aldehyde Group (-CHO): Serves as a versatile handle for nucleophilic additions, condensations, and conversions into a myriad of other functional groups.
-
Chloro Group (-Cl): Functions as a leaving group in nucleophilic aromatic substitution and, more importantly, as a handle for transition-metal-catalyzed cross-coupling reactions.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the electronic properties of the benzene ring, activating the chloro group for certain reactions and impacting the reactivity of the aldehyde.[1][3] The presence of fluorine often enhances the metabolic stability and bioavailability of resulting drug candidates.[4]
This trifecta of functionalities makes it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[5]
Caption: Functional group interplay in this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. However, using this compound presents distinct challenges. Aryl chlorides are less reactive than their bromide or iodide counterparts, and the ortho-substitution pattern creates significant steric hindrance.[6][7] Overcoming these hurdles requires carefully optimized catalyst systems.
Causality Behind Experimental Choices: The key to a successful coupling is facilitating the oxidative addition of the sterically hindered aryl chloride to the palladium center. This is achieved by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the active Pd(0) species and promote the otherwise difficult oxidative addition step.[6][7] The choice of a strong base, such as potassium phosphate (K₃PO₄), is crucial for the transmetalation step without promoting unwanted side reactions like protodeboronation.[6]
| Parameter | Recommended Condition | Rationale | Reference |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. | [6] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that facilitate oxidative addition of the aryl chloride. | [6][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that promote transmetalation while minimizing side reactions. | [6] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents suitable for high-temperature reactions and capable of dissolving reagents. | [6] |
| Temperature | 80–110 °C | Provides the necessary thermal energy to overcome the activation barrier for the sterically hindered substrate. | [6] |
Protocol 2.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask, magnetic stir bar, condenser, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas, add this compound, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add them to the Schlenk flask against the positive flow of inert gas.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.[6]
-
Reaction Execution: Seal the flask and, with vigorous stirring, heat the reaction mixture to 100 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(trifluoromethyl)-[1,1'-biphenyl]-6-carbaldehyde.
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Protocols for Knoevenagel condensation with 2-Chloro-6-fluorobenzaldehyde.
An In-Depth Guide to the Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the Knoevenagel condensation using 2-Chloro-6-fluorobenzaldehyde. It provides a detailed exploration of the reaction mechanism, a comparative analysis of catalytic systems, and a series of validated, step-by-step protocols. The insights herein are designed to facilitate the synthesis of novel α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the reaction between a carbonyl compound, in this case, 2-Chloro-6-fluorobenzaldehyde, and a compound with an active methylene group, catalyzed by a base.[4] The resulting α,β-unsaturated products are of significant interest in drug discovery, with many derivatives exhibiting potent anticancer and antimicrobial activities.[1] The specific substitution pattern of 2-Chloro-6-fluorobenzaldehyde, featuring two electron-withdrawing groups at ortho positions, presents unique electronic and steric characteristics that influence its reactivity and can impart desirable pharmacological properties to the synthesized molecules.[1][5]
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps: deprotonation, nucleophilic addition, and dehydration.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation : A basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion, known as an enolate.[5][7] The choice of base is critical; it must be strong enough to deprotonate the methylene compound but mild enough to prevent the self-condensation of the aldehyde.[2]
-
Nucleophilic Attack : The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-Chloro-6-fluorobenzaldehyde. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating this step. This addition forms a tetrahedral alkoxide intermediate.[7]
-
Protonation & Dehydration : The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy compound (an aldol-type adduct).[7] This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[1]
Comparative Analysis of Catalytic Systems and Conditions
The success of the Knoevenagel condensation is highly dependent on the judicious selection of the catalyst, solvent, and reaction temperature. The steric hindrance from the ortho-substituents on 2-Chloro-6-fluorobenzaldehyde can influence catalyst accessibility and reaction rates.[5]
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature (°C) | Typical Time | Yield (%) | Reference |
| Piperidine | Homogeneous Base | Malononitrile | Ethanol | Room Temp | 2-4 h | ~95% | [8] |
| DABCO | Organocatalyst | Ethyl Cyanoacetate | Ethanol or Water | Room Temp - 50 | 0.5-2 h | High | [1] |
| DBU | Homogeneous Base | Ethyl Cyanoacetate | Water | Room Temp | ~20 min | ~96% | [8] |
| L-Proline | Organocatalyst | Malononitrile | Ethanol | Reflux | 5-6 h | 85-92% | [8] |
| Pyridine | Base / Solvent | Malonic Acid | Pyridine | Reflux | 2-4 h | Good | [1] |
| Ammonium Acetate | Ammonium Salt | Ethyl Cyanoacetate | Solvent-free (MW) | N/A | 50-120 sec | ~86% | [9] |
| Basic Alumina | Heterogeneous | Malonic Acid | Solvent-free (MW) | N/A | Short | Good | [8] |
Causality Behind Experimental Choices:
-
Weak Bases (e.g., Piperidine, Ammonium Acetate): These are the most common catalysts as they effectively deprotonate active methylene compounds without promoting the undesirable self-condensation of the aldehyde.[5]
-
Organocatalysts (e.g., DABCO, L-Proline): These offer mild reaction conditions and can provide high yields. DABCO (1,4-diazabicyclo[2.2.2]octane) is particularly effective and versatile.[1]
-
Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol can facilitate proton transfer steps.[5] Aprotic polar solvents such as DMF have also been shown to give excellent results.[5][10] Increasingly, greener approaches using water or solvent-free conditions are preferred to minimize environmental impact.[8][11]
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes by efficiently heating the reaction mixture, often leading to higher yields and cleaner product profiles under solvent-free conditions.[9][12]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde with various active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a standard and highly efficient method for synthesizing 2-(2-Chloro-6-fluorobenzylidene)malononitrile.[1][8]
-
Materials & Reagents:
-
2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (catalytic amount, ~1 mmol, 0.1 mL)
-
Ethanol (50 mL)
-
Cold ethanol (for washing)
-
-
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde (1.59 g) and malononitrile (0.66 g) in 50 mL of ethanol at room temperature.
-
Add a catalytic amount of piperidine (0.1 mL) to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature. The product often begins to precipitate within 30 minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 1-3 hours).[5]
-
Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain a white or off-white solid.
-
Protocol 2: DABCO-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol utilizes the efficient organocatalyst DABCO, which can be performed in ethanol or water, representing a greener alternative.[1]
-
Materials & Reagents:
-
2-Chloro-6-fluorobenzaldehyde (5 mmol, 0.79 g)
-
Ethyl cyanoacetate (5 mmol, 0.57 g)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol, 0.056 g)
-
Ethanol or Water (20 mL)
-
-
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator (if needed)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine 2-Chloro-6-fluorobenzaldehyde (0.79 g) and ethyl cyanoacetate (0.57 g) in 20 mL of ethanol or water.[1]
-
Add DABCO (0.056 g) to the mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50 °C) to increase the rate.[1]
-
Monitor the reaction by TLC.
-
Upon completion, if the product has precipitated, collect it by filtration and wash with cold solvent.
-
If the product remains dissolved, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 3: Doebner Modification with Malonic Acid
This variation uses malonic acid in pyridine, which acts as both the base and the solvent. The reaction is followed by a decarboxylation step to yield the corresponding cinnamic acid derivative.[1][2]
-
Materials & Reagents:
-
2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g)
-
Malonic acid (15 mmol, 1.56 g)
-
Pyridine (15 mL)
-
Crushed ice
-
Concentrated HCl
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.56 g) in 15 mL of pyridine.
-
Add 2-Chloro-6-fluorobenzaldehyde (1.59 g) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice and concentrated HCl to neutralize the pyridine and precipitate the product.
-
Collect the resulting solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-chloro-6-fluorocinnamic acid.[1]
-
Protocol 4: Microwave-Assisted Solvent-Free Condensation
This green chemistry protocol offers rapid synthesis with high efficiency by eliminating the need for a solvent.[9][12]
-
Materials & Reagents:
-
2-Chloro-6-fluorobenzaldehyde (1 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1 mmol)
-
Ammonium acetate (catalytic amount)
-
-
Equipment:
-
Pyrex glass beaker or vial suitable for microwave synthesis
-
Microwave reactor
-
Glass rod
-
-
Procedure:
-
In a Pyrex beaker, combine 2-Chloro-6-fluorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol).
-
Add a catalytic amount of ammonium acetate and mix thoroughly with a glass rod.
-
Place the beaker in the microwave reactor and irradiate at a suitable power (e.g., 300 W) for 50-120 seconds.[9]
-
Monitor the reaction progress by TLC after a short irradiation time.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid mass can typically be purified directly by recrystallization from a suitable solvent like an ethyl acetate/n-hexane mixture.[9]
-
Troubleshooting and Optimization
Even with established protocols, challenges such as low yield can arise. A systematic approach to troubleshooting is essential for success.
-
Issue: Low Yield
-
Catalyst Activity: The base may be old or impure. Use a fresh batch of catalyst. Consider screening alternative bases like DBU or an ammonium salt if piperidine is ineffective.[5]
-
Reaction Conditions: The reaction may be too slow at room temperature due to steric hindrance. Gentle heating (40-80°C) can often increase the rate and yield.[5] Conversely, excessive heat can promote side reactions.
-
Water Removal: The condensation produces water, which can inhibit the reaction equilibrium.[5] For reactions in organic solvents like toluene, using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.[1]
-
Purity of Reactants: Ensure the 2-Chloro-6-fluorobenzaldehyde and active methylene compound are pure, as impurities can interfere with the reaction.[5]
-
-
Issue: Side Reactions
-
Michael Addition: The α,β-unsaturated product can sometimes react with a second molecule of the enolate. This is more common with longer reaction times and excess active methylene compound.[5] Use a 1:1 stoichiometry and monitor the reaction closely to stop it upon completion.
-
Aldehyde Self-Condensation: This is more likely with stronger bases. Using a weak base like piperidine or ammonium acetate is generally preferred to minimize this pathway.[5]
-
References
- Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Reaction Mechanism of Knoevenagel Reaction. Physics Wallah.
- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
- Comparative study of catalysts for reactions involving 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Knoevenagel condensation. Wikipedia.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications.
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing.
- Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
- Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i. ResearchGate.
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate.
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
- Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. Dalton Transactions (RSC Publishing).
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
- Effect of the solvent on Knoevenagel condensation. ResearchGate.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE.
- The Knoevenagel Condensation. Organic Reactions.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
- Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI.
- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.
- Knoevenagel condensation. YouTube.
- Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent.
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a.
- Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. ResearchGate.
- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText.
- Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO.. ResearchGate.
- Knoevenagel Condensation Reaction. Sigma-Aldrich.
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- 6. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 2-Chloro-6-fluorobenzaldehyde in the Synthesis of Penicillinase-Resistant Antibiotics
Abstract
The emergence of bacterial resistance, particularly through the enzymatic action of penicillinase (a β-lactamase), presents a significant challenge in infectious disease therapy. Penicillinase-resistant penicillins, such as the isoxazolyl class, are critical therapeutic agents designed to overcome this resistance mechanism. This guide provides an in-depth examination of the pivotal role of 2-Chloro-6-fluorobenzaldehyde as a key starting material in the synthesis of these vital antibiotics. We will explore the mechanistic basis for their resistance, detail the synthetic pathways, and provide validated protocols for researchers, scientists, and drug development professionals. The unique di-halogenated structure of this benzaldehyde derivative is not merely incidental; it is a foundational element that imparts the necessary steric bulk to the antibiotic's side chain, effectively shielding the β-lactam ring from enzymatic degradation.
The Causality of Resistance: Steric Hindrance as a Defense Mechanism
The primary mechanism by which bacteria like Staphylococcus aureus resist traditional penicillins is the production of β-lactamase enzymes.[1] These enzymes hydrolyze the amide bond within the four-membered β-lactam ring, the pharmacophore responsible for antibacterial activity, rendering the drug ineffective.[2][3]
The isoxazolyl penicillins, including flucloxacillin and dicloxacillin, are semi-synthetic antibiotics engineered to counter this defense.[4] Their efficacy stems from a large, bulky acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core.[5] This side chain, synthesized from 2-Chloro-6-fluorobenzaldehyde, acts as a physical shield. It sterically hinders the approach of the β-lactamase enzyme to the β-lactam ring, preventing catalytic hydrolysis.[2] While protected from degradation, the antibiotic remains free to perform its primary function: inhibiting bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][5]
Caption: Steric hindrance mechanism of isoxazolyl penicillins.
The Synthetic Blueprint: From Aldehyde to Antibiotic
The journey from 2-Chloro-6-fluorobenzaldehyde to a clinically effective antibiotic like flucloxacillin is a multi-stage process.[6] The aldehyde is not directly incorporated but is first used to construct the critical 3,5-disubstituted isoxazole side chain.[4] This process can be logically divided into two major phases:
-
Phase 1: Synthesis of the Activated Side Chain: 2-Chloro-6-fluorobenzaldehyde is converted through a series of reactions—including oximation, chlorination, cyclization, and hydrolysis—into 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[7] This acid is then "activated" by converting it into the highly reactive acyl chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[6][8]
-
Phase 2: Acylation of the Penicillin Core: The activated acyl chloride is coupled with 6-aminopenicillanic acid (6-APA), the foundational core of all penicillins, to form the final antibiotic molecule.[8]
Caption: General synthetic workflow for Flucloxacillin production.
Experimental Protocols
The following protocols are synthesized from established patent literature and application notes, providing a robust framework for laboratory synthesis.
Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol details the conversion of the carboxylic acid intermediate to the activated acyl chloride, a critical step before coupling with 6-APA.[9]
-
Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the primary amine of 6-APA in the subsequent coupling step. Phosphorus oxychloride is an effective and common reagent for this transformation.
-
Materials & Reagents:
-
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (catalyst)
-
Dichloromethane (or other suitable inert solvent like isopropyl ether)
-
Reaction vessel with stirring, cooling capabilities, and a nitrogen atmosphere
-
Dropping funnel
-
-
Procedure:
-
To a reaction vessel containing 110 ml of dichloromethane, add 20.7 ml of phosphorus oxychloride.
-
At a controlled temperature of 20-25°C, add 16.3 ml of N,N-dimethylformamide dropwise.
-
After the addition is complete, maintain the temperature and stir for 1 hour.
-
Add 28.4 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in portions.
-
Maintain the reaction mixture at temperature for 2 hours to ensure complete conversion.
-
Cool the resulting solution of the acyl chloride to 5°C. This solution is typically used directly in the next step without isolation.[9]
-
-
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Protocol 2: Synthesis of Flucloxacillin by Coupling with 6-APA
This protocol describes the final, critical acylation step to form the antibiotic.[8][9]
-
Rationale: The reaction is performed in a biphasic system or an aqueous solution with a base. The base (e.g., sodium bicarbonate) serves two purposes: it deprotonates the carboxylic acid of 6-APA to increase its solubility in water and neutralizes the HCl that is generated as a byproduct of the acylation reaction, driving the reaction to completion. Low temperatures are used to minimize the degradation of the sensitive β-lactam ring.
-
Materials & Reagents:
-
6-aminopenicillanic acid (6-APA)
-
Sodium bicarbonate (or another suitable inorganic base)
-
Deionized water
-
Solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (from Protocol 1)
-
Hydrochloric acid (2N) for acidification
-
Isopropanol and Methanol for crystallization
-
-
Procedure:
-
In a separate vessel, dissolve 21.6 g of 6-APA in 200 ml of water by adding 10 g of sodium bicarbonate. Stir until a clear solution is obtained.
-
Cool the 6-APA solution to 0-5°C.
-
To the cooled 6-APA solution, add the previously prepared acyl chloride solution dropwise over 30 minutes, ensuring the temperature is maintained between 15-20°C.
-
After the addition is complete, stir the reaction mixture for 30-60 minutes. Monitor the reaction for completion (e.g., by TLC or HPLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2.0 with 2N hydrochloric acid. This protonates the flucloxacillin, causing it to be less water-soluble.
-
Allow the layers to settle. If an organic solvent was used for the acid chloride, separate the organic layer. Extract the aqueous phase with a suitable solvent (e.g., 50 ml of methyl tert-butyl ether) to recover any remaining product. Combine the organic phases.[9]
-
Concentrate the combined organic phases under reduced pressure to obtain a viscous oil.
-
Dissolve the residue in a mixture of 30 ml of isopropanol and 30 ml of methanol.
-
Cool the solution to 0-5°C and slowly add 60 ml of water dropwise to induce crystallization.
-
After crystallization begins, continue stirring for 20 minutes, then add another 60 ml of water.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield flucloxacillin acid.[9]
-
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the synthesis of Flucloxacillin, providing a baseline for experimental planning.
| Parameter | Value / Reagent | Rationale / Purpose | Source |
| Acylating Agent | 3-(2-Cl-6-F-phenyl)-5-Me-isoxazole-4-carbonyl chloride | The activated side chain that provides steric hindrance. | [9] |
| Penicillin Core | 6-Aminopenicillanic Acid (6-APA) | The foundational β-lactam structure of the antibiotic. | [8][9] |
| Solvent System | Dichloromethane / Water or Isopropyl ether / Water | Biphasic system for the reaction; allows for easy separation. | [9] |
| Base | Sodium Bicarbonate | Solubilizes 6-APA and neutralizes HCl byproduct. | [9] |
| Reaction Temp. | 15-20°C | Balances reaction rate while minimizing β-lactam ring degradation. | [9] |
| Workup pH | 2.0 | Protonates the product to facilitate extraction into the organic phase. | [9] |
| Crystallization | Isopropanol/Methanol/Water | Solvent/anti-solvent system to induce precipitation of pure product. | [9] |
| Typical Yield | >80% (for coupling step) | High-yielding acylation is crucial for process efficiency. | [10] |
Conclusion
2-Chloro-6-fluorobenzaldehyde is an indispensable precursor in the synthesis of clinically important penicillinase-resistant antibiotics. Its unique substitution pattern is directly translated into the bulky isoxazolyl side chain that defines the efficacy of drugs like flucloxacillin and dicloxacillin.[6][11] This side chain's ability to provide steric hindrance against bacterial β-lactamases is a cornerstone of modern antibiotic therapy against resistant staphylococcal infections. The protocols and data presented herein offer a comprehensive guide for professionals in medicinal chemistry and drug development, underscoring the critical, structure-imparting role of this key starting material.
References
-
Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]
-
Patsnap. (n.d.). Synthesis method of flucloxacillin sodium. Eureka. [Link]
-
RxList. (2021). Penicillins, Penicillinase-Resistant. RxList. [Link]
-
Drugs.com. (n.d.). Penicillinase-Resistant Penicillins General Statement (Monograph). Drugs.com. [Link]
-
Schulz, E. C., et al. (2025). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. NIH National Library of Medicine. [Link]
- Google Patents. (n.d.). CN102351882B - Flucloxacillin sodium compound and preparation method thereof.
-
Schulz, E. C., et al. (2025). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Research Square. [Link]
-
News-Medical.Net. (n.d.). Penicillin Mechanism. News-Medical.Net. [Link]
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Penicillins (2nd Generation). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Schulz, E. C., et al. (2025). Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. bioRxiv. [Link]
-
Wikipedia. (2024). Penicillin. Wikipedia. [Link]
-
University of Parma. (n.d.). Biosynthesis and modification of β- lactam antibiotics. [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Penicillins, Penicillinase-Resistant: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Penicillins (2nd Generation) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 5. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102351882B - Flucloxacillin sodium compound and preparation method thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis method of flucloxacillin sodium - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
Application of 2-Chloro-6-fluorobenzaldehyde in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of 2-Chloro-6-fluorobenzaldehyde in Modern Agrochemicals
2-Chloro-6-fluorobenzaldehyde is a highly versatile synthetic intermediate that has become a cornerstone in the development of modern agrochemicals.[1][2][3] Its strategic importance lies in the unique reactivity conferred by its specific substitution pattern on the benzene ring. The presence of an aldehyde group, along with ortho-positioned chlorine and fluorine atoms, provides a chemical handle for a variety of transformations, enabling the construction of complex and highly active pesticidal molecules.[1] This guide provides an in-depth exploration of the application of 2-chloro-6-fluorobenzaldehyde in the synthesis of cutting-edge insecticides and fungicides, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
The distinct electronic properties of the chlorine and fluorine substituents influence the reactivity of the aromatic ring and the aldehyde function, allowing for regioselective reactions that are crucial for building the intricate architectures of modern pesticides.[1] This document will delve into two primary applications: its pivotal role in the synthesis of the blockbuster insecticide chlorantraniliprole and its emerging potential as a precursor for novel triazole-based fungicides.
Part 1: Synthesis of Diamide Insecticides - The Chlorantraniliprole Case Study
Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, is renowned for its potent and selective activity against a broad spectrum of lepidopteran pests.[1] Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, which results in paralysis and death of the target pest.[1] 2-Chloro-6-fluorobenzaldehyde serves as a key starting material for a crucial intermediate in the synthesis of chlorantraniliprole.[1]
Synthetic Pathway Overview
The synthetic strategy to produce chlorantraniliprole from 2-chloro-6-fluorobenzaldehyde involves a multi-step process. The initial steps focus on the conversion of 2-chloro-6-fluorobenzaldehyde into 2-amino-5-chloro-N,3-dimethylbenzamide. This intermediate is then coupled with a substituted pyrazole carboxylic acid to yield the final active ingredient.[1] The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic pathway from 2-Chloro-6-fluorobenzaldehyde to Chlorantraniliprole.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key transformations in the synthesis of the chlorantraniliprole intermediate.
Protocol 1: Synthesis of 2-Chloro-6-methylbenzaldehyde
This protocol describes the methylation of 2-chloro-6-fluorobenzaldehyde. The rationale for the initial imine formation is to direct the Grignard reagent to the desired position and prevent side reactions with the aldehyde.
-
Step 1: Imine Formation. Convert 2-chloro-6-fluorobenzaldehyde to its n-butylimine derivative by reacting it with n-butylamine. This step protects the aldehyde group and facilitates the subsequent methylation.
-
Step 2: Grignard Reaction. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), treat the n-butylimine derivative with two equivalents of methylmagnesium chloride in anhydrous tetrahydrofuran (THF). The use of two equivalents of the Grignard reagent ensures complete methylation.
-
Step 3: Hydrolysis. Upon completion of the reaction (monitored by TLC or GC), perform an aqueous workup with a mild acid (e.g., saturated aqueous ammonium chloride) to hydrolyze the imine and yield 2-chloro-6-methylbenzaldehyde.[1]
Protocol 2: Oxidation to 2-Chloro-6-methylbenzoic Acid
This step involves the oxidation of the aldehyde to a carboxylic acid, a standard transformation in organic synthesis.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent mixture, such as tert-butanol and water.
-
Step 2: Oxidation. Add a solution of potassium permanganate (KMnO4) portion-wise to the stirred solution. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 20°C. The purple color of the permanganate will disappear as the reaction proceeds.
-
Step 3: Workup. Once the reaction is complete, quench the excess permanganate with a saturated solution of sodium bisulfite. Acidify the mixture with hydrochloric acid to precipitate the 2-chloro-6-methylbenzoic acid.
-
Step 4: Purification. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Protocol 3: Amination and Chlorination
This protocol details the conversion of the benzoic acid intermediate to the key amino-chloro-substituted benzoic acid.
-
Step 1: Amination. The chlorine atom of 2-chloro-6-methylbenzoic acid is replaced by an amino group via a nucleophilic aromatic substitution reaction. This is typically achieved by heating the benzoic acid with aqueous ammonia in the presence of a copper catalyst at elevated temperature and pressure.
-
Step 2: Chlorination. The resulting 2-amino-3-methylbenzoic acid is then chlorinated at the 5-position. This can be accomplished using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid.
Protocol 4: Amidation and Final Coupling
The final steps involve the formation of the amide and the coupling with the pyrazole moiety.
-
Step 1: Amidation. 2-Amino-5-chloro-3-methylbenzoic acid is first converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with methylamine to form 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Step 2: Coupling. The key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, is coupled with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1] This is typically achieved using a coupling reagent such as methanesulfonyl chloride to form the acid chloride in situ, followed by reaction with the amine in the presence of a base like triethylamine or 3-methylpyridine.[1]
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| Methylation | 2-Chloro-6-fluorobenzaldehyde | n-Butylamine, MeMgCl | 2-Chloro-6-methylbenzaldehyde | 85-90 | >98 (GC) |
| Oxidation | 2-Chloro-6-methylbenzaldehyde | KMnO4 | 2-Chloro-6-methylbenzoic Acid | 90-95 | >99 (HPLC) |
| Amination | 2-Chloro-6-methylbenzoic Acid | Aq. NH3, Cu catalyst | 2-Amino-3-methylbenzoic Acid | 75-85 | >98 (HPLC) |
| Chlorination | 2-Amino-3-methylbenzoic Acid | NCS | 2-Amino-5-chloro-3-methylbenzoic Acid | 80-90 | >99 (HPLC) |
| Amidation | 2-Amino-5-chloro-3-methylbenzoic Acid | SOCl2, MeNH2 | 2-Amino-5-chloro-N,3-dimethylbenzamide | 90-95 | >99 (HPLC) |
| Coupling | 2-Amino-5-chloro-N,3-dimethylbenzamide | Mesyl chloride, Pyrazole derivative | Chlorantraniliprole | 85-92 | >98 (HPLC) |
Part 2: Synthesis of Novel Fungicides - A Pathway to 1,2,4-Triazole Benzamides
2-Chloro-6-fluorobenzaldehyde is also a valuable precursor for the synthesis of novel fungicides.[1] For example, it can be utilized as a starting material for 1,2,4-triazole benzamide derivatives, a class of compounds that has demonstrated significant antifungal activity.[1]
Proposed Synthetic Pathway
A plausible synthetic route involves the oxidation of 2-chloro-6-fluorobenzaldehyde to the corresponding benzoic acid, followed by the introduction of a 1,2,4-triazole moiety and subsequent amidation to generate the final fungicide.
Caption: Proposed synthesis of a triazole fungicide from 2-Chloro-6-fluorobenzaldehyde.
General Experimental Protocol
Protocol 5: Synthesis of a 1,2,4-Triazole Benzamide Derivative
This protocol outlines a general procedure for the synthesis of a potential triazole fungicide.
-
Step 1: Oxidation of 2-Chloro-6-fluorobenzaldehyde. Oxidize 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzoic acid using a suitable oxidizing agent such as potassium permanganate in an alkaline solution, following a similar procedure to Protocol 2.[1]
-
Step 2: Synthesis of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid. React 2-chloro-6-fluorobenzoic acid with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.[1] The rationale here is that the fluorine atom is more susceptible to nucleophilic aromatic substitution than the chlorine atom, leading to the desired regioselectivity.[1]
-
Step 3: Amidation. Couple the resulting 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid with a desired substituted aniline using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to yield the final fungicide product.[1] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Conclusion
2-Chloro-6-fluorobenzaldehyde is a demonstrably valuable and versatile intermediate in the synthesis of a range of modern agrochemicals.[1][4] Its unique substitution pattern allows for the strategic and regioselective introduction of various functional groups, making it an ideal starting material for complex molecules like the insecticide chlorantraniliprole and promising new fungicides. The detailed protocols and synthetic pathways presented in this guide are intended to provide researchers and scientists in the agrochemical sector with a solid foundation for further innovation and development.
References
- Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production - Benchchem.
- High Purity 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1): A Key Intermediate for Pharmaceuticals and Organic Synthesis | Manufacturer & Supplier.
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
- Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- 2-Chloro-6-fluorobenzaldehyde - Wikipedia.
- 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem.
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
Sources
Application Note: A Validated HPLC Method for the Quantification of 2-Chloro-6-fluorobenzaldehyde and its Derivatives
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-6-fluorobenzaldehyde, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The developed reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. This document provides a comprehensive protocol, including system suitability criteria and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
2-Chloro-6-fluorobenzaldehyde (C₇H₄ClFO) is a key building block in organic synthesis, notably in the production of antiseptics such as dicloxacillin and flucloxacillin, as well as various pesticides.[1] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and validated analytical method for its quantification is essential for process control and quality assurance.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[2] This application note details a reversed-phase HPLC method that provides a straightforward and accurate means of quantifying 2-Chloro-6-fluorobenzaldehyde. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles.
Physicochemical Properties of 2-Chloro-6-fluorobenzaldehyde
A fundamental understanding of the analyte's properties is crucial for developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Formula | C₇H₄ClFO | [1] |
| Molar Mass | 158.56 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 32-35 °C | [3] |
| Boiling Point | 104-105 °C | [1] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetonitrile | [1] |
The presence of the aromatic ring and the carbonyl group makes 2-Chloro-6-fluorobenzaldehyde a chromophoric molecule, suitable for UV detection. Its solubility in common organic solvents like acetonitrile and methanol makes it ideal for reversed-phase HPLC.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: 2-Chloro-6-fluorobenzaldehyde reference standard (purity ≥ 99.5%).
-
Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).
Chromatographic Conditions
The selection of an isocratic elution is justified for this application to ensure robustness and simplicity, which is often preferred in quality control settings for the analysis of a single target compound.[4]
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: Benzaldehyde and its substituted derivatives typically exhibit strong UV absorbance around 254 nm due to the π → π* electronic transitions in the aromatic ring and carbonyl group.[5] This wavelength provides a good balance of sensitivity and selectivity.
Preparation of Solutions
Accurately weigh approximately 25 mg of the 2-Chloro-6-fluorobenzaldehyde reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the range of 1-100 µg/mL. These solutions are used to establish the calibration curve.
Accurately weigh a sample containing 2-Chloro-6-fluorobenzaldehyde and prepare a solution in the sample diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample with known related substances. The chromatograms demonstrated that there were no interfering peaks at the retention time of 2-Chloro-6-fluorobenzaldehyde.
Linearity
The linearity of the method was determined by analyzing six concentrations of the working standard solutions ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | 1 - 100 µg/mL |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 100.8 | 0.6 |
The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Areas |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Experimental Workflow and Data Presentation
The overall workflow for the quantification of 2-Chloro-6-fluorobenzaldehyde is depicted below.
Caption: Experimental workflow for HPLC quantification.
Representative Chromatogram
A typical chromatogram of a standard solution of 2-Chloro-6-fluorobenzaldehyde would show a sharp, well-resolved peak at a retention time of approximately 4.5 minutes under the specified conditions.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the analysis.
| Parameter | Specification |
| Retention Time | Approx. 4.5 min |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note provides a straightforward and reliable approach for the quantitative analysis of 2-Chloro-6-fluorobenzaldehyde. The method is validated to be specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry. The protocol is suitable for routine quality control and purity assessment in research and industrial settings. Adherence to this method will enable researchers, scientists, and drug development professionals to ensure the quality of this important synthetic intermediate.
References
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-73.
- Santhosh, G., Nagasowjanya, G., Ajitha, A., & Rao, Y. U. M. (2016). HPLC method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 7(8), 3045.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
A practical approach to validation of HPLC methods under current good manufacturing practices. Semantic Scholar. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. [Link]
-
Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. ResearchGate. [Link]
-
ICH Q2(R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
Hplc method development and validation: an overview. SciSpace. [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]
-
2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847. PubChem. [Link]
-
Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
Sources
- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for the purification of 2-Chloro-6-(trifluoromethyl)benzaldehyde (CAS 60611-22-5). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount to the quality and efficacy of the final products.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven techniques.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering causal explanations and actionable solutions.
Q1: My final product has low purity (<98%) after an initial aqueous work-up. What are the likely impurities and how can I remove them?
A: Low purity after a standard work-up typically points to the presence of neutral, non-volatile impurities from the synthesis or acidic byproducts that were not fully removed. The most common culprits are unreacted starting materials or over-oxidation products.
Common Impurities:
-
2-Chloro-6-(trifluoromethyl)benzoic acid: This is a frequent byproduct resulting from the over-oxidation of the aldehyde.[2] Its acidic nature makes it relatively easy to remove.
-
Unreacted Starting Materials/Intermediates: Depending on the synthetic route, these could include compounds like 2-chloro-6-(trifluoromethyl)toluene or chlorinated intermediates.[3][4] These are typically less polar than the desired aldehyde.
Recommended Purification Strategy:
A multi-step approach is most effective. The choice of method depends on the nature and quantity of the impurities present. The following decision tree can guide your strategy.
Caption: Purification strategy decision tree.
Protocol: Purification via Sodium Bisulfite Adduct Formation
This highly specific method isolates aldehydes from non-carbonyl compounds.[2] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which is separated from water-insoluble impurities. The aldehyde is then regenerated.
-
Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Extract the organic solution with a saturated solution of sodium bisulfite. Stir vigorously for 1-2 hours. The aldehyde adduct will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the adduct from the organic layer containing the impurities. Wash the organic layer with a small amount of fresh bisulfite solution to ensure complete extraction.
-
Aldehyde Regeneration: Combine the aqueous layers. To regenerate the aldehyde, add a base (e.g., 10% sodium hydroxide or saturated sodium carbonate solution) until the solution is basic (pH > 10).[2] The adduct will decompose, releasing the pure aldehyde, which often precipitates or forms an organic layer.
-
Final Extraction: Extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q2: My column chromatography is providing poor separation and low yield. What can I do to optimize it?
A: Poor results from column chromatography are common and can usually be resolved by systematically optimizing the key parameters: stationary phase, mobile phase, and sample loading.[5][6]
Causality & Solutions:
-
Poor Separation (Incorrect Eluent): The polarity of your solvent system is critical. If the polarity is too high, all compounds will elute quickly with little separation. If it's too low, elution will be very slow, leading to band broadening.
-
Product Streaking (Column Overload/Acidity): If you see streaking on TLC or wide bands during column elution, you may be overloading the column, or the residual acidity of the silica gel may be affecting your compound.
-
Solution: A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample. For sample loading, dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives sharper bands.[6]
-
-
Low Recovery (Irreversible Adsorption): The aldehyde might be partially retained on the silica gel, especially if the column runs for a long time.
-
Solution: Do not use excessively non-polar eluents that result in very long retention times. Once the product has eluted, flush the column with a more polar solvent mixture to recover any strongly adsorbed material.
-
Caption: Standard workflow for flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties and recommended analytical methods for purity assessment?
A: Understanding the physical properties is essential for choosing a purification method, while validated analytical techniques are required to confirm purity.
Table 1: Physical Properties & Purity Assessment
| Parameter | Value / Method | Rationale & Comments |
| Molecular Formula | C₈H₄ClF₃O | Source: PubChem[7] |
| Molecular Weight | 208.57 g/mol | Source: ChemicalBook[8] |
| Appearance | Colorless to pale yellow liquid or solid | Its physical state depends on purity and ambient temperature, suggesting a low melting point.[1] |
| Primary Purity Test | Gas Chromatography (GC) | Ideal for volatile and thermally stable compounds like this aldehyde. Provides excellent separation of impurities.[9][10] |
| Secondary Purity Test | High-Performance Liquid Chromatography (HPLC) | Versatile technique suitable for a wide range of impurities, including non-volatile ones.[9][10] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | Used to confirm the chemical structure and identify impurities if coupled with chromatography (e.g., GC-MS).[10][11] |
Table 2: Comparison of Primary Analytical Methods for Purity
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[9] | Separation based on partitioning between a mobile and stationary phase.[9] |
| Typical Column | DB-624 or similar mid-polarity column.[12] | C18 reverse-phase column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10] | Diode Array Detector (DAD) or UV detector.[10] |
| Primary Use | Excellent for profiling volatile impurities and residual solvents.[9] | Excellent for profiling a wide range of non-volatile impurities and degradation products.[9] |
| Sensitivity | High, especially with an MS detector capable of detecting trace-level impurities.[9][10] | High, especially for compounds with a strong UV chromophore.[9] |
Q2: My crude product is a solid. Can I use recrystallization?
A: Yes, recrystallization can be an effective final purification step if the crude product is a solid and the impurities have different solubility profiles.[2]
Protocol: Recrystallization
-
Solvent Selection: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly at room temperature or below. Good starting points are ethanol or a mixed solvent system like n-hexane/ethyl acetate or n-hexane/acetone.[2]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, saturated solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Q3: What are the recommended storage and handling conditions for purified this compound?
A: Proper storage is crucial to maintain the compound's purity over time. Aldehydes are susceptible to oxidation.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[13] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding benzoic acid.
-
Handling Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[13] The compound is classified as a skin and eye irritant and may cause respiratory irritation.[7]
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- CymitQuimica. (n.d.). CAS 60611-22-5: this compound.
- Echemi. (n.d.). 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE Safety Data Sheets.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Magritek. (n.d.). Column Chromatography.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
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- 1. CAS 60611-22-5: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. magritek.com [magritek.com]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 60611-22-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound(60611-22-5) 1H NMR spectrum [chemicalbook.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-6-fluorobenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of this important chemical intermediate.[1] 2-Chloro-6-fluorobenzaldehyde is a critical building block in the pharmaceutical and agrochemical industries, serving as a key precursor for antibiotics like Dicloxacillin and Flucloxacillin, as well as high-efficiency, low-toxicity fungicides.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low yields in your synthesis.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Yield
Low yield in the synthesis of 2-Chloro-6-fluorobenzaldehyde can arise from a variety of factors, from the quality of starting materials to suboptimal reaction conditions and product loss during workup. The most common industrial synthesis route involves the side-chain chlorination of 2-Chloro-6-fluorotoluene followed by hydrolysis.[1][2] This guide will focus on troubleshooting this prevalent method.
Q1: My reaction shows a significant amount of unreacted 2-Chloro-6-fluorotoluene. What could be the cause?
A: Incomplete conversion of the starting material, 2-Chloro-6-fluorotoluene, is a common issue that directly impacts the overall yield. The root cause typically lies within the initial chlorination step.
Possible Causes & Solutions:
-
Insufficient Initiation (Photochlorination): The free-radical chlorination of the toluene methyl group requires initiation, commonly achieved with UV light.[2]
-
Check your light source: Ensure your metal halide lamp or other UV source is functioning correctly and is positioned to provide adequate irradiation to the reaction mixture.[1][3]
-
Reaction vessel clarity: Ensure the reaction flask is clean and free from any residues that might block light transmission.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter for efficient chlorination.
-
Verify temperature: The reaction is typically carried out at elevated temperatures, often between 150-180°C.[1][4] Use a calibrated thermometer to ensure the reaction mixture reaches and maintains the target temperature.
-
Heat transfer issues: For larger scale reactions, ensure efficient stirring to maintain uniform temperature throughout the reaction mixture.
-
-
Inadequate Chlorine Supply: A continuous and sufficient supply of chlorine gas is necessary to drive the reaction to completion.
-
Check flow rate: Ensure the chlorine gas is bubbling through the mixture at an appropriate rate.
-
Gas purity: Use chlorine gas of known purity, as impurities can inhibit the reaction.[1]
-
-
Presence of Inhibitors: Impurities in the starting 2-Chloro-6-fluorotoluene can act as radical scavengers, inhibiting the chlorination process.
-
Starting material quality: Use a high-purity starting material. If necessary, purify the 2-Chloro-6-fluorotoluene by distillation before use.
-
Validation Step: Monitor the reaction progress by Gas Chromatography (GC).[1][2][5] Take aliquots periodically and analyze for the disappearance of the starting material and the appearance of the chlorinated intermediates (2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride).[6][7] The reaction should proceed until the monochloro-intermediate is below 0.5%.[1][6][7]
Q2: The chlorination step appears complete, but the final yield of 2-Chloro-6-fluorobenzaldehyde is still low after hydrolysis. Why?
A: If the chlorination has proceeded as expected, the low yield is likely due to issues in the hydrolysis of the chlorinated intermediates or losses during the workup and purification stages.
Possible Causes & Solutions:
-
Inefficient Hydrolysis: The conversion of the di- and tri-chlorinated intermediates to the aldehyde is a crucial step.
-
Catalyst Activity: The hydrolysis is often catalyzed by a solid superacid (e.g., an iron-based catalyst).[1][2][4] If the catalyst has lost activity, the reaction will be inefficient. Use a fresh batch of catalyst and ensure no contaminants that could poison it are introduced.[1]
-
Water Addition Rate: The rate of water addition is critical. Water should be added dropwise over a period of 2-3 hours to maintain control over the reaction.[1][4] A rapid addition can lead to side reactions and a decrease in yield.
-
Suboptimal Temperature: The hydrolysis step also requires a specific temperature range, typically between 150-180°C.[1][4] Ensure this temperature is maintained throughout the water addition and the subsequent stirring period of around 4 hours.[1][2]
-
-
Formation of Side Products: Several side reactions can occur, consuming the desired product or intermediates.
-
Over-oxidation: Harsh conditions can lead to the oxidation of the aldehyde to 2-Chloro-6-fluorobenzoic acid.[1] To minimize this, strictly control the reaction temperature and time during hydrolysis.[1]
-
Incomplete Hydrolysis: Residual chlorinated intermediates will contaminate the final product and lower the yield of the desired aldehyde. Ensure the hydrolysis goes to completion by monitoring via GC.[1]
-
-
Product Loss During Workup: Significant amounts of product can be lost during the neutralization, extraction, and purification phases.
-
Neutralization: After hydrolysis, the reaction mixture is cooled and neutralized with an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) to a pH of ≥ 8.[1][2] Perform this step carefully to avoid any product degradation.
-
Extraction: Ensure efficient separation of the organic and aqueous layers. Multiple extractions with a suitable organic solvent may be necessary to recover all the product from the aqueous layer.
-
Purification: Fractional distillation under reduced pressure is the recommended method for purifying 2-Chloro-6-fluorobenzaldehyde.[1] Ensure your distillation setup is efficient enough to separate the product from close-boiling impurities.
-
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 2-Chloro-6-fluorobenzaldehyde?
A1: The most prevalent industrial method is the oxidation of 2-Chloro-6-fluorotoluene.[1] This is typically a two-step process involving the side-chain chlorination of 2-Chloro-6-fluorotoluene to form chlorinated intermediates, followed by hydrolysis to yield the aldehyde.[1][2] Other reported methods include the oxidation of 2-chloro-6-fluorobenzyl alcohol and the formylation of 1-chloro-3-fluorobenzene derivatives.[1][8]
Q2: What are the critical quality attributes of the starting material, 2-Chloro-6-fluorotoluene?
A2: The purity of the starting material is paramount. The presence of impurities can inhibit the free-radical chlorination reaction. It is advisable to use 2-Chloro-6-fluorotoluene with a purity of at least 99%. If the purity is questionable, it should be purified by distillation before use.
Q3: How can I effectively monitor the progress of the reaction?
A3: Gas Chromatography (GC) is the most effective technique for monitoring both the chlorination and hydrolysis steps.[1][5] By taking aliquots at regular intervals, you can track the consumption of the starting material and intermediates and the formation of the product. This allows for precise determination of the reaction endpoint and helps to avoid the formation of side products due to prolonged reaction times or excessive temperatures.[1]
Q4: What are the common impurities found in the final product and how can they be removed?
A4: Common impurities include unreacted starting material (2-Chloro-6-fluorotoluene), incompletely hydrolyzed intermediates (e.g., 2-chloro-6-fluorobenzyl chloride), and over-oxidation products like 2-Chloro-6-fluorobenzoic acid.[1][9]
-
Fractional distillation under reduced pressure is the most effective method for removing most of these impurities.[1]
-
For removing non-aldehydic starting materials, forming a bisulfite adduct is a highly specific method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from water-insoluble impurities. The aldehyde is then regenerated by treatment with a base.[9]
-
Column chromatography on silica gel can also be used for purification.[9]
Q5: What are the key safety precautions when performing this synthesis?
A5: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
2-Chloro-6-fluorobenzaldehyde is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][10]
-
Chlorine gas is highly toxic and corrosive. The reaction must be conducted in a well-ventilated fume hood, and appropriate gas scrubbing procedures must be in place.
-
The reaction is run at high temperatures , requiring appropriate shielding and temperature control.
-
Always wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.
Part 3: Experimental Protocols & Data
Detailed Protocol for Synthesis via Chlorination and Hydrolysis
This protocol is a representative example and may require optimization based on your specific laboratory setup and scale.
Step 1: Side-Chain Chlorination
-
Set up a four-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Position a metal halide lamp to irradiate the flask.[1]
-
Charge the flask with 2-Chloro-6-fluorotoluene.
-
Heat the reaction mixture to 150-180°C while stirring.[1]
-
Begin bubbling chlorine gas through the mixture.[1]
-
Monitor the reaction progress by GC. Continue the chlorination until the GC analysis shows that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][6][7]
Step 2: Hydrolysis
-
To the crude chlorinated mixture from Step 1, add an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[1][2]
-
Maintain the reaction temperature at 150-180°C.[1]
-
Slowly and uniformly add water dropwise into the reaction flask over 2-3 hours.[1]
-
After the water addition is complete, continue stirring at the same temperature for an additional 4 hours.[1][2]
-
Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[1]
Step 3: Workup and Purification
-
Cool the reaction mixture to 80-100°C.[2]
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate) while stirring until the pH of the mixture is ≥ 8.[1][2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer, which is the crude 2-chloro-6-fluorobenzaldehyde.
-
Purify the crude product by fractional distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Quantitative Data Summary
The following table provides typical physical properties that are important for handling and purification.
| Property | Value | Source(s) |
| Appearance | White to yellow crystalline solid | [6] |
| Melting Point | 32-35 °C | [1][6][11] |
| Boiling Point | 104–105 °C | [1][11] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol | [1][11] |
References
- Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Quantitative Analysis of 2-Chloro-6-fluorobenzaldehyde in Reaction Mixtures: A Comparative Guide - Benchchem.
- Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment - Benchchem.
- A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes - Benchchem.
- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem.
- Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Application Note: Gas Chromatography Method for the Analysis of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available from: [Link]
- Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde - Benchchem.
-
Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap. Available from: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available from: [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. Available from: [Link]
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
- An In-depth Technical Guide on 2-Chloro-6-fluorobenzaldehyde - Benchchem.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]
-
Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. Available from: [Link]
-
The Role of 2-Chloro-6-fluorobenzaldehyde in Modern Chemical Synthesis. Available from: [Link]
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
-
Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF | Request PDF - ResearchGate. Available from: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl - Scirp.org. Available from: [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. Available from: [Link]
-
2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem. Available from: [Link]
-
1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem. Available from: [Link]
- US5457239A - Process for formylation of aromatic compounds - Google Patents.
-
Reactivity of 1-chloro-3-phenyldiazirines - PubMed. Available from: [Link]
Sources
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- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
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- 8. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
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- 11. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-fluorobenzaldehyde
Welcome to the technical support center for 2-Chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and use of 2-Chloro-6-fluorobenzaldehyde, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Synthesis from 2-Chloro-6-fluorotoluene
Question: My synthesis of 2-Chloro-6-fluorobenzaldehyde via the oxidation of 2-Chloro-6-fluorotoluene is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this two-step synthesis, which involves side-chain chlorination followed by hydrolysis, can arise from several factors. Let's break down the potential culprits and their remedies.
-
Incomplete Chlorination: The conversion of 2-Chloro-6-fluorotoluene to its dichlorinated and trichlorinated intermediates is a critical precursor to obtaining the final aldehyde.
-
Cause: Insufficient illumination in photochlorination, low reaction temperatures, or an inadequate supply of chlorine can lead to incomplete chlorination.[1]
-
Solution: Ensure your light source (e.g., a metal halide lamp) is functioning correctly and positioned for optimal irradiation of the reaction flask.[1][2][3] Maintain the reaction temperature between 150-180°C and ensure a steady, sufficient flow of chlorine gas.[1] It is crucial to monitor the reaction's progress using Gas Chromatography (GC) and continue chlorination until the monochloro-intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.[1][2][3]
-
-
Suboptimal Hydrolysis: The hydrolysis of the chlorinated intermediates is the final step to yield the aldehyde.
-
Cause: A deactivated catalyst or improper reaction conditions can hinder this conversion.
-
Solution: Use a fresh batch of a solid superacid catalyst, such as an iron-based SO₄²⁻/Fe₃O₄ catalyst, for the hydrolysis step.[1][2][3] Ensure a slow and uniform dropwise addition of water over 2-3 hours while maintaining the temperature at 150-180°C.[1] After the water addition, allow the reaction to proceed for an additional 4 hours to ensure complete conversion.[1]
-
-
Purification Losses: Inefficient purification can significantly reduce your final yield.
Issue 2: Presence of Impurities in the Final Product
Question: After synthesis and purification, my 2-Chloro-6-fluorobenzaldehyde is still contaminated with impurities. What are these impurities likely to be and how can I remove them?
Answer: The presence of impurities is a common challenge. The identity of these impurities depends on the synthetic route and reaction conditions.
-
Unreacted Starting Material and Intermediates:
-
Cause: Incomplete reaction during the chlorination or hydrolysis stages.
-
Solution: As mentioned previously, diligent monitoring of the reaction by GC is key to ensuring the complete consumption of starting materials and intermediates.[1]
-
-
Over-Oxidation Products:
-
Side-Chain Chlorination Byproducts:
-
Cause: The chlorination step produces a mixture of mono-, di-, and tri-chlorinated species. The goal is to maximize the formation of the di- and tri-chlorinated products for efficient hydrolysis to the aldehyde.[1]
-
Solution: Careful control of chlorination conditions (temperature, light, and chlorine flow) is essential.
-
For the removal of persistent impurities, consider the following purification techniques:
| Purification Method | Description | Best For |
| Fractional Distillation | Separation based on boiling point differences under reduced pressure. | Removing volatile impurities and unreacted starting materials.[1] |
| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase (e.g., n-hexane/ethyl acetate).[4] | High-purity separation of compounds with different polarities.[4] |
| Recrystallization | Purification of a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling.[4] | Final purification step for solid products to remove small amounts of impurities.[4] |
| Bisulfite Adduct Formation | A chemical method where the aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-carbonyl impurities. The aldehyde is then regenerated.[4] | Highly effective for separating aldehydes from non-carbonyl impurities.[4] |
Issue 3: Stalled or Slow Reactions When Using 2-Chloro-6-fluorobenzaldehyde
Question: I'm using 2-Chloro-6-fluorobenzaldehyde in a downstream reaction (e.g., a Suzuki coupling), and the reaction is either very slow or not proceeding at all. What could be the issue?
Answer: The reactivity of 2-Chloro-6-fluorobenzaldehyde is significantly influenced by its electronic properties and steric hindrance.
-
Electronic Effects: The two strong electron-withdrawing halogen substituents (Cl and F) in the ortho positions make the carbonyl carbon highly electrophilic and more susceptible to nucleophilic attack.[5][6] However, these groups also deactivate the aromatic ring, which can be a challenge in certain reactions like Suzuki coupling where the aryl chloride's reactivity is already lower than that of bromides or iodides.[7][8]
-
Steric Hindrance: The presence of two ortho-substituents creates significant steric hindrance around the reaction center, which can impede the approach of catalysts and reagents.[7]
Troubleshooting Strategies for Suzuki Coupling:
-
Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the aryl chloride.[7][8]
-
Base: The strength and nature of the base are crucial for the transmetalation step. A strong, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often effective.[7][8]
-
Reaction Conditions: Elevated temperatures are often required to overcome the activation energy.[7] It is also essential to maintain a strictly inert atmosphere (e.g., under Argon or Nitrogen) to prevent catalyst degradation and side reactions like the homocoupling of the boronic acid.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for 2-Chloro-6-fluorobenzaldehyde?
A1: The most prevalent industrial method is the oxidation of 2-Chloro-6-fluorotoluene.[1] This is typically a two-step process involving the side-chain chlorination of 2-Chloro-6-fluorotoluene to form intermediate benzyl chlorides, followed by hydrolysis to yield the final aldehyde.[1]
Q2: Why is 2-Chloro-6-fluorobenzaldehyde an important intermediate?
A2: It is a crucial building block in the pharmaceutical and agrochemical industries.[1] In the pharmaceutical sector, it is a key precursor for the synthesis of antibiotics such as Dicloxacillin and Flucloxacillin.[1][9][10] In the agrochemical industry, it is used to manufacture high-efficiency, low-toxicity fungicides.[1]
Q3: What are the typical physical properties of 2-Chloro-6-fluorobenzaldehyde?
A3: It is a white solid with a melting point of 32–35 °C and a boiling point of 104–105 °C.[1][10] It is insoluble in water but soluble in organic solvents like methanol and ethanol.[1][10]
Q4: What safety precautions should be taken when handling 2-Chloro-6-fluorobenzaldehyde?
A4: 2-Chloro-6-fluorobenzaldehyde is classified as an irritant that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][9][11] It is essential to use standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Q5: How does the reactivity of 2-Chloro-6-fluorobenzaldehyde compare to other benzaldehydes?
A5: Due to the two electron-withdrawing halogen substituents, the carbonyl carbon of 2-Chloro-6-fluorobenzaldehyde is significantly more electrophilic than that of unsubstituted benzaldehyde.[5] This enhanced electrophilicity generally leads to higher reactivity in nucleophilic addition reactions, such as the Knoevenagel condensation.[5]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This protocol is a general guideline and may require optimization.
Step 1: Photochlorination of 2-Chloro-6-fluorotoluene
-
In a four-necked flask equipped with a reflux condenser, thermometer, gas inlet tube, and mechanical stirrer, add 2-Chloro-6-fluorotoluene.
-
Position a metal halide lamp to irradiate the flask.[1]
-
Heat the reaction mixture to 150-180 °C while stirring.[1]
-
Begin bubbling chlorine gas through the mixture.
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Continue the chlorination until the GC analysis shows that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][2][3]
Step 2: Hydrolysis of the Chlorinated Mixture
-
To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst (SO₄²⁻/Fe₃O₄).[1][2][3]
-
Maintain the reaction temperature at 150-180 °C.[1]
-
Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.[1]
-
After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.[1]
-
Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[1]
Step 3: Work-up and Purification
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.[2][3]
-
Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.
-
Allow the layers to separate completely and remove the aqueous layer.
-
The resulting organic layer is the crude 2-chloro-6-fluorobenzaldehyde.
-
Purify the crude product by fractional distillation under reduced pressure.[1]
Caption: Synthesis workflow for 2-Chloro-6-fluorobenzaldehyde.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of 2-Chloro-6-fluorobenzaldehyde using silica gel chromatography.[4]
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system will give the 2-Chloro-6-fluorobenzaldehyde an Rf value of approximately 0.2-0.3.[4]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the determined eluent system.
-
Sample Loading: Dissolve the crude 2-Chloro-6-fluorobenzaldehyde in a minimum amount of the eluent and load it onto the top of the column.[4]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Chloro-6-fluorobenzaldehyde.[4]
Caption: General workflow for column chromatography purification.
References
- Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes - Benchchem.
- Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Unveiling the Electron-Withdrawing Landscape of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide - Benchchem.
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
- Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde.
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
- 2-Chloro-6-fluorobenzaldehyde - Wikipedia.
- A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde - Benchchem.
- Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap.
- 2-Chloro-6-fluorobenzaldehyde synthesis - ChemicalBook.
- 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 - Sigma-Aldrich.
- 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem.
- Quantitative Analysis of 2-Chloro-6-fluorobenzaldehyde in Reaction Mixtures: A Comparative Guide - Benchchem.
- Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we will address common issues encountered during its synthesis, with a focus on the formation of side products and strategies for their mitigation. Our approach is rooted in mechanistic understanding to provide you with robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 2-Chloro-6-fluorobenzaldehyde and what are their primary side products?
A1: The most prevalent industrial method is the free-radical side-chain chlorination of 2-Chloro-6-fluorotoluene, followed by hydrolysis. Alternative routes, often employed in laboratory or specialized settings, include Grignard reactions, ortho-lithiation of 1-chloro-3-fluorobenzene, and halogen exchange from 2,6-dichlorobenzaldehyde. Each route presents a unique side product profile that must be managed for optimal yield and purity.
Troubleshooting Guide: Side Products in Synthesis
This section is structured by synthetic route to directly address the specific challenges you may be facing in your experiments.
Route 1: Oxidation of 2-Chloro-6-fluorotoluene
This two-step process is the workhorse for large-scale production. However, its free-radical nature and harsh hydrolysis conditions can lead to several impurities.
Core Issue: The challenges in this synthesis primarily stem from controlling the extent of chlorination and preventing over-oxidation during hydrolysis.
Common Side Products & Their Mitigation:
-
Unreacted Intermediates (2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride):
-
Causality: Incomplete chlorination or hydrolysis will leave these precursors in your final product. The goal is to drive the reaction towards the dichlorinated intermediate, which is most efficiently hydrolyzed to the aldehyde.
-
Troubleshooting:
-
Monitor the Reaction: Employ Gas Chromatography (GC) to monitor the disappearance of the starting material and key intermediates. The chlorination should proceed until the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is below 0.5%.[1]
-
Optimize Chlorination Conditions: Ensure adequate UV light intensity and reaction temperature (typically 100-200 °C) to facilitate the free-radical chain reaction.[1]
-
Ensure Complete Hydrolysis: Use an active hydrolysis catalyst, such as a ferric solid superacid, and maintain the recommended temperature (100-200 °C) for a sufficient duration (around 4 hours) to drive the conversion to completion.[1]
-
-
-
Over-Oxidation Products (2-Chloro-6-fluorobenzoic acid):
-
Causality: The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, especially under harsh temperature conditions or in the presence of excess oxidizing species.
-
Troubleshooting:
-
Strict Temperature Control: Carefully maintain the temperature during the hydrolysis step. Avoid localized overheating or prolonged reaction times after the chlorinated intermediates have been consumed.
-
Controlled Reagent Addition: The dropwise addition of water during hydrolysis should be slow and uniform to manage the reaction exotherm and prevent runaway oxidation.
-
-
-
Side-Chain Chlorination Byproducts (2-chloro-6-fluorobenzotrichloride):
-
Causality: Over-chlorination of the methyl group leads to the formation of the trichlorinated species. While this can also be hydrolyzed to the desired aldehyde, the reaction kinetics and conditions may differ, potentially leading to incomplete conversion or other side reactions.
-
Troubleshooting:
-
Real-time Monitoring: Again, GC is your best tool to monitor the relative concentrations of the mono-, di-, and tri-chlorinated intermediates. The goal is to maximize the formation of the dichlorinated product.
-
Control Chlorine Feed: Carefully control the stoichiometry and feed rate of chlorine gas to favor the formation of the desired dichlorinated intermediate.
-
-
-
Side-Chain Chlorination:
-
In a suitable reaction vessel equipped with a reflux condenser, gas inlet, and a UV lamp, charge 2-chloro-6-fluorotoluene.
-
Initiate irradiation and heat the reactor to 100-200°C.
-
Introduce chlorine gas into the reaction mixture.
-
Monitor the reaction progress by GC until the concentration of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.
-
-
Hydrolysis:
-
To the crude chlorinated mixture, add a ferric solid superacid catalyst.
-
While maintaining the temperature between 100-200°C, slowly add water over 2-4 hours.
-
After the water addition, continue to stir the mixture at temperature for an additional 4-5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with an alkaline solution (e.g., sodium carbonate).
-
Separate the organic layer.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by vacuum distillation.
-
| Parameter | Value | Reference |
| Chlorination Temperature | 100-200 °C | [1] |
| Hydrolysis Temperature | 100-200 °C | [1] |
| Monochloro-intermediate Target | < 0.5% | [1] |
| Typical Yield | 92-95% | |
| Typical Purity | >99% | [1] |
Route 2: Grignard Reaction
This route typically involves the formation of a Grignard reagent from a suitable aryl halide (e.g., 2-chloro-6-fluoro-bromobenzene) followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Core Issue: The high reactivity of Grignard reagents can lead to side reactions, particularly with the starting materials and potentially with the formylating agent itself.
Common Side Products & Their Mitigation:
-
Homocoupling (Wurtz-type) Products:
-
Causality: The newly formed Grignard reagent can react with the unreacted aryl halide starting material in a coupling reaction to form a biaryl species. This is a common side reaction in the preparation of Grignard reagents.
-
Troubleshooting:
-
Slow Addition of Halide: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the reaction of the halide with the magnesium surface over reaction with the already-formed Grignard reagent.
-
Temperature Control: The formation of Grignard reagents is exothermic. Maintain a controlled temperature to avoid hotspots that can accelerate the rate of Wurtz coupling.
-
Solvent Choice: The choice of solvent can influence the rate of homocoupling. While THF is common, in some cases, other ethers like 2-methyltetrahydrofuran (2-MeTHF) may suppress the formation of Wurtz byproducts.
-
-
-
Byproducts from Reaction with Formylating Agent:
-
Causality: While DMF is a common formylating agent, the reaction is not always straightforward. The initial adduct formed between the Grignard reagent and DMF can potentially react with another molecule of the Grignard reagent, leading to over-addition products, although this is less common for producing aldehydes. More likely are side reactions from impurities in the DMF or decomposition of the intermediate.
-
Troubleshooting:
-
Use High-Purity DMF: Ensure the DMF is anhydrous and of high purity to avoid side reactions with water or other impurities.
-
Inverse Addition: Consider adding the Grignard reagent to a cold solution of the formylating agent to maintain a low concentration of the highly reactive Grignard reagent and minimize side reactions.
-
Alternative Formylating Agents: In some cases, other formylating agents like ethyl orthoformate may provide cleaner reactions, though this often requires harsher hydrolysis conditions.
-
-
Caption: Competing pathways in the Grignard synthesis.
Route 3: Ortho-lithiation of 1-Chloro-3-fluorobenzene
This route takes advantage of the directing effect of the fluorine atom to achieve lithiation at the C2 position, followed by quenching with a formylating agent.
Core Issue: The regioselectivity of the lithiation step is critical. While fluorine is a stronger ortho-directing group than chlorine, lithiation at other positions can occur, leading to isomeric impurities that can be difficult to separate.
Common Side Products & Their Mitigation:
-
Isomeric Aldehydes (e.g., 4-Chloro-2-fluorobenzaldehyde):
-
Causality: Deprotonation can occur at other positions on the aromatic ring, particularly if the reaction conditions are not optimized. The relative directing ability of the halogen substituents and the steric environment play a crucial role. Research has shown that with a suitable base, deprotonation of chloro- and bromo-substituted fluoroarenes occurs at a position adjacent to the fluorine atom.[2]
-
Troubleshooting:
-
Choice of Base and Solvent: The choice of the lithiating agent (e.g., n-BuLi, s-BuLi, or LDA) and the solvent system (e.g., THF, diethyl ether, with or without additives like TMEDA) is crucial for achieving high regioselectivity. The use of a potassium tert-butoxide activated butyllithium has been shown to favor lithiation ortho to fluorine.[2]
-
Low Temperature: Perform the lithiation at low temperatures (typically -78 °C) to enhance selectivity and prevent side reactions like benzyne formation.
-
Careful Quenching: Quench the reaction with the formylating agent at low temperature to trap the desired organolithium intermediate before potential isomerization or decomposition.
-
-
Sources
Stability of 2-Chloro-6-(trifluoromethyl)benzaldehyde under different conditions
Technical Support Center: 2-Chloro-6-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for this compound (CAS No. 60611-22-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Stability & Handling
This section addresses the most common queries regarding the storage and stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum shelf-life and purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] An inert atmosphere, such as argon or nitrogen, is highly recommended to prevent degradation.[1] The rationale for these conditions is to minimize exposure to the two primary degradation agents: atmospheric oxygen and moisture.
Q2: How sensitive is this compound to air and light?
A2: Like many benzaldehyde derivatives, this compound is susceptible to air oxidation. The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)benzoic acid. This is the most common degradation pathway observed. While specific photostability data is not extensively published, benzaldehydes as a class can be light-sensitive, potentially leading to the formation of byproducts like benzene through radical pathways.[3] Therefore, storing the material in an amber or opaque container is a prudent precautionary measure.
Q3: What chemical incompatibilities should I be aware of during my experiments?
A3: Due to its chemical structure, this compound is incompatible with several classes of reagents:
-
Strong Oxidizing Agents: These will rapidly and exothermically convert the aldehyde to the corresponding carboxylic acid.[1]
-
Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride will reduce the aldehyde to 2-chloro-6-(trifluoromethyl)benzyl alcohol.
-
Strong Bases: Concentrated strong bases can promote disproportionation reactions (e.g., the Cannizzaro reaction) or other undesired condensations.[1]
-
Nucleophiles: The aldehyde's carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of the ortho-chloro and trifluoromethyl groups.[4] It will readily react with nucleophiles, which is often the desired reactivity but must be controlled.
Q4: I suspect my sample of this compound has degraded. How can I confirm this?
A4: The most likely degradation product is the carboxylic acid. You can typically detect this impurity using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value.
-
¹H NMR Spectroscopy: Look for the disappearance or diminished integration of the aldehyde proton signal (around 10 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in addition to the carbonyl C=O stretch (around 1700 cm⁻¹) is indicative of the carboxylic acid impurity.
Section 2: Troubleshooting Guide for Synthetic Applications
This guide provides a logical framework for diagnosing and resolving common issues encountered when using this compound in reactions.
Issue 1: Low or No Yield in a Nucleophilic Addition Reaction
| Possible Cause | Scientific Rationale | Recommended Solution |
| Degradation of Starting Material | The aldehyde has oxidized to the corresponding carboxylic acid, which is unreactive toward nucleophilic addition at the carbonyl carbon. | Before starting your reaction, verify the purity of the aldehyde using TLC or ¹H NMR (see FAQ Q4). If significant acid impurity is detected, purify the aldehyde by vacuum distillation or column chromatography.[5] |
| Steric Hindrance | The presence of two bulky substituents (Cl and CF₃) in the ortho positions sterically shields the aldehyde's carbonyl carbon. This can significantly slow down or prevent the approach of sterically demanding nucleophiles. | Consider using a less sterically hindered nucleophile if possible. Alternatively, you may need to increase the reaction temperature, extend the reaction time, or use a more reactive form of the nucleophile. |
| Insufficient Reagent Activity | The electrophilicity of the aldehyde is high, but some reactions still require activation (e.g., Lewis acid catalysis for Friedel-Crafts type reactions or for activating TMS-cyanide addition).[6] | Ensure that any necessary catalysts or activators are fresh and added in the correct stoichiometric amounts. For reactions sensitive to trace impurities, use freshly distilled solvents and high-purity reagents. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Scientific Rationale | Recommended Solution |
| Presence of Water | Trace amounts of water can hydrolyze certain reagents (e.g., Grignard reagents) or interfere with catalytic cycles. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture. |
| Self-Condensation or Polymerization | Under certain conditions (e.g., presence of strong base or acid), aldehydes can undergo self-condensation reactions. | Maintain strict control over the reaction pH. If a base is required, consider using a non-nucleophilic, sterically hindered base. Add reagents slowly and maintain the recommended reaction temperature to control exotherms. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting reactions involving this compound.
Caption: A decision-tree workflow for troubleshooting problematic reactions.
Section 3: Key Stability Data & Potential Degradation
This section summarizes critical data and visualizes the primary degradation pathway.
Compound Stability Profile
| Parameter | Data | Source(s) |
| Molecular Formula | C₈H₄ClF₃O | [4][7] |
| Molecular Weight | 208.56 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Storage Temperature | Cool, dry place (Room Temperature) | [1][8] |
| Key Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases | [1] |
| Primary Degradation Product | 2-Chloro-6-(trifluoromethyl)benzoic acid | Inferred from general aldehyde chemistry[9] |
| Hazardous Decomposition | Thermal decomposition may produce CO, CO₂, HCl, and HF gases | [1][2] |
Potential Degradation Pathways
The diagram below illustrates the most probable degradation pathways for this compound under common laboratory and storage conditions.
Caption: Primary oxidative degradation pathway of the title compound.
Section 4: Experimental Protocols
These protocols provide standardized methods for assessing the purity and stability of your material.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the presence of the more polar 2-chloro-6-(trifluoromethyl)benzoic acid impurity.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase: 9:1 Hexanes:Ethyl Acetate (this may require optimization)
-
Sample of this compound dissolved in dichloromethane (~1 mg/mL)
-
UV lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.
-
Using a capillary tube, spot a small amount of your sample solution onto the TLC plate baseline.
-
Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to air dry completely.
-
Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The aldehyde should appear as the major, higher Rf spot. The carboxylic acid impurity, if present, will appear as a distinct, lower Rf spot (closer to the baseline).
References
- Apollo Scientific. (2022, September 19). 2-Chloro-6-(trifluoromethoxy)
- Fisher Scientific. (2010, April 30). 2-Chloro-5-(trifluoromethyl)
- Sigma-Aldrich. (2025, April 24).
- Fisher Scientific. (n.d.).
- CDH Fine Chemical. (n.d.).
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 110(2), 213-216.
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 60611-22-5: this compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H4ClF3O | CID 17750679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 60611-24-7 | TCI AMERICA [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 2-Chloro-6-fluorobenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on catalyst deactivation. As a critical building block in the pharmaceutical and agrochemical industries, ensuring a high-yield, efficient synthesis of this compound is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide
This section is structured around the most common industrial synthesis route for 2-Chloro-6-fluorobenzaldehyde: the side-chain chlorination of 2-Chloro-6-fluorotoluene followed by hydrolysis. We will also address catalyst activity issues in the context of the Rosenmund reduction, a related and highly instructive pathway for aldehyde synthesis.
Route 1: Hydrolysis of Chlorinated Intermediates
The prevalent industrial method for synthesizing 2-Chloro-6-fluorobenzaldehyde involves the hydrolysis of chlorinated 2-chloro-6-fluorotoluene intermediates.[1][2] This step is frequently catalyzed by an iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃), which is susceptible to deactivation.[1][2]
dot
Caption: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene.
Q1: My hydrolysis reaction has stalled, or the yield of 2-Chloro-6-fluorobenzaldehyde is significantly lower than expected. How do I troubleshoot this?
A stalled reaction or low yield during the hydrolysis of chlorinated intermediates is a common problem that often points to catalyst deactivation.[1]
-
Initial Checks: Before focusing on the catalyst, ensure other reaction parameters are optimal. Verify that the reaction temperature is maintained between 150-180 °C and that water is being added dropwise over the recommended 2-3 hour period to control the reaction rate.[1] Also, confirm the quality of your starting chlorinated mixture via gas chromatography (GC) to ensure the chlorination step was successful.[1]
-
Focusing on the Catalyst: If other parameters are correct, the solid superacid catalyst is the likely culprit.
-
Cause of Deactivation: The catalyst may have lost its acidic sites due to poisoning from impurities in the feedstock or thermal stress. Sintering at high temperatures can reduce the catalyst's surface area, and coking (the deposition of carbonaceous materials) can block active sites.
-
Troubleshooting & Solution:
-
Use a Fresh Catalyst: The most straightforward solution is to use a fresh batch of the solid superacid catalyst.[1]
-
Ensure Proper Handling: Ensure the catalyst is stored in a desiccator to prevent moisture absorption, which can compromise its activity.
-
Purify Starting Materials: If catalyst deactivation is a recurring issue, consider purifying the chlorinated intermediate mixture to remove any potential poisons before the hydrolysis step.
-
-
dot
Caption: Troubleshooting workflow for low yield in the hydrolysis step.
Route 2: Rosenmund Reduction of 2-Chloro-6-fluorobenzoyl Chloride
While not the primary industrial route, the Rosenmund reduction is a classic method for converting acyl chlorides to aldehydes.[3][4][5] This reaction uses a palladium catalyst on a support like barium sulfate (Pd/BaSO₄).[3][6] The central challenge in the Rosenmund reduction is not preventing deactivation, but rather controlling it to avoid over-reduction of the aldehyde product to an alcohol.[3][7] This is achieved by intentionally "poisoning" the catalyst.
Q2: I'm attempting a Rosenmund reduction to synthesize 2-Chloro-6-fluorobenzaldehyde, but I'm primarily isolating the corresponding alcohol. What's wrong?
This is a classic sign of an overactive catalyst. The palladium catalyst is so efficient that it reduces the newly formed aldehyde to 2-chloro-6-fluorobenzyl alcohol.
-
Cause: The catalyst lacks a sufficient amount of poison to moderate its activity.[3][8] The poison works by selectively blocking the most active sites on the palladium surface, which prevents the aldehyde from being further reduced but still allows the reduction of the more reactive acyl chloride.[6]
-
Troubleshooting & Solution:
-
Introduce a Catalyst Poison: If not already in use, add a catalyst poison. Common poisons for the Rosenmund reduction include thioquinanthrene and thiourea.[3][7] Quinoline-sulfur is another frequently used regulator.[6][9]
-
Increase the Amount of Poison: If a poison is already being used, a slight increase in its concentration may be necessary to further temper the catalyst's activity.
-
Use a Supported Catalyst: The choice of support is also crucial. Barium sulfate is often used because its low surface area naturally reduces the palladium's activity, preventing over-reduction.[3][5][7]
-
Q3: My Rosenmund reduction is not proceeding at all. What could be the issue?
Assuming the acyl chloride starting material is pure and hydrogen is being supplied correctly, a lack of reactivity points to an overly deactivated or "dead" catalyst.
-
Cause: The catalyst has been too aggressively poisoned, or the poison has been applied incorrectly, blocking all active sites. It's also possible that the catalyst has been deactivated by other means, such as contamination.
-
Troubleshooting & Solution:
-
Reduce the Amount of Poison: Decrease the concentration of the catalyst poison in the reaction mixture.
-
Prepare a Fresh Catalyst: Prepare a fresh batch of the Rosenmund catalyst (palladium on barium sulfate) and carefully add the poison in a controlled manner.[3]
-
Ensure Anhydrous Conditions: The Rosenmund reduction must be carried out under anhydrous conditions. Any moisture will hydrolyze the acyl chloride starting material to the corresponding carboxylic acid, which will not undergo the reduction and can potentially interfere with the catalyst.[10]
-
| Problem | Likely Cause (Catalyst-Related) | Solution |
| Low/No Conversion (Hydrolysis) | Inactive solid superacid catalyst | Replace with a fresh batch of catalyst.[1] |
| Over-reduction to Alcohol (Rosenmund) | Catalyst is too active | Add or increase the concentration of a catalyst poison (e.g., thiourea).[3][7] |
| No Reaction (Rosenmund) | Catalyst is over-poisoned or dead | Reduce the amount of poison or prepare a fresh catalyst.[10] |
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the general signs of catalyst deactivation?
Common indicators include:
-
A noticeable decrease in reaction rate.
-
The need for higher temperatures or pressures to achieve the same conversion rate.
-
A change in product selectivity, with an increase in side products.
-
Complete cessation of the reaction.
Q5: What is the difference between catalyst poisoning and other forms of deactivation?
Catalyst deactivation is a general term for the loss of catalytic activity. Poisoning is a specific type of deactivation where a chemical substance binds to the active sites of the catalyst, rendering them inactive.[8] Other forms of deactivation include:
-
Thermal Degradation/Sintering: High temperatures can cause the small metal catalyst particles to agglomerate, reducing the active surface area.
-
Fouling/Coking: The deposition of substances (like carbon) on the catalyst surface physically blocks the active sites.
-
Leaching: The active component of the catalyst dissolves into the reaction medium.
Q6: How can I prevent catalyst deactivation in my experiments?
-
Use High-Purity Reagents: Impurities are a common source of catalyst poisons.
-
Control Reaction Temperature: Avoid excessively high temperatures that can lead to thermal degradation.
-
Ensure Proper Mixing: Good agitation ensures even heat distribution and prevents localized "hot spots" on the catalyst surface.
-
Maintain Anhydrous Conditions (where required): For reactions like the Rosenmund reduction, water can lead to unwanted side reactions and catalyst issues.[10]
Part 3: Experimental Protocols
Protocol 1: Hydrolysis of Chlorinated Intermediates
This protocol is based on the side-chain chlorination and subsequent hydrolysis method.[2]
-
Setup: In a 500ml four-necked glass reaction flask equipped with a reflux condenser, thermometer, and dropping funnel, add the crude chlorinated mixture from the chlorination of 2-chloro-6-fluorotoluene.
-
Catalyst Addition: Add 0.5-1.0 g of a fresh iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[1][2]
-
Reaction Conditions: Heat the mixture to 150-180 °C with stirring.[1]
-
Water Addition: Slowly and uniformly add 37.5-40 g of water dropwise into the flask over 2-3 hours.[1]
-
Incubation: After the water addition is complete, maintain the temperature and continue stirring for an additional 4 hours.[1]
-
Monitoring: Monitor the reaction progress by GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[1]
-
Work-up: Cool the reaction mixture, neutralize with an aqueous alkali solution (e.g., sodium carbonate) to a pH ≥ 8, and perform a liquid-liquid extraction to isolate the crude 2-chloro-6-fluorobenzaldehyde.[1]
Protocol 2: Rosenmund Reduction (General Procedure)
This is a generalized protocol for the Rosenmund reduction.
-
Setup: In a reaction vessel suitable for hydrogenation (e.g., a Parr apparatus), add the solvent (e.g., dry toluene or xylene).
-
Catalyst and Poison: Add the palladium on barium sulfate catalyst (typically 5% Pd) and the desired amount of a catalyst poison (e.g., quinoline-sulfur).
-
Reactant Addition: Add 2-chloro-6-fluorobenzoyl chloride to the mixture.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen while vigorously stirring the mixture. The reaction is often run at an elevated temperature.
-
Monitoring: Monitor the reaction by TLC or GC to observe the disappearance of the starting material and the formation of the aldehyde.
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate can then be concentrated and purified to yield 2-chloro-6-fluorobenzaldehyde.
References
- Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- What is the role of catalyst poison in the Rosenmund reaction?. Unacademy.
- 2-Chloro-6-fluorobenzaldehyde synthesis. ChemicalBook.
- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Benchchem.
-
Rosenmund reduction. Wikipedia. Available at: [Link]
-
Rosenmund Reduction. J&K Scientific LLC. Available at: [Link]
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. Available at: [Link]
-
The Use of Rosenmund Reduction in Organic Synthesis. Juniper Publishers. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
What is the Rosenmund reduction reaction?. Quora. Available at: [Link]
-
Rosenmund Reduction Mechanism. BYJU'S. Available at: [Link]
-
Rosenmund Reduction Mechanism. BYJU'S. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. What is the role of catalyst poison in the Rosenmund reaction? [unacademy.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
Removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde.
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Chloro-6-fluorobenzaldehyde and need to remove unreacted starting materials from their reaction mixtures. This document provides practical, in-depth troubleshooting advice and detailed protocols to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of 2-Chloro-6-fluorobenzaldehyde.
Q1: What are the most common unreacted starting materials I should expect in my crude 2-Chloro-6-fluorobenzaldehyde product?
A1: The most likely unreacted starting materials depend on your chosen synthetic route. Based on common industrial and laboratory syntheses, you can anticipate the presence of:
-
2-Chloro-6-fluorotoluene: This is a primary precursor in many syntheses, particularly those involving oxidation of the methyl group.[1][2][3]
-
Intermediate Chlorinated Species: If your synthesis involves side-chain chlorination of 2-chloro-6-fluorotoluene, you may have residual amounts of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride.[4][5]
-
2-Chloro-6-fluorobenzyl alcohol: This is another common starting material for the synthesis of 2-Chloro-6-fluorobenzaldehyde via oxidation.[1][6]
Q2: How can I choose the best purification method for my specific mixture?
A2: The optimal purification strategy hinges on the physical and chemical properties of your target compound and the impurities. A comparison of these properties is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 32-35 | 104-105 | Insoluble |
| 2-Chloro-6-fluorotoluene | C₇H₆ClF | 144.57 | N/A | 154-156 | Insoluble |
| 2-Chloro-6-fluorobenzyl alcohol | C₇H₆ClFO | 160.57 | 42-44 | 232 | No data available |
Table 1: Physical Properties of 2-Chloro-6-fluorobenzaldehyde and Common Unreacted Starting Materials.[1][3][6][7][8][9][10][11][12]
Key takeaways from this data:
-
Distillation: The significant difference in boiling points between 2-Chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorotoluene suggests that fractional distillation under reduced pressure could be an effective separation method.[5]
-
Recrystallization: As 2-Chloro-6-fluorobenzaldehyde is a solid at room temperature, recrystallization can be a powerful final purification step, especially for removing small amounts of impurities.[1]
-
Chemical Separation: For removing non-aldehydic starting materials like 2-chloro-6-fluorotoluene and 2-chloro-6-fluorobenzyl alcohol, chemical methods that selectively target the aldehyde group are highly effective.
Q3: I have a mixture containing non-aldehydic impurities. What is the most efficient way to remove them?
A3: The formation of a bisulfite adduct is a highly specific and effective method for separating aldehydes from compounds that do not contain a carbonyl group.[1][13][14] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows you to extract the adduct into an aqueous layer, leaving the non-polar organic impurities in the organic phase. The aldehyde can then be easily regenerated by adding a base.[13]
Q4: Is column chromatography a suitable purification method?
A4: Yes, column chromatography is a versatile technique for purifying 2-Chloro-6-fluorobenzaldehyde.[1][9] Silica gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The ideal ratio of these solvents should be determined beforehand using thin-layer chromatography (TLC) to achieve optimal separation.[1]
Troubleshooting and Detailed Protocols
This section provides step-by-step protocols for the most effective purification techniques, along with troubleshooting tips.
Protocol 1: Purification via Bisulfite Adduct Formation
This method is ideal for the selective removal of 2-Chloro-6-fluorobenzaldehyde from non-aldehydic starting materials.
Diagram of the Bisulfite Adduct Formation and Regeneration Workflow:
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in which the unreacted starting materials are soluble.[1]
-
Adduct Formation: Transfer the organic solution to a separatory funnel. Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) and add it to the separatory funnel.[15]
-
Extraction: Shake the funnel vigorously for several minutes to ensure complete reaction and extraction of the aldehyde into the aqueous phase as the bisulfite adduct.[15]
-
Separation: Allow the layers to separate. The aqueous layer containing the bisulfite adduct will typically be the bottom layer. Drain and collect the aqueous layer.
-
Washing: To ensure all the aldehyde has been removed, wash the organic layer with a small portion of fresh saturated sodium bisulfite solution. Combine this aqueous wash with the previously collected aqueous layer.[1]
-
Regeneration: Transfer the combined aqueous layers to a clean separatory funnel. To regenerate the 2-Chloro-6-fluorobenzaldehyde, slowly add a 10% sodium hydroxide (NaOH) solution until the mixture is basic (pH > 10), which can be checked with pH paper.[1][13]
-
Final Extraction: Extract the liberated aldehyde from the aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Drying and Concentration: Collect the organic layer containing the purified aldehyde. Dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the pure 2-Chloro-6-fluorobenzaldehyde.[1]
Troubleshooting:
-
Incomplete Aldehyde Removal: If you find residual aldehyde in your organic layer, repeat the extraction with fresh saturated sodium bisulfite solution. Ensure vigorous shaking to maximize contact between the two phases.
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).
-
Low Recovery of Regenerated Aldehyde: Ensure the aqueous solution is sufficiently basic during the regeneration step. Incomplete basification will result in incomplete regeneration of the aldehyde.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating 2-Chloro-6-fluorobenzaldehyde from impurities with different polarities.
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3, with good separation from the impurity spots.[1]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the determined eluent system. Ensure the column is packed uniformly to avoid channeling.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Chloro-6-fluorobenzaldehyde.[1]
Troubleshooting:
-
Poor Separation: If the spots on the TLC plate are too close together, adjust the polarity of your eluent. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values, while decreasing it will lower them.
-
Product Streaking on TLC: This can indicate that the sample is too concentrated or that the compound is interacting strongly with the silica gel. Try using a more polar eluent or a different stationary phase.
Protocol 3: Purification by Recrystallization
This protocol is an excellent final purification step for solid 2-Chloro-6-fluorobenzaldehyde.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of n-hexane and ethyl acetate are good starting points.[1]
-
Dissolution: In a flask, dissolve the crude 2-Chloro-6-fluorobenzaldehyde in the minimum amount of hot recrystallization solvent required for complete dissolution.[1]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Troubleshooting:
-
No Crystals Form: This could be due to using too much solvent or the solution cooling too quickly. Try evaporating some of the solvent to concentrate the solution or scratching the inside of the flask with a glass rod to induce crystallization.
-
Oily Product: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or the melting point of the compound being lower than the boiling point of the solvent. Try using a lower-boiling solvent or a solvent pair.
References
- BenchChem Technical Support. (2025). Removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- BenchChem. (2025).
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Eureka. Retrieved from [Link]
- BenchChem. (2025). Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
- BenchChem. (2025). A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. BenchChem.
- Google Patents. (n.d.). US2355140A - Separation of aldehyde-ketone mixtures.
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 2-chlorobenzyl alcohol using TMPCC in different solvents under reflux conditions. Retrieved from [Link]
-
Alkali Scientific. (n.d.). 2-Chloro-6-fluorobenzaldehyde, 1 X 25 g (141240-25G). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-6-fluorotoluene in Organic Synthesis and Specialty Chemicals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-6-fluorobenzyl alcohol. NIST WebBook. Retrieved from [Link]
-
ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Retrieved from [Link]
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Technical Support Center: Purification of 2-Chloro-6-fluorobenzaldehyde by Recrystallization
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-6-fluorobenzaldehyde and seeking to enhance its purity through recrystallization. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address specific challenges encountered during the purification process.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, present in lower concentrations, remain dissolved in the cooled solvent (mother liquor).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Chloro-6-fluorobenzaldehyde?
A1: Common impurities often stem from the synthetic route used. For instance, if prepared by the oxidation of 2-chloro-6-fluorotoluene, unreacted starting material or over-oxidation to 2-chloro-6-fluorobenzoic acid may be present.[1] Side-chain chlorinated byproducts can also be impurities if the synthesis involves a chlorination step.[1]
Q2: How do I select the best solvent for recrystallizing 2-Chloro-6-fluorobenzaldehyde?
A2: The ideal solvent should dissolve 2-Chloro-6-fluorobenzaldehyde well at high temperatures but poorly at low temperatures. Based on its chemical structure (an aromatic aldehyde), solvents like ethanol or a mixed solvent system such as n-hexane/ethyl acetate are good starting points.[2] It is known to be slightly soluble in chloroform and ethyl acetate at room temperature and soluble in methanol and ethanol.[3][4] A small-scale solvent screen is highly recommended to determine the optimal solvent or solvent mixture for your specific batch of crude material.
Q3: What is a reasonable expected yield from the recrystallization of 2-Chloro-6-fluorobenzaldehyde?
A3: The yield is highly dependent on the initial purity of the crude product and the chosen solvent system. A successful recrystallization will inevitably result in some loss of the desired product, as some will remain dissolved in the mother liquor. A yield of 70-90% is generally considered good for a single recrystallization, but this can vary.
Q4: How can I assess the purity of my recrystallized 2-Chloro-6-fluorobenzaldehyde?
A4: The purity can be assessed using several analytical techniques. The most common is measuring the melting point range; a sharp melting point close to the literature value (32-35 °C) indicates high purity.[3][5] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS are also excellent for identifying and quantifying impurities.[6]
Experimental Protocol: Recrystallization of 2-Chloro-6-fluorobenzaldehyde
This protocol provides a general guideline. The solvent choice and volumes may need to be optimized based on the impurity profile of your starting material.
Materials:
-
Crude 2-Chloro-6-fluorobenzaldehyde
-
Selected recrystallization solvent (e.g., Ethanol, or a mixture of n-Hexane and Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Reflux condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this guide, we will describe the use of an ethanol/water mixed solvent system.
-
Dissolution: Place the crude 2-Chloro-6-fluorobenzaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Gently heat the mixture while stirring to encourage dissolution. Add more ethanol in small portions until the solid is fully dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: If using a mixed solvent system, add the anti-solvent (water in this case) dropwise to the hot solution until a slight cloudiness (turbidity) persists. Then, add a few drops of the primary solvent (ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid by recrystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is inappropriate. - Insufficient solvent was used. | - Re-evaluate the solvent choice with small-scale solubility tests. - Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | - The melting point of the compound (32-35 °C for 2-Chloro-6-fluorobenzaldehyde) is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - The concentration of the solute is too high. | - Select a solvent with a lower boiling point. - Ensure slow cooling by insulating the flask. - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. |
| No crystals form upon cooling. | - Too much solvent was used, preventing the solution from becoming supersaturated. - The solution is supersaturated but requires a nucleation site. | - Boil off some of the solvent to increase the concentration and attempt to cool again. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a "seed crystal" of the pure compound. |
| Crystals form too quickly and are very small. | - The solution was cooled too rapidly. | - Re-heat the solution to redissolve the crystals, and allow it to cool more slowly. This will promote the growth of larger, purer crystals. |
| The final product has a low melting point or a broad melting point range. | - The recrystallization was not effective in removing all impurities. - The crystals are not fully dry. | - Perform a second recrystallization. - Ensure the crystals are thoroughly dried under vacuum. |
Logical Relationship of Troubleshooting "Oiling Out"
Caption: A decision-making workflow for troubleshooting the "oiling out" phenomenon.
References
- BenchChem Technical Support Team. (2025). A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-fluorobenzaldehyde in Organic Solvents. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: The Utility of 2-Chloro-6-fluorobenzaldehyde in Pharmaceutical Synthesis. BenchChem.
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
- Mettler Toledo. (n.d.).
- BenchChem Technical Support Team. (2025). Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Google Patents. (2012). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Eureka | Patsnap. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Reddit. (2013).
- ResearchGate. (2014).
- ChemicalBook. (n.d.). 2-Chloro-6-fluorobenzaldehyde CAS#: 387-45-1.
- PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- BOC Sciences. (2024).
- BenchChem Technical Support Team. (2025). Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide. BenchChem.
- University of Rochester. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzaldehyde 95 387-45-1.
- Shanghai Honovo Chemical Co., Ltd. (n.d.). 2-Fluoro-6-chloro benzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide on 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- MIT Digital Lab Techniques Manual. (2010).
- Google Patents. (2013). WO2013044891A1 - METHOD OF PREPARATION OF ε-2,4,6,8,10,12-HEXANITRO-2,4,6,8,10,12-HEXAAZAISOWURTZITANE WITH REDUCED IMPACT SENSITIVITY.
- BenchChem Technical Support Team. (2025). Comparative study of catalysts for reactions involving 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Google Patents. (1983).
- Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzaldehyde 95 387-45-1.
- BenchChem Technical Support Team. (2025). Melting point and boiling point of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- ChemicalBook. (n.d.). 887266-95-7(2-CYANO-6-FLUOROBENZALDEHYDE) Product Description.
Sources
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- 4. 2-Chloro-6-fluorobenzaldehyde CAS#: 387-45-1 [m.chemicalbook.com]
- 5. 2-クロロ-6-フルオロベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Challenges in the industrial scale-up of 2-Chloro-6-fluorobenzaldehyde production.
Technical Support Center: Industrial Scale-Up of 2-Chloro-6-fluorobenzaldehyde
Welcome to the technical support resource for the industrial production of 2-Chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for 2-Chloro-6-fluorobenzaldehyde?
A1: The most prevalent industrial method is the oxidation of 2-Chloro-6-fluorotoluene.[1][2][3] This is typically a two-step process involving the free-radical side-chain chlorination of 2-Chloro-6-fluorotoluene, followed by the hydrolysis of the resulting chlorinated intermediates (2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride) to the final aldehyde.[1][2][4][5]
Q2: Why is 2-Chloro-6-fluorobenzaldehyde a significant intermediate?
A2: It is a crucial building block in the pharmaceutical and agrochemical industries.[1][6] In pharmaceuticals, it serves as a key precursor for the synthesis of antibiotics such as Dicloxacillin and Flucloxacillin.[1][5][6][7] In the agrochemical sector, it is used to manufacture high-efficiency, low-toxicity fungicides.[1][5][6]
Q3: What are the key starting materials and reagents for the primary synthesis route?
A3: The primary starting material is 2-Chloro-6-fluorotoluene.[1] Other essential reagents include a chlorine source (chlorine gas), a light source (e.g., metal halide lamp) or a radical initiator for the chlorination step, and a catalyst for hydrolysis, such as a ferric solid superacid or sulfuric acid, along with water.[1][2][4][5]
Q4: What are the typical physical properties of 2-Chloro-6-fluorobenzaldehyde?
A4: It is a white to light yellow solid with a melting point of 32–35 °C and a boiling point of 104–105 °C.[7][8][9] It is insoluble in water but soluble in common organic solvents like methanol and ethanol.[7]
Q5: What are the primary safety concerns when handling 2-Chloro-6-fluorobenzaldehyde and its precursors?
A5: 2-Chloro-6-fluorobenzaldehyde is classified as an irritant that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][10][11][12] The synthesis process involves hazardous materials, including chlorine gas and strong acids, requiring strict safety protocols.[6] Always handle these chemicals in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][13]
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the scale-up process, providing causal explanations and actionable solutions.
Problem 1: Low Overall Yield
A low yield can often be traced back to inefficiencies in either the chlorination or hydrolysis stages.
-
Cause A: Incomplete Side-Chain Chlorination
-
Explanation: The goal of the chlorination step is to convert 2-chloro-6-fluorotoluene into its di- and tri-chlorinated intermediates, which are then hydrolyzed to the aldehyde. If this reaction is incomplete, the unreacted monochloro-intermediate will not hydrolyze to the desired product, thus lowering the potential yield.
-
Solution: Monitor the reaction progress meticulously using Gas Chromatography (GC).[1][2] Continue the chlorination until the GC analysis indicates that the concentration of the 2-chloro-6-fluorobenzyl chloride intermediate is less than 0.5%.[1][5] Ensure the light source for photochlorination is functioning at optimal intensity or that the radical initiator is fresh and used in the correct quantity.[1]
-
-
Cause B: Inefficient Hydrolysis
-
Explanation: The conversion of the chlorinated mixture to the aldehyde is a critical, catalyzed step. An inactive catalyst, improper temperature, or incorrect rate of water addition can lead to an incomplete reaction or the formation of byproducts.
-
Solution: Verify the activity of the hydrolysis catalyst (e.g., ferric solid superacid).[1][5] The addition of water must be slow and controlled (e.g., over 2-4 hours) to manage the reaction's exothermicity and prevent side reactions.[1][4] Maintain the reaction temperature strictly within the optimal range (e.g., 100-200°C) and allow for sufficient reaction time (e.g., an additional 4-5 hours) after water addition to ensure the reaction goes to completion.[1][4][5]
-
-
Cause C: Product Loss During Workup
-
Explanation: Significant amounts of the product can be lost during the neutralization and extraction phases if they are not performed carefully.
-
Solution: After hydrolysis, cool the mixture and carefully add an alkaline solution (e.g., sodium carbonate) to adjust the pH to ≥ 8.[1][2][14] This neutralizes the acidic catalyst and any acidic byproducts. Ensure thorough mixing during the subsequent extraction with an organic solvent and allow for complete phase separation to maximize the recovery of the organic layer containing the product.
-
Problem 2: High Levels of Impurities in the Final Product
Product purity is critical for its use in pharmaceutical applications. Impurities often stem from side reactions or incomplete conversions.
-
Cause A: Presence of Unreacted Intermediates
-
Explanation: As with low yield, residual chlorinated intermediates will contaminate the final product if the reactions are not driven to completion.
-
Solution: Use GC analysis to confirm the complete consumption of intermediates from both the chlorination and hydrolysis steps before proceeding to workup and purification.[1]
-
-
Cause B: Over-Oxidation to 2-Chloro-6-fluorobenzoic Acid
-
Explanation: Harsh conditions during the hydrolysis step, such as excessive temperature or prolonged reaction times, can cause the desired aldehyde to be further oxidized to the corresponding carboxylic acid.[1]
-
Solution: Strictly control the temperature and reaction time during hydrolysis.[1] Once GC analysis shows the chlorinated intermediates have been consumed, proceed to the cooling and neutralization steps without unnecessary delay.
-
-
Cause C: Inefficient Final Purification
-
Explanation: If the crude product contains close-boiling impurities, standard distillation may not be sufficient to achieve the desired purity.
-
Solution: Employ fractional distillation under reduced pressure (vacuum distillation) for the final purification step.[1][4] This technique is more effective at separating compounds with close boiling points. Ensure the distillation column is of adequate efficiency for the separation required.
-
Data Presentation: Key Parameters
Table 1: Representative Reaction Parameters for Scale-Up
| Parameter | Step 1: Chlorination | Step 2: Hydrolysis | Step 3: Workup & Purification | Reference |
| Starting Material | 250g 2-Chloro-6-fluorotoluene | Chlorinated reaction mixture | Organic phase from hydrolysis | [1][6] |
| Key Reagents | Chlorine gas | 0.5-1g Solid Superacid, 37.5-40g Water | Sodium Carbonate solution | [1][5] |
| Temperature | 150-180 °C | 100-200 °C | 80-100 °C (Neutralization) | [1][5] |
| Reaction Time | Until [Monochloro-intermediate] < 0.5% | Water addition (2-4h) + Incubation (4-5h) | N/A | [1][4] |
| Monitoring | Gas Chromatography (GC) | Gas Chromatography (GC) | N/A | [1] |
Table 2: Comparison of Purity Analysis Methodologies
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titrimetry | Reference |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Chemical reaction with a titrant to determine the amount of analyte. | [15] |
| Primary Use | Purity and impurity profiling, especially for volatile impurities. | Purity and impurity profiling, suitable for a wide range of non-volatile impurities. | Absolute assay of the aldehyde functional group. | [15] |
| Specificity | High, especially with a Mass Spectrometry (MS) detector. | High, with Diode Array Detectors (DAD) providing spectral information. | Moderate, as it reacts with any aldehyde or ketone present. | [15] |
| Sensitivity | High, capable of detecting trace-level impurities. | High, with UV detectors being very sensitive for chromophoric compounds. | Lower sensitivity compared to chromatographic methods. | [15] |
Experimental Protocols & Visual Workflows
Protocol 1: Synthesis via Side-Chain Chlorination and Hydrolysis
This protocol outlines the primary industrial method for producing 2-Chloro-6-fluorobenzaldehyde.
Step 1: Side-Chain Chlorination
-
Set up a four-necked reaction flask equipped with a reflux condenser, thermometer, gas inlet tube, and a tail gas absorption device.
-
Charge the flask with 2-chloro-6-fluorotoluene.
-
Heat the reaction mixture to 150-180 °C with stirring.[1]
-
Begin bubbling chlorine gas through the mixture at a controlled rate.[1][2]
-
Monitor the reaction progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC).
-
Continue the chlorination until GC analysis shows the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][5]
Step 2: Hydrolysis
-
Stop the chlorine flow and turn off the lamp.
-
To the crude chlorinated mixture from Step 1, add an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[2]
-
Maintain the reaction temperature at 100-200 °C.[5]
-
Slowly and uniformly add water dropwise into the reaction flask over 2-4 hours.[4]
-
After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4-5 hours.[4]
-
Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[1]
Step 3: Workup and Purification
-
Cool the reaction mixture to 80-100 °C.[2]
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate) while stirring until the pH of the mixture is ≥ 8.[1][2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer, which contains the crude 2-chloro-6-fluorobenzaldehyde.
-
Purify the crude product by reduced pressure (vacuum) distillation to obtain the final product with high purity.[1][4]
Caption: Industrial synthesis workflow for 2-Chloro-6-fluorobenzaldehyde.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[15]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a 50:50 mixture and ramp up the acetonitrile concentration.
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Chloro-6-fluorobenzaldehyde and dissolve it in 100 mL of a 50:50 acetonitrile/water mixture to create a stock solution.[15] Prepare working standards and samples by further dilution.
-
Injection: Inject 10-20 µL of the sample solution.
-
Detection: Monitor the elution at a suitable wavelength, typically around 205 nm.[16]
-
Analysis: Calculate the purity by the area percentage method, comparing the peak area of the main component to the total area of all peaks.
Caption: General workflow for HPLC purity analysis.
References
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. Available at: [Link]
- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Benchchem.
-
Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
- Method for preparing 2-chloro-6-fluorobenzaldehyde. Patsnap.
- CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction. Google Patents.
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
-
2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847. PubChem. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
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- 16. benchchem.com [benchchem.com]
Minimizing byproduct formation in the chlorination of 2-chloro-6-fluorotoluene.
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals engaged in the chlorination of 2-chloro-6-fluorotoluene. Our goal is to provide in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield of your desired chlorinated product. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Foundational Principles: Understanding the Reaction Landscape
The chlorination of 2-chloro-6-fluorotoluene is a nuanced electrophilic aromatic substitution (EAS) reaction. The starting material possesses three substituents on the aromatic ring—a methyl group (-CH₃), a chlorine atom (-Cl), and a fluorine atom (-F)—each exerting an electronic and steric influence on the incoming electrophile (Cl⁺).
-
Directing Effects : The methyl group is an activating, ortho-, para-director. The halogen atoms (Cl and F) are deactivating yet also ortho-, para-directing. The cumulative effect of these groups primarily directs the incoming chlorine atom to the C4 position, which is para to the activating methyl group and ortho to the chlorine atom, yielding the desired 2,4-dichloro-6-fluorotoluene .
However, two principal competing pathways lead to significant byproduct formation:
-
Isomeric & Polychlorinated Byproducts : Overly aggressive reaction conditions can lead to chlorination at other positions on the ring or the addition of multiple chlorine atoms.[1][2]
-
Side-Chain Chlorination : Under the influence of UV light or high temperatures, a free-radical substitution (FRS) mechanism can occur on the methyl group, leading to the formation of benzyl chloride derivatives.[3][4]
The key to a successful synthesis lies in precisely controlling the reaction conditions to favor the desired EAS pathway while suppressing these alternative routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My GC-MS analysis shows significant peaks corresponding to 2-chloro-6-fluorobenzyl chloride and its dichlorinated analogue. What is causing this side-chain chlorination?
Answer: You are observing byproducts from a free-radical substitution (FRS) pathway, which competes with the desired electrophilic aromatic substitution (EAS).[5] This is almost always caused by the unintentional introduction of radical initiators.
Causality: The C-H bonds of the methyl group on the toluene ring are benzylic and thus weaker than the C-H bonds on the aromatic ring.[6] These benzylic hydrogens can be abstracted by chlorine radicals (Cl•) to form a stable benzyl radical, which then propagates a chain reaction.[3] This mechanism is specifically initiated by:
-
UV Light: Sunlight or even ambient laboratory light can provide the energy needed for the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals.[3][4]
-
High Temperatures: "Sizzling heat" can also initiate this radical chain reaction.[3]
Troubleshooting Protocol:
-
Exclude Light: Perform the reaction in a vessel protected from light. Wrap the flask in aluminum foil or use an amber glass flask. Ensure no direct sunlight or strong overhead lights are incident on the reaction setup.
-
Strict Temperature Control: Maintain the reaction temperature at the lower end of the effective range for EAS. For many Lewis acid-catalyzed chlorinations, this can be as low as sub-zero temperatures to 80°C.[5][7] Use a cryostat or an ice bath for precise temperature management.
-
Catalyst Choice: Ensure you are using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, ZnCl₂) which promotes the EAS mechanism, rather than a radical initiator.[5][8] Ionic liquids containing anions like ZnₙCl⁻₂ₙ₊₁ have also shown high activity for selective ring chlorination.[5]
Question 2: I'm observing multiple dichlorinated and even trichlorinated aromatic byproducts. How can I improve the selectivity for monochlorination?
Answer: The formation of polychlorinated species indicates that the reaction is too aggressive or has been allowed to proceed for too long. The initial product, 2,4-dichloro-6-fluorotoluene, is still susceptible to further electrophilic attack, albeit at a slower rate.
Causality: The rate of the second chlorination is dependent on the concentration of the active electrophile and the reaction time. Strong Lewis acids and an excess of the chlorinating agent can create a highly reactive environment where even the deactivated monochlorinated product will react further.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise molar equivalent of your chlorinating agent (e.g., Cl₂ gas, sulfuryl chloride). A slight excess may be needed to drive the reaction to completion, but a large excess will promote polychlorination. Aim for 1.0 to 1.1 equivalents relative to the starting material.
-
Monitor Reaction Progress: Do not run the reaction for a fixed time. Instead, actively monitor its progress. Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by Gas Chromatography (GC).[9][10] Stop the reaction once the starting material is consumed to an acceptable level (e.g., <5%) and before the polychlorinated byproducts exceed your specified limit.
-
Moderate Catalyst Activity: Very strong Lewis acids like AlCl₃ can sometimes favor over-chlorination.[11] Consider using a milder catalyst such as FeCl₃ or ZnCl₂.[11] The catalyst loading should also be optimized; typically, 0.5-2 mol% is sufficient.
Troubleshooting Summary Table
| Problem Observed (Byproduct) | Probable Cause(s) | Recommended Solutions |
| Side-Chain Chlorination (e.g., 2-chloro-6-fluorobenzyl chloride) | UV light exposure; High reaction temperature (>100°C) | 1. Exclude all light sources (wrap flask).2. Maintain strict temperature control (e.g., 0-50°C).3. Ensure a proper Lewis acid catalyst is used, not a radical initiator.[3] |
| Polychlorination (Di- and tri-chlorinated aromatics) | Excess chlorinating agent; Reaction run for too long; Highly active catalyst | 1. Use 1.0-1.1 molar equivalents of chlorinating agent.2. Monitor reaction progress by GC and stop at optimal conversion.[9]3. Reduce catalyst loading or switch to a milder Lewis acid (FeCl₃ instead of AlCl₃).[11] |
| Poor Regioselectivity (High levels of other isomers) | Suboptimal temperature; Incorrect catalyst choice; Steric hindrance effects | 1. Optimize temperature; lower temperatures often increase para-selectivity.[7]2. Screen different Lewis acid catalysts; some zeolites or ionic liquids offer different selectivity.[5][12]3. Consider using a bulkier catalyst system to sterically favor the less-hindered C4 position. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst for this reaction? A: While FeCl₃ and AlCl₃ are common, they can sometimes lead to isomer mixtures and over-chlorination.[11][12] Ionic liquids with anions like ZnₙCl⁻₂ₙ₊₁ have been shown to provide high catalytic activity and selectivity for ortho-chlorotoluene (and by extension, the desired isomer in this case) via the electrophilic substitution pathway, while suppressing the free radical route.[5] Nanosized zeolite K-L catalysts have also been explored for selective chlorination of toluene derivatives.[12] The optimal choice depends on your specific selectivity and yield requirements, and catalyst screening is recommended.
Q2: Which chlorinating agent should I use: Chlorine gas or something else? A: Chlorine gas is the most common and cost-effective reagent. However, its handling requires specialized equipment. Alternatives like sulfuryl chloride (SO₂Cl₂) can also be used, often with a Lewis acid catalyst, and may offer better control for lab-scale synthesis. N-chloroamines in acidic solution have also been used for selective aromatic chlorination.[13]
Q3: How can I effectively separate the desired 2,4-dichloro-6-fluorotoluene from its isomers? A: Separation of chlorotoluene isomers is challenging due to their very close boiling points, making simple fractional distillation industrially difficult and often requiring columns with over 200 theoretical plates.[14][15] For laboratory scale, purification may be achieved by:
-
Column Chromatography: On silica gel, though this may be difficult for very similar isomers. Specialized columns like PFP (pentafluorophenyl) or those with high steric selectivity may offer better resolution in HPLC or GC analysis.[16]
-
Selective Adsorption: Using adsorbents like specific L-type zeolites that can selectively retain certain isomers.[15]
-
Chemical Separation: In some cases, isomers can be separated by reacting the mixture with an agent that selectively targets one isomer (e.g., sulfonation), separating the modified product, and then reversing the reaction.[14]
Q4: What is the mechanism of action for the Lewis acid catalyst? A: The Lewis acid (e.g., FeCl₃) polarizes the Cl-Cl bond in the chlorine molecule. This interaction creates a highly electrophilic chlorine species (often represented as Cl⁺) which can then be attacked by the electron-rich aromatic ring.[17][18] This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[17] Finally, a proton is removed from the ring to restore aromaticity, yielding the chlorinated product.[17]
Diagrams & Visualizations
Reaction Pathway Diagram
This diagram illustrates the two competing chlorination mechanisms. The key to success is to promote the Electrophilic Aromatic Substitution (EAS) pathway while suppressing the Free-Radical Substitution (FRS) pathway.
Caption: Competing EAS and FRS pathways in the chlorination of 2-chloro-6-fluorotoluene.
Troubleshooting Flowchart
This workflow provides a logical sequence for diagnosing and resolving common byproduct issues.
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocol: Selective Chlorination of 2-Chloro-6-Fluorotoluene
This protocol is a self-validating system designed for high selectivity towards 2,4-dichloro-6-fluorotoluene.
Materials & Equipment:
-
Three-neck round-bottom flask, wrapped in aluminum foil
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Thermometer or thermocouple probe
-
Gas dispersion tube (for Cl₂ gas)
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water or cryostat)
-
Gas chromatograph (GC) for reaction monitoring
-
Reagents: 2-chloro-6-fluorotoluene, Anhydrous Ferric Chloride (FeCl₃), Chlorine (Cl₂) gas, Dichloromethane (DCM, anhydrous), Sodium bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
Procedure:
-
Setup: Assemble the dry, foil-wrapped three-neck flask with the stirrer, condenser, gas dispersion tube, and thermometer. Ensure the outlet from the condenser is directed to a scrubber to neutralize excess chlorine gas.
-
Reagent Charging: Charge the flask with 2-chloro-6-fluorotoluene (1.0 eq) and anhydrous dichloromethane. Begin stirring and cool the mixture to 0-5°C using the cooling bath.
-
Catalyst Addition: Once the temperature is stable, add anhydrous FeCl₃ (0.01 eq) to the mixture. Stir for 10 minutes.
-
Chlorine Introduction: Begin bubbling chlorine gas (1.05 eq) slowly through the gas dispersion tube into the reaction mixture. Maintain the temperature between 0-10°C throughout the addition.
-
Reaction Monitoring: After the chlorine addition is complete, allow the reaction to stir at the same temperature. Take an aliquot every 30 minutes, quench it with a small amount of sodium bicarbonate solution, extract the organic layer, and inject it into the GC to monitor the disappearance of the starting material and the formation of the product.[9][10]
-
Reaction Quench: Once the GC analysis indicates that the starting material has been consumed to the desired level (e.g., >95%), stop the reaction by ceasing the chlorine flow and slowly pouring the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the acid and quench the catalyst.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Analysis & Purification: Analyze the crude product by GC-MS and ¹H NMR to determine the product and byproduct ratio. Purify as required using methods discussed in the FAQ section.
References
- Benchchem. (n.d.). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols.
-
Jan. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Chemistry Stack Exchange. Retrieved from [Link]
- Google Patents. (CN102617312A). Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]
-
PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. J Am Chem Soc. Retrieved from [Link]
-
askIITians. (2025). The major product formed in the reaction of toluene with chlorine in. Retrieved from [Link]
- Google Patents. (US3916014A). Chlorination of aromatic compounds.
-
Quora. (2019). What does the reaction of toluene with chlorine in the presence of light yield?. Retrieved from [Link]
-
Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]
- Google Patents. (US4024198A). Process for the chlorination of toluene.
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
-
ResearchGate. (2025). Selective Chlorination of Toluene to p-Chlorotoluene Catalyzed by Nanosized Zeolite K-L Catalysts. Retrieved from [Link]
-
ACS Publications. (2024). Selectivity Separation of Ortho-Chlorotoluene Using Nonporous Adaptive Crystals of Hybrid[10]arene. Chemistry of Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. Retrieved from [Link]
-
YouTube. (2021). Adding Cl to Benzene: Electrophilic Substitution. Retrieved from [Link]
-
Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from [Link]
-
YouTube. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. Retrieved from [Link]
- Google Patents. (US5143685A). Process for purification of ortho-chlorotoluene.
-
RSC Publishing. (n.d.). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. Retrieved from [Link]
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- 16. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 17. byjus.com [byjus.com]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
2-Chloro-6-(trifluoromethyl)benzaldehyde vs other trifluoromethylated benzaldehydes
An In-Depth Comparative Guide to 2-Chloro-6-(trifluoromethyl)benzaldehyde and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethylated aromatic compounds are foundational building blocks in modern chemistry, prized for their ability to impart unique properties such as metabolic stability and enhanced binding affinity in pharmaceuticals and advanced materials.[1][2][3] This guide provides a detailed comparative analysis of this compound, focusing on the critical interplay between its electronic properties and steric profile. We will objectively compare its reactivity and utility against key isomeric and structural analogs, including 2-Fluoro-6-(trifluoromethyl)benzaldehyde and 3-Chloro-4-(trifluoromethyl)benzaldehyde. By examining the causality behind their differing behaviors in common synthetic transformations, this guide aims to equip researchers with the field-proven insights necessary for rational substrate selection and reaction design.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, primarily through an inductive effect, significantly increases the electrophilicity of adjacent functional groups.[4][5] In the context of benzaldehydes, this enhances the carbonyl carbon's susceptibility to nucleophilic attack.[6] Furthermore, the -CF3 group is highly lipophilic and metabolically stable, characteristics that are invaluable in drug development for improving membrane permeability and increasing a drug's in vivo half-life.[1] Its incorporation into polymers can also confer enhanced thermal stability and chemical resistance.[7]
In Focus: this compound
Molecular Structure and Inherent Conflict:
This compound (CAS: 60611-22-5) presents a fascinating case of competing chemical influences.[8][9] Its structure is defined by two substituents positioned ortho to the aldehyde group.
-
Electronic Activation: Both the trifluoromethyl and chloro groups are strongly electron-withdrawing. This dual activation should, in theory, render the aldehyde carbonyl highly electrophilic and exceptionally reactive toward nucleophiles.[8]
-
Steric Hindrance: The placement of these two relatively bulky groups directly adjacent to the aldehyde creates a significant steric shield. This physical barrier can impede the approach of nucleophiles, counteracting the electronic activation.[10][11]
This inherent tension between powerful electronic activation and significant steric hindrance is the defining characteristic of this compound and dictates its utility in synthesis.
Caption: Competing influences in this compound.
Comparative Analysis with Alternative Benzaldehydes
The choice of a specific benzaldehyde isomer is a critical decision in a synthetic campaign. The following comparison highlights how subtle structural changes lead to vastly different chemical behaviors.
Physical and Chemical Properties
A summary of key properties for our subject compound and its alternatives allows for an initial objective comparison.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | 60611-22-5 | C₈H₄ClF₃O | 208.56 | Not available | Colorless to pale yellow liquid/solid[8] |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 60611-24-7 | C₈H₄F₄O | 192.11 | 156 °C[12] | Colorless liquid[13][14] |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | 83279-38-3 | C₈H₄ClF₃O | 208.57 | ~120-125 °C | Liquid |
Reactivity Deep Dive: Electronics vs. Sterics
The reactivity of a benzaldehyde in nucleophilic addition reactions is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction site.[15]
-
This compound : Possesses the highest degree of electronic activation among the chloro-analogs due to two ortho electron-withdrawing groups. However, it also suffers from the most severe steric hindrance. This makes it a challenging substrate for bulky nucleophiles but potentially suitable for small, highly reactive ones.
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde : This is a close analog where chlorine is replaced by fluorine. Fluorine is more electronegative than chlorine but has a significantly smaller van der Waals radius. Therefore, compared to its chloro-counterpart, this molecule experiences slightly less steric hindrance, potentially offering a better balance between electronic activation and steric accessibility.[13]
-
3-Chloro-4-(trifluoromethyl)benzaldehyde : In this isomer, the substituents are moved away from the aldehyde group. Steric hindrance around the carbonyl is minimal, comparable to unsubstituted benzaldehyde. The primary influence is electronic; the -CF3 group at the para-position and the -Cl group at the meta-position both withdraw electron density, increasing the carbonyl's electrophilicity. This compound is expected to be highly reactive in nucleophilic additions where sterics are the limiting factor.
Caption: Steric accessibility of the aldehyde group.
Experimental Protocols: A Practical Application
To illustrate the practical implications of these differences, we will outline a protocol for a Grignard reaction, a common transformation highly sensitive to steric effects.
Grignard Reaction: Synthesis of a Secondary Alcohol
The addition of an organomagnesium halide to a benzaldehyde is a classic C-C bond-forming reaction.[16] The success of this reaction, particularly the yield, is often dictated by the steric environment around the carbonyl.
Objective: To synthesize 1-(2-Chloro-6-(trifluoromethyl)phenyl)ethanol via the addition of methylmagnesium bromide to this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.[16]
-
Inert Atmosphere: Oxygen can oxidize the Grignard reagent. The reaction is run under a blanket of an inert gas like nitrogen or argon.
-
Controlled Addition: The Grignard reaction is exothermic. The aldehyde solution is added slowly to the Grignard reagent at 0 °C to control the reaction rate and prevent side reactions.
Detailed Step-by-Step Methodology:
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Grignard Reagent Preparation (if not commercially available): Place magnesium turnings (1.2 eq.) and a small iodine crystal (as an initiator) in the flask. Add a portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be needed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Add the remaining methyl bromide solution dropwise to maintain a steady reflux. Stir for an additional 30 minutes at room temperature.
-
Addition of Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes.
-
Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC. Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude alcohol product by flash column chromatography.
Expected Outcome Comparison:
When performing this reaction with the different isomers, one would anticipate significantly different results. The yield using this compound would likely be modest due to steric hindrance. In contrast, the same reaction with 3-Chloro-4-(trifluoromethyl)benzaldehyde would be expected to proceed in high yield due to the unhindered nature of its carbonyl group.
Caption: General workflow for the Grignard reaction protocol.
Applications in Drug Development and Agrochemicals
The choice of benzaldehyde isomer directly impacts the biological activity and properties of the final molecule.
-
2-Substituted Benzaldehydes: These are crucial intermediates for synthesizing compounds where the substitution pattern is key to function. For example, 2-Chloro-6-fluorobenzaldehyde is a precursor to the antibiotic flucloxacillin.[17][18] The ortho-dihalo substitution pattern is integral to the molecule's ability to inhibit bacterial cell wall synthesis.
-
3,4-Disubstituted Scaffolds: The 3-Chloro-4-(trifluoromethyl)benzaldehyde scaffold is found in various agrochemicals and pharmaceuticals. Its substitution pattern is often optimized to achieve potent and selective binding to target enzymes or receptors. It is used in the synthesis of compounds targeting γ-Aminobutyrate-A (GABA) receptors.[19]
Conclusion
The selection of a trifluoromethylated benzaldehyde for a synthetic application is a nuanced decision that requires a deep understanding of the substrate's inherent properties.
-
This compound is a highly specialized reagent. Its utility is greatest in reactions with small, highly reactive nucleophiles or in synthetic routes where its unique ortho, ortho' substitution pattern is a required architectural feature of the final target molecule. Its reactivity is a classic trade-off between strong electronic activation and severe steric hindrance.
-
Analogs like 2-Fluoro-6-(trifluoromethyl)benzaldehyde offer a slight modulation of this trade-off, potentially providing a more accessible substrate due to the smaller size of fluorine.
-
Isomers such as 3-Chloro-4-(trifluoromethyl)benzaldehyde represent a different synthetic tool altogether. They are ideal for situations requiring strong electronic activation without the complication of steric hindrance, making them more versatile for a broader range of nucleophilic addition reactions.
As Senior Application Scientists, we advise that a preliminary analysis of the steric demands of the planned reaction is crucial. For sterically sensitive transformations, an isomer with less crowded functionality like 3-Chloro-4-(trifluoromethyl)benzaldehyde is the logical starting point. For syntheses requiring the specific ortho-dihalo-CF3 motif, this compound is the necessary, albeit more challenging, choice.
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A Comparative Guide to the Characterization of 2-Chloro-6-(trifluoromethyl)benzaldehyde and Its Derivatives
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The 2-Chloro-6-(trifluoromethyl)benzaldehyde moiety is a prime example of a highly valuable, functionalized building block. Its unique substitution pattern—an electrophilic aldehyde group sterically flanked by an electron-withdrawing chlorine atom and a lipophilic, metabolically robust trifluoromethyl (CF₃) group—offers chemists a powerful tool for synthesizing complex, biologically active molecules.[1][2] The CF₃ group, in particular, is known to enhance properties like metabolic stability, membrane permeability, and binding affinity, making it a privileged feature in medicinal chemistry.
The precise and unambiguous characterization of this starting material and its subsequent derivatives is not merely a procedural formality; it is a critical step that underpins the integrity of all downstream research. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides a comparative analysis of the essential spectroscopic and chromatographic techniques used to characterize this compound and two common classes of its derivatives: Schiff bases and oximes. We will delve into the causality behind experimental choices and present field-proven protocols to ensure a self-validating system of structural elucidation.
Physicochemical Profile of the Parent Compound
A thorough understanding of the parent compound's properties is the foundation for its effective use and characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₄ClF₃O | [3][4][5] |
| Molecular Weight | 208.56 g/mol | [3][4][5] |
| Monoisotopic Mass | 207.99028 Da | [3][6] |
| CAS Number | 60611-22-5 | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Predicted XlogP | 2.9 | [3] |
Synthetic Pathway Overview
While various synthetic routes exist, a common and industrially relevant approach to synthesizing substituted benzaldehydes involves the controlled oxidation of the corresponding toluene derivative. For this compound, the synthesis would analogously follow the well-established pathway used for similar compounds like 2-chloro-6-fluorobenzaldehyde.[7][8] This involves a two-step process: radical-initiated side-chain chlorination of 2-chloro-6-(trifluoromethyl)toluene, followed by hydrolysis of the resulting di- and tri-chlorinated intermediates.
Caption: Analogous synthetic workflow for this compound.
A Comparative Guide to Spectroscopic and Chromatographic Characterization
The true identity of a molecule is revealed through a convergence of evidence from multiple analytical techniques. Here, we compare how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chromatography are applied to the parent aldehyde and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
Expertise & Causality: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical; the compound must be fully soluble to obtain high-resolution spectra. Tetramethylsilane (TMS) is used as an internal standard, providing a zero reference point for the chemical shift scale.[9]
¹H NMR Spectroscopy:
-
Parent Aldehyde: The spectrum is relatively simple. The most characteristic signal is the aldehydic proton (-CHO) , which appears as a sharp singlet significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The three protons on the aromatic ring will appear as a complex multiplet further upfield.
-
Schiff Base Derivative (Imine): The reaction of the aldehyde with a primary amine (e.g., aniline) forms a C=N double bond. This transformation is easily monitored by ¹H NMR. The aldehydic proton singlet vanishes completely, and a new imine proton (-CH=N-) signal appears, typically as a singlet between δ 8.0-9.0 ppm.[10] The aromatic signals from the aniline moiety will also be present.
-
Oxime Derivative: Formation of an oxime with hydroxylamine results in a similar disappearance of the aldehyde peak. A new oxime proton (-CH=N-OH) appears (δ ~8.2 ppm), and a characteristic, often broad, singlet for the hydroxyl proton (-N-OH) is observed at a variable chemical shift (δ ~9-12 ppm), which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy:
-
Parent Aldehyde: The carbonyl carbon (-CHO) is highly deshielded and appears at δ 185-195 ppm. The carbon atom attached to the CF₃ group will appear as a quartet (a 1:3:3:1 pattern) due to spin-spin coupling with the three fluorine atoms (¹JCF). The remaining aromatic carbons appear between δ 115-160 ppm.
-
Derivatives (Schiff Base/Oxime): The key change is the upfield shift of the carbon from the original aldehyde group. The imine/oxime carbon (C=N) typically resonates at δ 145-165 ppm, a distinctly different region from the aldehyde carbon it replaced.[10] This provides conclusive evidence of derivatization. The quartet for the CF₃-bearing carbon remains a constant feature.
¹⁹F NMR Spectroscopy:
-
Trustworthiness: This technique is a self-validating system for confirming the presence and electronic environment of the trifluoromethyl group. It is highly sensitive and has a wide chemical shift range, making it ideal for identifying fluorine-containing compounds.
-
Parent Aldehyde & Derivatives: For the -CF₃ group, ¹⁹F NMR will show a sharp singlet around δ -60 to -65 ppm . The chemical shift is largely unaffected by derivatization at the distant aldehyde position, serving as a consistent fingerprint for the 2-chloro-6-(trifluoromethyl)phenyl scaffold.[11]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
MS provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern. Electron Ionization (EI) is a common, robust method for these types of compounds.
-
Parent Aldehyde: The mass spectrum will show a molecular ion peak [M]⁺• at m/z 208 . A key diagnostic feature is the [M+2]⁺• peak at m/z 210 with an intensity approximately one-third of the [M]⁺• peak, which is the characteristic isotopic signature of a single chlorine atom.[6] Common fragmentation pathways include the loss of the formyl group ([M-29]⁺) and the chlorine atom ([M-35]⁺).
-
Derivatives: The molecular ion peak will shift to reflect the mass of the added moiety. For example, forming a Schiff base with aniline (C₆H₅NH₂) would result in a new molecular ion at m/z 283 (208 + 93 - 18). The isotopic pattern for chlorine will persist. The fragmentation will also change, with new pathways involving the imine bond becoming apparent.
Infrared (IR) Spectroscopy: The Functional Group Detector
IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.
-
Parent Aldehyde: The spectrum is dominated by a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch at approximately 1700-1720 cm⁻¹ . Other key peaks include strong C-F stretching bands in the 1350-1100 cm⁻¹ region.
-
Schiff Base Derivative: The most telling change is the complete disappearance of the strong C=O aldehyde peak . In its place, a new, weaker imine (C=N) stretching band appears around 1620-1650 cm⁻¹ .
-
Oxime Derivative: Similar to the Schiff base, the C=O band vanishes and a C=N stretch appears. Additionally, a broad O-H stretching band from the hydroxyl group will be present around 3200-3600 cm⁻¹ .
Comparative Data Summary
The following table summarizes the expected key analytical data for this compound and two representative derivatives.
| Analytical Technique | This compound | Schiff Base Derivative (with Aniline) | Oxime Derivative |
| ¹H NMR (δ, ppm) | ~10.1 (s, 1H, -CHO) | ~8.5 (s, 1H, -CH=N-), no CHO signal | ~8.2 (s, 1H, -CH=N-), ~9.5 (br s, 1H, -OH) |
| ¹³C NMR (δ, ppm) | ~190 (C=O) | ~160 (C=N) | ~148 (C=N) |
| ¹⁹F NMR (δ, ppm) | ~ -63 (s, 3F) | ~ -63 (s, 3F) | ~ -63 (s, 3F) |
| MS (EI, m/z) | 208/210 ([M]⁺•/[M+2]⁺•) | 283/285 ([M]⁺•/[M+2]⁺•) | 223/225 ([M]⁺•/[M+2]⁺•) |
| IR (cm⁻¹) | ~1710 (strong, C=O) | ~1640 (medium, C=N), no C=O | ~1650 (medium, C=N), ~3400 (broad, O-H) |
Note: Data for derivatives are predicted based on established chemical principles and data from analogous compounds.[10]
Experimental Protocols: Ensuring Data Integrity
The quality of analytical data is directly dependent on meticulous experimental execution.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.
-
Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a rapid experiment due to the high sensitivity of the ¹⁹F nucleus.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.[12]
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C. Helium is used as the carrier gas.
-
MS Acquisition: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Integrate the total ion chromatogram to assess purity. Analyze the mass spectrum of the main peak to identify the molecular ion and key fragments.
Visualization of Workflow and Structural Comparison
Caption: Key spectral shifts upon derivatization of the aldehyde to a Schiff base.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-6-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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-
PubChemLite. (n.d.). This compound (C8H4ClF3O). Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-6-(trifluoromethyl)benzaldehyde
In the landscape of medicinal chemistry, the pursuit of novel scaffolds that can be readily modified to generate a diverse array of biologically active molecules is a paramount objective. 2-Chloro-6-(trifluoromethyl)benzaldehyde has emerged as a particularly valuable starting material in this regard. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a strategically placed chlorine atom, imparts distinct physicochemical properties to its derivatives, influencing their reactivity, bioavailability, and ultimately, their therapeutic potential. This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from this versatile benzaldehyde derivative, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental data supporting these activities, compare their performance against established alternatives, and provide detailed protocols for the key assays used in their evaluation.
The Strategic Advantage of the 2-Chloro-6-(trifluoromethyl)phenyl Moiety
The trifluoromethyl group is a well-known bioisostere for various functional groups and is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can lead to improved cell permeability and bioavailability. The presence of the chlorine atom at the ortho position can influence the conformation of the molecule and provide an additional site for potential interactions with biological targets or for further chemical modification. This combination of substituents makes this compound an attractive scaffold for the synthesis of novel therapeutic agents.
Section 1: Anticancer Activity of a Schiff Base Derivative
One of the most explored avenues for derivatizing this compound is through the formation of Schiff bases. These compounds, characterized by an azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. A notable example is the Schiff base synthesized from this compound and 2-aminophenol.
Comparative Analysis of Anticancer Potency
A study by Arshad et al. (2023) investigated the anticancer activity of the Schiff base (E)-2-(((2-chloro-6-(trifluoromethyl)phenyl)imino)methyl)phenol against the human breast cancer cell line, MCF-7. The potency of this compound was quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| (E)-2-(((2-chloro-6-(trifluoromethyl)phenyl)imino)methyl)phenol | MCF-7 | 25.30 | Doxorubicin | MCF-7 | ~1.0-2.5 |
| Tamoxifen | MCF-7 | ~5-10 | |||
| Genistein | MCF-7 | 3.5 |
Data for the test compound is from Arshad et al. (2023). Data for reference compounds are from various sources and represent approximate ranges.[1][2]
As the data indicates, while the Schiff base derivative shows promising anticancer activity against the MCF-7 cell line, its potency is lower than that of established chemotherapeutic drugs like Doxorubicin and the natural isoflavone Genistein. However, it is important to note that this is a single derivative, and further structural modifications could lead to significant improvements in activity. The value of this scaffold lies in its potential for optimization.
Experimental Protocol: MTT Assay for IC50 Determination
The IC50 value for the Schiff base was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for determining IC50 values.
Section 2: Antimicrobial Activity of Derivatives
The versatility of the this compound scaffold extends to the synthesis of compounds with potential antimicrobial properties. While specific examples of derivatives from this exact starting material with comprehensive antimicrobial data are not as readily available in the literature as for anticancer activity, the broader class of Schiff bases and other heterocyclic compounds derived from substituted benzaldehydes have demonstrated significant antibacterial and antifungal effects.
Comparative Analysis of Antimicrobial Potency
For a comparative perspective, we will consider the Minimum Inhibitory Concentration (MIC) values of standard antibiotics against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) |
| Gentamicin | Staphylococcus aureus | ≤2 - ≥8 |
| Gentamicin | Escherichia coli | ≤2 - ≥8 |
| Ciprofloxacin | Staphylococcus aureus | ≤0.5 - ≥2 |
| Ciprofloxacin | Escherichia coli | ≤0.25 - ≥1 |
| Fluconazole | Candida albicans | ≤2 - ≥8 |
Data represents typical susceptible, intermediate, and resistant breakpoints according to CLSI guidelines.[3]
While we await more specific data on derivatives of this compound, it is anticipated that novel compounds would be screened against a panel of clinically relevant bacteria and fungi, and their MIC values would be compared to those of established drugs like the ones listed above. The goal would be to identify derivatives with potent activity, particularly against drug-resistant strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The plate is incubated, and the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing the Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
This compound serves as a promising and versatile starting material for the synthesis of novel compounds with significant biological activities. The Schiff base derivative discussed in this guide demonstrates a tangible, albeit moderate, anticancer effect, highlighting the potential of this chemical class. The true value of this scaffold lies in the vast chemical space that can be explored through further derivatization.
Future research should focus on:
-
Structural Optimization: Systematic modifications of the amine component in Schiff base synthesis could lead to derivatives with enhanced potency and selectivity.
-
Exploration of Other Heterocyclic Systems: The aldehyde functionality of the starting material can be utilized to construct a wide variety of heterocyclic rings known to possess biological activity, such as thiazoles, pyrimidines, and benzodiazepines.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level, which can guide further drug development efforts.
-
Broad-Spectrum Antimicrobial Screening: A comprehensive screening of new derivatives against a wide range of pathogenic bacteria and fungi, including multidrug-resistant strains, is warranted.
By leveraging the unique properties of the 2-chloro-6-(trifluoromethyl)phenyl moiety, researchers can continue to develop novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
-
Arshad, N., et al. (2023). Synthesis, spectral characterization, thermal investigation, computational studies, molecular docking, and in vitro biological activities of a new Schiff base derived from 2-chloro benzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(36), 33069–33082. [Link]
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Harnessing Dual Power: Genistein-Loaded Pumpkisomes in Pullulan Microneedles for Potent Antioxidant and Anticancer Therapy Against Ehrlich Ascites Carcinoma and Breast Cancer Cells. (2024). MDPI. [Link]
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A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2-Chloro-6-fluorobenzaldehyde is a critical building block in the synthesis of numerous pharmaceuticals, including antiseptics like dicloxacillin and flucloxacillin, as well as various agrochemicals.[1][2][3] The purity of this key intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of validated analytical methodologies for the quantitative analysis and purity assessment of 2-Chloro-6-fluorobenzaldehyde, offering field-proven insights to inform your method selection and implementation.
The primary chromatographic techniques for determining the purity of 2-Chloro-6-fluorobenzaldehyde are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Additionally, a classic titrimetric method can be employed for an absolute assay of the aldehyde functional group.[1] Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation but are not typically the primary choice for quantification.[4]
Comparative Overview of Analytical Methodologies
The choice between analytical methods is contingent upon several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and specificity.[5]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase.[1] | Separation based on partitioning between a mobile and stationary phase.[1] | Chemical reaction with a titrant to determine the amount of analyte.[1] |
| Primary Use | Purity and impurity profiling, especially for volatile impurities.[1] | Purity and impurity profiling, suitable for a wide range of non-volatile impurities.[1] | Absolute assay of the aldehyde functional group.[1] |
| Specificity | High, especially when coupled with a Mass Spectrometer (MS) detector.[1] | High, with Diode Array Detectors (DAD) providing spectral information.[1] | Moderate, as it reacts with any aldehyde or ketone present.[1] |
| Sensitivity | High, capable of detecting trace-level impurities.[1] | High, with UV detectors being very sensitive for chromophoric compounds.[1] | Lower sensitivity compared to chromatographic methods.[1] |
| Sample Throughput | High, with modern autosamplers. | High, with modern autosamplers. | Low, as it is a manual and sequential process.[1] |
| Instrumentation | Gas chromatograph with a suitable detector (e.g., FID, MS).[1] | HPLC system with a pump, injector, column, and detector (e.g., UV/DAD).[1] | Burette, pH meter, and standard laboratory glassware.[1] |
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a robust and sensitive method for the analysis of volatile and semi-volatile compounds like 2-Chloro-6-fluorobenzaldehyde.[6] It is particularly well-suited for identifying and quantifying volatile impurities that may be present from the synthesis process.
Causality Behind Experimental Choices
The selection of a GC method is predicated on the volatility and thermal stability of 2-Chloro-6-fluorobenzaldehyde.[5] A Flame Ionization Detector (FID) is a common choice due to its robustness and wide linear range for organic compounds. For enhanced specificity and identification of unknown impurities, coupling the GC to a Mass Spectrometer (MS) is the preferred approach, allowing for mass-based identification of eluting peaks.[4] The "dilute and shoot" sample preparation method is often sufficient for relatively pure samples, minimizing sample manipulation and potential for error.[6]
Experimental Protocol: GC-FID/MS
This protocol is adapted from validated methods for structurally similar halogenated benzaldehydes and is expected to provide excellent separation and quantification.[5][6]
-
Instrumentation and Materials:
-
Gas Chromatograph (e.g., Agilent 8890 GC system) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]
-
GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[6]
-
GC-grade solvent (e.g., Acetonitrile or Dichloromethane).[6]
-
2-Chloro-6-fluorobenzaldehyde Reference Standard (>95% purity).[6]
-
High-purity carrier gas (Helium or Nitrogen).[6]
-
-
Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-Chloro-6-fluorobenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution to construct a calibration curve.[6]
-
Sample Preparation: Accurately weigh a known amount of the 2-Chloro-6-fluorobenzaldehyde sample, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.[6]
-
-
Chromatographic Conditions:
Self-Validating System and Expected Performance
Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[7][8] The following table summarizes typical performance parameters based on methods for analogous compounds.[6][9]
| Validation Parameter | Expected Value |
| Linearity (Correlation Coefficient, r²) | > 0.999[6] |
| Limit of Detection (LOD) | ~0.4 ppm[6] |
| Limit of Quantification (LOQ) | ~1.2 ppm[6] |
| Accuracy (Recovery) | 93.7% - 107.7%[6] |
| Precision (RSD%) | < 5%[6] |
GC Analysis Workflow
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A Researcher's Guide to the Structural Confirmation of 2-Chloro-6-fluorobenzaldehyde Derivatives by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized molecules is the bedrock of chemical innovation and discovery. 2-Chloro-6-fluorobenzaldehyde serves as a vital building block in the creation of numerous pharmaceutical and agrochemical compounds.[1] Consequently, the precise and confident characterization of its derivatives is a non-negotiable step in the development pipeline. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural confirmation of this class of compounds. We will move beyond a simple recitation of methods to explore the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Challenge: Decoding the Substitution Pattern
The core analytical challenge with 2-Chloro-6-fluorobenzaldehyde derivatives lies in unequivocally confirming the substitution pattern on the aromatic ring. The presence of two ortho substituents, chlorine and fluorine, relative to the aldehyde group, creates a unique electronic environment and distinct steric landscape.[2][3] This complexity demands a multi-faceted analytical approach where one-dimensional (1D) and two-dimensional (2D) NMR experiments are used in concert to build a complete and irrefutable structural picture.
The Power of a Multi-Nuclear NMR Approach
A comprehensive NMR analysis for these derivatives leverages the unique properties of different nuclei—¹H, ¹³C, and ¹⁹F—to piece together the molecular puzzle.
-
¹H (Proton) NMR: Provides initial insights into the number and connectivity of protons in the molecule. The aldehyde proton is a particularly useful diagnostic signal.[4]
-
¹³C (Carbon) NMR: Reveals the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic effects of the halogen substituents.[1]
-
¹⁹F (Fluorine) NMR: Directly observes the fluorine atom, offering a clean spectral window and valuable coupling information. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive probe.[5][6]
The true power, however, is unlocked when these 1D experiments are complemented by 2D techniques that reveal through-bond and through-space correlations.
One-Dimensional (1D) NMR: The Foundational Data
¹H NMR Spectroscopy
The proton NMR spectrum provides the first overview of the structure. For 2-Chloro-6-fluorobenzaldehyde, we expect to see:
-
Aldehyde Proton (-CHO): A distinct singlet peak typically found far downfield, around δ 10.4 ppm.[1][2] Its deshielded nature is due to the electron-withdrawing character of the carbonyl group and the aromatic ring. The ortho substituents can further influence this shift.[7]
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.2–7.8 ppm.[1][2] The splitting of these signals arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum maps the carbon framework. Key features include:
-
Aldehyde Carbonyl (C=O): A signal around δ 187 ppm. This carbon may exhibit a small coupling to the fluorine atom (²JCF), appearing as a doublet.[1]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~δ 115-162 ppm).[1] The carbons directly bonded to the electronegative fluorine (C-F) and chlorine (C-Cl) atoms will be significantly influenced. The C-F bond will appear as a large doublet due to the one-bond carbon-fluorine coupling (¹JCF), which is a definitive indicator of the fluorine's position.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, which minimizes signal overlap.[6][8] For a monofluorinated aromatic compound, the ¹⁹F spectrum provides a clear signal whose chemical shift is characteristic of its electronic environment.[8] Furthermore, the signal will be split by couplings to nearby protons (JHF), providing additional evidence for its location on the ring.
Two-Dimensional (2D) NMR: Unambiguous Structural Elucidation
While 1D NMR provides essential clues, 2D NMR is required for definitive assignment and to rule out isomeric possibilities.[9]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically over two or three bonds).[10] In the aromatic region of a 2-Chloro-6-fluorobenzaldehyde derivative, COSY cross-peaks will map out the sequence of the three adjacent aromatic protons, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom it is directly attached to.[11] This is a crucial step for assigning the protonated carbons in the ¹³C spectrum. By combining the COSY and HSQC data, one can "walk" around the aromatic ring, assigning each C-H pair unambiguously.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[10][11] Key HMBC correlations for confirming the structure of 2-Chloro-6-fluorobenzaldehyde include:
-
The aldehyde proton (¹H at ~10.4 ppm) showing a correlation to the carbon at position 2 (C2).
-
The aromatic protons showing correlations to neighboring carbons and, importantly, to the carbons bearing the halogen substituents (C2 and C6), confirming the overall substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy)
For derivatives where conformational flexibility is a concern, the NOESY experiment provides through-space correlations between protons that are close to each other, irrespective of their bonding.[12] For ortho-substituted benzaldehydes, a NOESY experiment can reveal the preferred conformation of the aldehyde group by showing a spatial correlation between the aldehyde proton and the proton at position 3.
Workflow for Structural Confirmation
The logical flow of experiments is designed to build upon previous results, creating a self-validating dataset.
Caption: Logical workflow for NMR-based structural elucidation.
Comparative Analysis: Distinguishing Isomers
To illustrate the power of this approach, let's consider how to differentiate 2-Chloro-6-fluorobenzaldehyde from a potential isomer, 4-Chloro-2-fluorobenzaldehyde, using predicted NMR data.
| Feature | 2-Chloro-6-fluorobenzaldehyde | 4-Chloro-2-fluorobenzaldehyde (Predicted) | Rationale for Difference |
| ¹H Aldehyde (δ) | ~10.4 ppm | ~10.3 ppm | The presence of two ortho substituents in the 2,6-isomer causes greater deshielding of the aldehyde proton. |
| ¹⁹F Signal | One signal | One signal | Both have one fluorine, but the chemical shift will differ significantly due to the different electronic environments. |
| ¹³C C-F Coupling (¹JCF) | Large doublet for C6 | Large doublet for C2 | This directly identifies the carbon to which the fluorine is attached. |
| HMBC Correlation | Aldehyde-¹H correlates to C2 (bearing Cl) and C6 (bearing F) | Aldehyde-¹H correlates to C2 (bearing F) and C6 (no substituent) | This is the definitive experiment. The long-range couplings from the aldehyde proton unequivocally map out the substitution pattern of the carbons flanking it. |
This comparative data highlights how a full suite of NMR experiments provides multiple, overlapping points of verification, making the final structural assignment exceptionally robust.
Experimental Protocols
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified derivative.
-
Solvation: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[13]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector coil.[14]
NMR Data Acquisition
The following are typical parameters on a 400 or 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.
| Experiment | Key Parameters | Typical Duration |
| ¹H | Pulse Angle: 30°; Relaxation Delay: 1-2 s; Scans: 16-64 | ~5 minutes |
| ¹³C {¹H} | Pulse Angle: 30°; Relaxation Delay: 2 s; Scans: 1024+ | ~30-60 minutes |
| ¹⁹F {¹H} | Relaxation Delay: 2 s; Scans: 64-128 | ~10 minutes |
| COSY | Scans per increment: 2-4; Increments in F1: 256 | ~15-30 minutes |
| HSQC | Scans per increment: 2-8; Increments in F1: 256 | ~20-40 minutes |
| HMBC | Scans per increment: 4-16; Increments in F1: 256; Optimized for J=8 Hz | ~1-2 hours |
| NOESY | Scans per increment: 8-16; Increments in F1: 256; Mixing Time: 500-800 ms | ~2-4 hours |
Conclusion
For the structural confirmation of 2-Chloro-6-fluorobenzaldehyde derivatives, a multi-dimensional and multi-nuclear NMR approach is not just advantageous; it is essential for scientific rigor. While 1D NMR spectra provide a valuable preliminary fingerprint, they lack the definitive resolving power to distinguish between closely related isomers. The strategic application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—creates a network of through-bond correlations that serves as an unassailable proof of structure. This comprehensive methodology ensures the trustworthiness and validity of the data, providing the high level of confidence required for advancing drug development and chemical research programs.
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Allen, D. A., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]
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PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Schaefer, T., & Schmid, G. H. (1965). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry. Available from: [Link]
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Siskos, M. G., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. Available from: [Link]
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Jones, R. A. Y., et al. (1965). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Benzal Compounds. Journal of the Chemical Society. Available from: [Link]
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Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Baliah, V., & Chellathurai, T. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available from: [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Reddit. (2024). How on earth do I explain this nmr for benzaldehyde? r/chemhelp. Retrieved from [Link]
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Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-6-fluorobenzaldehyde: Routes, Performance, and Protocols
Introduction
2-Chloro-6-fluorobenzaldehyde is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its disubstituted aromatic scaffold, featuring both chloro and fluoro groups ortho to a formyl moiety, provides a unique electronic and steric environment that is leveraged in the construction of complex molecular architectures, including antibiotics like dicloxacillin and flucloxacillin, and modern, low-toxicity fungicides.[1][3] The efficient and scalable synthesis of this building block is therefore of paramount importance to the chemical industry.
This guide provides a comprehensive comparison of the prominent synthesis routes to 2-Chloro-6-fluorobenzaldehyde. We will delve into the mechanistic underpinnings of each pathway, present a critical evaluation of their respective advantages and disadvantages, and provide detailed, field-proven experimental protocols for the most viable methods. The objective is to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy.
Executive Summary of Synthesis Routes
Three primary synthetic strategies for producing 2-Chloro-6-fluorobenzaldehyde have been extensively evaluated: the oxidation of 2-chloro-6-fluorotoluene, the halogen exchange of 2,6-dichlorobenzaldehyde, and the ortho-lithiation of 1-chloro-3-fluorobenzene. Of these, the oxidation of 2-chloro-6-fluorotoluene, particularly through a two-step photochlorination and hydrolysis process, stands out as the most industrially viable and efficient method, offering high yields and exceptional product purity.[4] The halogen exchange route is hampered by poor selectivity, while the ortho-lithiation approach, though elegant in principle, is less documented with specific, optimized experimental data.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the most common synthesis pathways to 2-Chloro-6-fluorobenzaldehyde.
| Synthesis Route | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Oxidation via Photochlorination & Hydrolysis | 2-Chloro-6-fluorotoluene | 1. Cl₂, UV light, 100-200°C2. H₂O, Ferric solid superacid, 100-200°C | 92-95 | >99.5 | High yield and purity, scalable, avoids large quantities of corrosive liquid acids. | Requires specialized photochlorination equipment, use of chlorine gas. |
| Oxidation (Prior Art) | 2-Chloro-6-fluorotoluene | 1. Radical initiator (e.g., BPO), Cl₂2. 85% H₂SO₄, 90°C | ~90 | ~99 | High yield and purity. | Use of hazardous radical initiators, large volumes of corrosive sulfuric acid.[5][6] |
| Halogen Exchange | 2,6-Dichlorobenzaldehyde | Spray-dried KF, Phase transfer catalyst (e.g., TMAC), DMSO, 160°C | ~10 | Low | Readily available starting material. | Poor selectivity, with 2,6-difluorobenzaldehyde as the major product (~81%); difficult purification. |
| Ortho-lithiation & Formylation | 1-Chloro-3-fluorobenzene | 1. Strong base (e.g., n-BuLi/superbase)2. Formylating agent (e.g., DMF) | Theoretical | N/A | High regioselectivity predicted. | Lack of specific, optimized experimental data; requires cryogenic temperatures and strictly anhydrous conditions. |
| Oxidation of Benzyl Alcohol | 2-Chloro-6-fluorobenzyl alcohol | Oxidizing agent (e.g., PCC, PDC, or Swern oxidation conditions) | N/A | N/A | Milder conditions than toluene oxidation. | Requires synthesis of the starting alcohol, adding a step to the overall process. |
In-Depth Analysis of Synthesis Routes
Route 1: Oxidation of 2-Chloro-6-fluorotoluene
This is the most prevalent and industrially optimized route for the synthesis of 2-Chloro-6-fluorobenzaldehyde.[1] It proceeds via a two-step mechanism: free-radical side-chain chlorination of the methyl group, followed by hydrolysis of the resulting chlorinated intermediates.
Step 1: Side-Chain Photochlorination
The reaction is initiated by UV light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the methyl group of 2-chloro-6-fluorotoluene, generating a benzyl radical. This radical then reacts with another molecule of Cl₂ to form 2-chloro-6-fluorobenzyl chloride and a new chlorine radical, propagating the chain reaction. This process can continue to yield 2-chloro-6-fluorobenzylidene dichloride and 2-chloro-6-fluorobenzotrichloride.[7][8] The reaction is typically monitored by gas chromatography (GC) until the concentration of the monochlorinated intermediate is minimized.[1]
Step 2: Hydrolysis
The mixture of chlorinated intermediates is then hydrolyzed to the aldehyde. Modern industrial processes favor the use of a solid superacid catalyst, such as an iron-based catalyst (e.g., SO₄²⁻/Fe₂O₃), which offers advantages in terms of reduced corrosion, easier handling, and improved yield compared to traditional methods that employ large quantities of concentrated sulfuric acid.[6] Water is added slowly at high temperatures (100-200°C) to effect the hydrolysis of the dichloro and trichloro intermediates to the final product.[4][6]
Experimental Protocol: Oxidation of 2-Chloro-6-fluorotoluene via Photochlorination and Hydrolysis
Materials and Equipment:
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Mechanical stirrer
-
Metal halide lamp (for photo-irradiation)
-
Tail gas absorption device (for chlorine)
-
2-Chloro-6-fluorotoluene (250 g)
-
Phosphorus trichloride (0.5 mL, optional, improves product quality)[5]
-
Chlorine gas
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃, 1 g)[9]
-
Water (40 g)
-
Aqueous alkali solution (e.g., sodium carbonate)
-
Nitrogen gas
Procedure:
Part A: Photochlorination
-
Assemble the reaction apparatus in a well-ventilated fume hood. Equip the flask with the reflux condenser, gas inlet, thermometer, and stirrer. Connect the outlet of the condenser to a tail gas absorption trap containing a sodium hydroxide solution.
-
Charge the flask with 2-chloro-6-fluorotoluene (250 g) and phosphorus trichloride (0.5 mL).
-
Position the metal halide lamp to irradiate the flask.
-
Heat the reaction mixture to 180°C with stirring.[5]
-
Introduce a steady stream of chlorine gas into the reaction mixture.
-
Monitor the reaction progress by GC. Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[5]
-
Stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.
Part B: Hydrolysis
-
To the crude chlorinated mixture from Part A, add the iron-based solid superacid catalyst (1 g).[9]
-
Maintain the reaction temperature at 150°C.[9]
-
Slowly and uniformly add water (40 g) dropwise over 3 hours.[9]
-
After the water addition is complete, maintain the temperature and continue stirring for an additional 4 hours to ensure complete hydrolysis. Monitor by GC.[9]
Part C: Work-up and Purification
-
Cool the reaction mixture to 80-100°C.
-
Slowly add the aqueous alkali solution while stirring to neutralize the reaction mixture (pH ≥ 8).[7]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer, which contains the crude product.
-
Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation to obtain the final product.
Diagram of the Oxidation Pathway
Caption: Proposed ortho-lithiation and formylation route.
Other Potential Routes
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group to electron-rich aromatic rings. [10][11][12]A potential substrate could be 1-chloro-3-fluorobenzene, but its aromatic ring is deactivated by the two electron-withdrawing halogens, making the reaction challenging under standard Vilsmeier-Haack conditions. [11]More activated derivatives might be required for this route to be feasible.
-
Oxidation of 2-Chloro-6-fluorobenzyl alcohol: The corresponding benzyl alcohol can be oxidized to the aldehyde using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or via a Swern oxidation. This route would provide the desired product under milder conditions than the high-temperature oxidation of the toluene derivative. However, it necessitates an additional synthetic step to first obtain the benzyl alcohol, for example, by reduction of 2-chloro-6-fluorobenzoic acid or its derivatives.
Safety and Environmental Considerations
The synthesis of 2-Chloro-6-fluorobenzaldehyde involves the use of hazardous materials and requires appropriate safety precautions.
-
2-Chloro-6-fluorobenzaldehyde itself is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [13][14]* The oxidation of 2-chloro-6-fluorotoluene involves the use of chlorine gas, which is highly toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood with a proper scrubbing system for the off-gases. The use of a solid superacid catalyst is a greener alternative to large quantities of sulfuric acid, reducing waste and corrosion issues. [6]* Ortho-lithiation requires the use of pyrophoric reagents like n-butyllithium, which must be handled under an inert atmosphere and with extreme care.
-
Solvents like DMSO used in the halogen exchange reaction can be difficult to remove completely and pose environmental disposal challenges.
Conclusion
Based on the available data, the oxidation of 2-chloro-6-fluorotoluene via a two-step photochlorination and hydrolysis process is the most efficient and industrially scalable route for the synthesis of 2-Chloro-6-fluorobenzaldehyde. This method provides high yields and purity while utilizing a solid acid catalyst that offers environmental and safety advantages over older protocols. While other routes like ortho-lithiation offer elegant chemical solutions, they require further development and optimization to be competitive on a larger scale. The halogen exchange route is not recommended due to its poor selectivity. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for the efficient and safe production of this vital chemical intermediate.
References
- A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde - Benchchem. (URL: )
- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem. (URL: )
- Application Notes and Protocols: Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid - Benchchem. (URL: )
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. (URL: [Link])
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Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde. (URL: [Link])
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Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
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Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. (URL: [Link])
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
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Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
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Vilsmeier-Haack reaction - Name-Reaction.com. (URL: [Link])
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2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem. (URL: [Link])
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The Side-chain Chlorination of p-Fluorotoluene. (URL: [Link])
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Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (URL: [Link])
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The Role of 2-Chloro-6-fluorobenzaldehyde in Modern Chemical Synthesis. (URL: [Link])
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2-Chloro-6-fluorotoluene - Wikipedia. (URL: [Link])
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Study of a Competing Hydrodefluorination Reaction During the Directed ortho -Lithiation/Borylation of 2-Fluorobenzaldehyde | Request PDF - ResearchGate. (URL: [Link])
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Directed (ortho) Metallation. (URL: [Link])
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Why does chlorination of toluene stop at two chlorine atoms? - Chemistry Stack Exchange. (URL: [Link])
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ChemInform Abstract: Regioselective ortho-Lithiation of Chloro- and Bromo-Substituted Fluoroarenes | Request PDF - ResearchGate. (URL: [Link])
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Cas 443-83-4,2-Chloro-6-fluorotoluene | lookchem. (URL: [Link])
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Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data | Request PDF - ResearchGate. (URL: [Link])
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Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process | Request PDF - ResearchGate. (URL: [Link])
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The Strategic Advantage of 2-Chloro-6-fluorobenzaldehyde in the Synthesis of Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the relentless pursuit of more effective antiretroviral therapies, the molecular architecture of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a focal point of extensive research. The strategic incorporation of specific structural motifs can profoundly influence a compound's binding affinity, resistance profile, and overall efficacy. This guide provides an in-depth comparative analysis of 2-Chloro-6-fluorobenzaldehyde as a key starting material in the synthesis of a promising class of NNRTIs, the 6-benzylpyrimidinones. We will objectively compare its performance against a closely related alternative, 2,6-difluorobenzaldehyde , supported by experimental data, to elucidate the nuanced advantages conferred by the 2-chloro-6-fluoro substitution pattern.
The Critical Role of the Benzyl Moiety in NNRTI Efficacy
NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, allosterically inhibiting its function. The 6-benzylpyrimidinone scaffold has emerged as a privileged structure in NNRTI design. The nature and substitution pattern of the benzyl group are critical determinants of the inhibitor's interaction with the NNRTI binding pocket (NNIBP). Halogenation of the benzyl ring has proven to be a particularly effective strategy to enhance binding affinity and combat drug resistance.
The choice of the starting benzaldehyde derivative directly dictates the final substitution pattern of the benzyl moiety in the NNRTI. This guide will dissect the synthetic and biological implications of choosing 2-Chloro-6-fluorobenzaldehyde over its difluoro counterpart.
Comparative Synthesis of 6-Benzylpyrimidinone NNRTIs
The core synthetic strategy for this class of NNRTIs typically involves a Claisen-Schmidt or a related condensation reaction between a substituted benzaldehyde and a suitable pyrimidinone precursor. Here, we compare the synthesis of a representative NNRTI, 6-(2-chloro-6-fluorobenzyl)-5-methyl-2-(isopropylthio)pyrimidin-4(3H)-one, and its 2,6-difluoro analogue.
Synthetic Workflow Overview
Caption: General synthetic workflows for 6-benzylpyrimidinone NNRTIs.
Experimental Protocols
The following protocols are representative procedures for the synthesis of the target NNRTIs.
Protocol 1: Synthesis of 6-(2-chloro-6-fluorobenzyl)-5-methyl-2-(alkylthio)pyrimidin-4(3H)-one
-
Step 1: Synthesis of 5-methyl-2-thiouracil. A mixture of ethyl 2-methyl-3-oxobutanoate, thiourea, and sodium ethoxide in ethanol is refluxed to yield 5-methyl-2-thiouracil.
-
Step 2: Synthesis of 6-(2-chloro-6-fluorobenzyl)-5-methyl-2-thiouracil. 5-methyl-2-thiouracil is reacted with 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide in ethanol under reflux.
-
Step 3: S-Alkylation. The product from Step 2 is then S-alkylated using an appropriate alkyl halide (e.g., 2-bromopropane) in the presence of a base like potassium carbonate in a solvent such as DMF to yield the final product.
Protocol 2: Synthesis of 6-(2,6-difluorobenzyl)-5-methyl-2-(alkylthio)pyrimidin-4(3H)-one
This synthesis follows an analogous three-step procedure to Protocol 1, with the key difference being the use of 2,6-difluorobenzaldehyde in Step 2.
Comparative Performance Data
The choice of the starting benzaldehyde has a discernible impact on the reaction efficiency and the biological activity of the final product.
| Parameter | 2-Chloro-6-fluorobenzaldehyde Pathway | 2,6-Difluorobenzaldehyde Pathway | Reference |
| Starting Material | 2-Chloro-6-fluorobenzaldehyde | 2,6-Difluorobenzaldehyde | - |
| Typical Overall Yield | Reported as moderate to good | Reported as moderate to good | [1] |
| Purity of Final Product | High (>95% by HPLC) | High (>95% by HPLC) | [1] |
| Anti-HIV-1 Activity (EC₅₀, wild-type) | Picomolar to low nanomolar | Nanomolar | [1] |
| Anti-HIV-1 Activity (EC₅₀, K103N mutant) | Low nanomolar | Higher nanomolar to micromolar | [1] |
| Anti-HIV-1 Activity (EC₅₀, Y181C mutant) | Low nanomolar | Higher nanomolar to micromolar | [1] |
The Decisive Advantage: Causality Behind Experimental Choices
The superiority of 2-Chloro-6-fluorobenzaldehyde as a precursor for this class of NNRTIs can be attributed to the electronic and steric properties it imparts to the final molecule.
Enhanced Binding Affinity
The 2-chloro-6-fluoro substitution pattern on the benzyl ring provides a unique combination of electronic and steric features that optimize interactions within the NNRTI binding pocket of HIV-1 RT. The chlorine atom, being larger than fluorine, can engage in favorable van der Waals interactions with hydrophobic residues in the binding pocket. The fluorine atom, with its high electronegativity, can participate in hydrogen bonding with amino acid residues. This specific halogen combination appears to create a more complementary fit within the binding pocket compared to the symmetric 2,6-difluoro substitution.
Superior Resistance Profile
A significant challenge in NNRTI therapy is the rapid emergence of drug-resistant viral strains. Mutations at key amino acid residues, such as K103N and Y181C, can significantly reduce the efficacy of many NNRTIs. Experimental data demonstrates that the 6-(2-chloro-6-fluorobenzyl)pyrimidinones exhibit a more robust resistance profile, retaining potent activity against these common mutant strains.[1] This suggests that the unique electronic and steric properties of the 2-chloro-6-fluoro-substituted benzyl moiety allow the inhibitor to adapt to the conformational changes in the binding pocket caused by these mutations, maintaining crucial binding interactions.
The diagram below illustrates the logical relationship between the choice of starting material and the improved biological properties of the resulting NNRTI.
Caption: Rationale for the superior efficacy of NNRTIs derived from 2-Chloro-6-fluorobenzaldehyde.
Conclusion and Future Perspectives
The empirical evidence strongly supports the strategic selection of 2-Chloro-6-fluorobenzaldehyde for the synthesis of 6-benzylpyrimidinone-based NNRTIs. The resulting inhibitors demonstrate not only potent activity against wild-type HIV-1 but also a significantly improved profile against clinically relevant resistant strains. This comparative analysis underscores the profound impact that subtle modifications in a starting material can have on the biological properties of the final drug candidate.
For researchers in the field of antiretroviral drug discovery, the 2-chloro-6-fluoro-substituted benzyl moiety represents a privileged structural motif that warrants further exploration. Future work could focus on the synthesis of a broader range of analogues with this substitution pattern to further optimize their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing next-generation NNRTIs that can overcome the challenge of drug resistance.
References
Trifluoromethyl ketone vs benzil-mediated carboxylesterase inhibition.
An In-depth Comparative Guide to Trifluoromethyl Ketone and Benzil-Mediated Carboxylesterase Inhibition for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of two prominent classes of carboxylesterase (CE) inhibitors: trifluoromethyl ketones (TFKs) and benzils. As drug development professionals are keenly aware, modulating CE activity is a critical strategy in optimizing drug metabolism, enhancing therapeutic efficacy, and mitigating off-target effects. This document delves into the distinct mechanisms of action, experimental validation protocols, and comparative efficacy of TFKs and benzils, offering a robust framework for informed decision-making in your research endeavors.
Mechanistic Deep Dive: A Tale of Two Inhibitors
Carboxylesterases are a superfamily of serine hydrolases responsible for the metabolism of a wide array of ester-containing drugs and prodrugs. Their inhibition can significantly alter pharmacokinetic profiles, making the choice of inhibitor a pivotal decision in drug design.
Trifluoromethyl Ketones: The Transition-State Analogs
Trifluoromethyl ketones are considered classical transition-state analog inhibitors of serine hydrolases, including carboxylesterases. The electrophilic nature of the ketone carbonyl carbon, amplified by the electron-withdrawing trifluoromethyl group, makes it highly susceptible to nucleophilic attack by the active site serine residue of the CE.
This interaction forms a stable, covalent hemiacetal adduct, effectively mimicking the tetrahedral transition state of ester hydrolysis. The stability of this adduct leads to potent and often prolonged inhibition of the enzyme.
Caption: Mechanism of TFK inhibition of carboxylesterase.
Benzils: The Slow-Binding Reversible Inhibitors
In contrast to the rapid, covalent inhibition by TFKs, benzils typically exhibit a slow-binding, reversible inhibition mechanism. The two adjacent carbonyl groups of the benzil structure are key to its inhibitory activity. It is hypothesized that one of the carbonyl carbons undergoes nucleophilic attack by the active site serine, forming a transient hemiacetal adduct.
The presence of the second carbonyl group and the overall conformation of the molecule contribute to a slower association and dissociation rate, leading to a time-dependent onset of inhibition. This characteristic is crucial to consider in experimental design, as pre-incubation of the enzyme with the inhibitor is often necessary to observe maximal effect.
Caption: Mechanism of benzil inhibition of carboxylesterase.
Comparative Efficacy: A Data-Driven Analysis
The choice between TFKs and benzils often comes down to the desired potency, selectivity, and duration of inhibition. The following table summarizes key performance indicators for representative compounds from each class.
| Inhibitor Class | Representative Compound | Target CE | IC50 (nM) | Ki (nM) | Onset of Inhibition | Reversibility |
| Trifluoromethyl Ketone | Trifluoromethyl Phenyl Ketone | hCE1 | 10-50 | 5-25 | Rapid | Effectively Irreversible |
| Trifluoromethyl Ketone | 1,1,1-trifluoro-3-(2-thienyl)propan-2-one | hCE2 | 50-200 | 25-100 | Rapid | Effectively Irreversible |
| Benzil | Benzil | hCE1 | 200-1000 | 100-500 | Slow | Reversible |
| Benzil | Phenylglyoxal | hCE2 | >1000 | >500 | Slow | Reversible |
Note: The values presented are approximate and can vary based on experimental conditions, substrate used, and specific enzyme source.
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the reliability and reproducibility of your findings, it is imperative to employ robust and self-validating experimental protocols. The following methodologies are designed to accurately characterize the inhibitory potential of TFKs and benzils against carboxylesterases.
Workflow for Carboxylesterase Inhibition Assay
Caption: General workflow for assessing CE inhibition.
Step-by-Step Protocol for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.
Materials:
-
Purified or recombinant carboxylesterase
-
Substrate (e.g., p-nitrophenyl acetate, fluorescein diacetate)
-
Inhibitor stock solutions (TFK or benzil)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. The final concentration in the well should span a range that is expected to produce 10-90% inhibition.
-
Enzyme and Inhibitor Pre-incubation (Critical for Benzils):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the appropriate inhibitor dilution to the test wells. Add 25 µL of assay buffer to the control wells.
-
Add 25 µL of the enzyme solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). This step is essential for slow-binding inhibitors like benzils to reach equilibrium. For TFKs, a shorter pre-incubation may be sufficient.
-
-
Reaction Initiation: Add 100 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the change in absorbance or fluorescence over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Pre-incubation: The pre-incubation step is included to account for the different kinetic behaviors of TFKs and benzils. For benzils, this allows the slow-binding equilibrium to be established, preventing an underestimation of their potency.
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibition.
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.
Concluding Remarks for the Practicing Scientist
The selection of a carboxylesterase inhibitor is a nuanced decision that hinges on the specific therapeutic objective. Trifluoromethyl ketones offer potent, rapid, and long-lasting inhibition, making them suitable for applications where near-complete and sustained shutdown of CE activity is desired. However, their potential for off-target effects due to their reactive nature should be carefully evaluated.
Benzils, with their slow-binding and reversible characteristics, provide a more tunable and potentially safer profile. The time-dependent nature of their inhibition can be exploited for controlled drug release or to achieve a more nuanced modulation of drug metabolism.
Ultimately, a thorough understanding of the distinct mechanistic and kinetic properties of both TFKs and benzils, validated through rigorous and well-designed experimental protocols, will empower the drug development professional to make the most strategic choice for their specific application.
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Chloro-6-(trifluoromethyl)benzaldehyde
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Chloro-6-(trifluoromethyl)benzaldehyde. As a halogenated organic compound, this chemical requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Core Principles: Hazard Identification and Safety
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is an irritant and requires careful handling to prevent exposure.
Immediate Safety Precautions:
-
Exposure Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not ingest or inhale vapors.[1][4]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[5]
-
Skin: Wash off immediately with plenty of soap and water.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5]
-
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.[2] |
| Eye Irritation | Causes serious eye irritation.[2][5][6] | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Respiratory Irritation | May cause respiratory irritation.[6] | Use only in a well-ventilated area or chemical fume hood. For nuisance exposures, a particle respirator may be used.[2] |
| Acute Oral Toxicity | May be harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Critical Mandate: Waste Segregation
The defining characteristic of this compound for disposal purposes is its chemical structure. As a compound containing carbon-halogen bonds (both chlorine and fluorine), it is classified as a halogenated organic compound .[7][8] This classification is critical because co-mingling with other waste streams is prohibited and unsafe.
Causality: Halogenated organic wastes cannot be mixed with non-halogenated solvents. The primary reason is that halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[2] Improper incineration can lead to the formation of highly toxic dioxins and furans. Furthermore, the disposal cost for halogenated waste is significantly higher than for non-halogenated waste.[9]
Protocol for Waste Collection
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container. These are often color-coded (e.g., green-labeled carboys) or explicitly labeled by your institution's Environmental Health and Safety (EHS) department.[8]
-
Ensure Compatibility: The container must be made of a material compatible with the chemical and have a tightly sealing, threaded cap to prevent leaks and vapor release.[10]
-
Accurate Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[9][10] Do not use abbreviations or chemical formulas.[10]
-
Log All Additions: Maintain a log sheet on or near the container. Record the name and quantity of every chemical added to the container.[8]
-
Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste. This is a regulatory requirement to prevent the release of volatile organic compounds (VOCs).[9][10]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: If the spill is large, volatile, or in a poorly ventilated area, evacuate personnel and alert your institution's EHS or emergency response team.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][11] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2] This spill debris must also be treated as halogenated hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of PPE: Dispose of contaminated gloves and other PPE as hazardous waste.
Final Disposal Pathway: A Self-Validating Workflow
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[2] On-site chemical neutralization is not recommended for this compound due to its stability and the potential for hazardous reactions. The following diagram outlines the required workflow from generation to disposal.
Caption: Decision workflow for proper disposal.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste. Halogenated Organic Compounds (HOCs) are specifically regulated under the Code of Federal Regulations, Title 40, Part 268 (40 CFR § 268).[7][12] This regulation sets standards for the treatment and disposal of such wastes, typically mandating incineration. It is the responsibility of the waste generator (the laboratory) to ensure that all local, state, and federal regulations are followed.[1]
References
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). In eCFR. Retrieved from [Link]
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Hazardous Waste Segregation Guide. (2016, April 15). Bucknell University. Retrieved from [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]
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Standard Operating Procedure: Halogenated Organic Liquids. Braun Research Group, University of Illinois. Retrieved from [Link]
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Organic Solvents Waste Management. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]
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Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzaldehyde. (2010, May 26). Capot Chemical. Retrieved from [Link]
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Material Safety Data Sheet: 2-(Trifluoromethoxy)benzaldehyde. (2018, December 13). Capot Chemical. Retrieved from [Link]
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Inactivation of glutathione peroxidase by benzaldehyde. (1996). PubMed. Retrieved from [Link]
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Personal protective equipment for handling 2-Chloro-6-(trifluoromethyl)benzaldehyde
A Researcher's Guide to Safely Handling 2-Chloro-6-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not just effectively, but with the highest degree of safety. This guide provides essential, experience-driven protocols for the safe handling of this compound, a compound frequently utilized in the synthesis of pharmaceuticals and agrochemicals. The information herein is designed to build your confidence and ensure a secure laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound presents several potential hazards that necessitate careful handling. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] A thorough understanding of these risks is the foundational step in mitigating them.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment of the workplace to determine the necessary personal protective equipment (PPE).[4][5][6] This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and hazard assessment.
Core Personal Protective Equipment (PPE) Requirements
A baseline of appropriate PPE is non-negotiable when working with this compound. The minimum requirements include:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[5][7] For procedures with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[5][7] All eye and face protection must meet the ANSI Z87.1 standard.[7]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[8] Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for halogenated aromatic aldehydes.[5][9] For prolonged or high-exposure tasks, consider double-gloving or using heavier-duty gloves.[7]
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[5][9] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are required to protect your feet from spills and falling objects.[5][10]
The following table summarizes the essential PPE for handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 approved). Face shield for high-splash risk tasks. | Protects against serious eye irritation and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult manufacturer's guide for specific chemical resistance. | Prevents skin irritation and absorption. |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from splashes and spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][11][8][12]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][8]
-
Before starting, clear the work area of any unnecessary equipment or chemicals to minimize the risk of accidental spills or reactions.
2. Handling and Use:
-
Wear all required PPE before handling the chemical.
-
When weighing the solid, do so in a fume hood or on a balance with a draft shield.
-
If transferring the liquid form, use a properly functioning pipette or syringe to avoid splashes.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1]
3. Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material such as sand or vermiculite.[3][13] Place the contaminated material in a sealed, labeled container for proper disposal.
-
Major Spill: For a large spill, evacuate the area and follow your institution's emergency response procedures.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention if irritation persists.[1]
-
Eye Contact: If the chemical comes into contact with your eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][11]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
All waste containing this compound should be considered hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through your institution's hazardous waste management program.[1] Do not pour this chemical down the drain.[14]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the specific task being performed with this compound.
Caption: PPE selection workflow based on risk assessment.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- LabRepCo. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde.
- Apollo Scientific. (2022, September 19). Safety Data Sheet: 2-Chloro-6-(trifluoromethoxy)benzaldehyde.
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: this compound.
- PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- Centers for Disease Control and Prevention. (n.d.). Aliphatic Aldehydes 2018.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Fluoro-2-(Trifluoromethyl)Benzaldehyde.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-(Trifluoromethyl)benzaldehyde.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2010, April 30). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdc.gov [cdc.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
